molecular formula C13H9NO2 B105365 Dibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 3158-85-8

Dibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B105365
CAS No.: 3158-85-8
M. Wt: 211.22 g/mol
InChI Key: OXMPDOZBQGHTGH-UHFFFAOYSA-N
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Description

Dibenzo[b,f][1,4]oxazepin-11(10H)-one is a chemical compound of significant interest in medicinal and organic chemistry. It serves as a fundamental structural scaffold for the development of psychotropic drugs . This core structure is found in established therapeutic agents such as the antipsychotic loxapine and the antidepressant amoxapine . As a key intermediate, it enables researchers to explore structure-activity relationships and synthesize novel analogs for biological evaluation . The compound's research value is further highlighted by ongoing investigations into novel synthetic pathways designed to improve efficiency and avoid the use of highly toxic reagents like phosgene . Beyond its central nervous system applications, derivatives of this dibenzooxazepinone scaffold are also being studied for other pharmacological activities, including potential antiparasitic properties . This product is provided for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
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InChI

InChI=1S/C13H9NO2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMPDOZBQGHTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID30185470
Record name Dibenz(b,f)(1,4)oxazepin-11(10H)-one
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Molecular Weight

211.22 g/mol
Source PubChem
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CAS No.

3158-85-8
Record name Dibenz[b,f][1,4]oxazepin-11(10H)-one
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Record name O-(o-Aminophenoxy)benzoic acid lactam
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Record name Dibenz[b,f][1,4]oxazepin-11(10H)-one
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Record name O-(O-AMINOPHENOXY)BENZOIC ACID LACTAM
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Dibenzo[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dibenzo[b,f]oxazepin-11(10H)-one is a tricyclic heterocyclic compound that forms the core scaffold of various biologically active molecules. Its rigid, three-dimensional structure is a key feature in medicinal chemistry, notably as a foundational intermediate in the synthesis of pharmaceuticals. For instance, it is a known intermediate for Amoxapine, a tetracyclic antidepressant.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to enable efficient synthesis, formulation, and analytical characterization. This guide provides an in-depth analysis of these properties, grounded in established experimental data and synthetic methodologies, to support its application in a research and development setting.

Part 1: Molecular Identity and Structural Characteristics

The fundamental identity of a chemical compound is established by its structure and nomenclature. Dibenzo[b,f]oxazepin-11(10H)-one is systematically named and identified by several key descriptors that ensure unambiguous communication in a scientific context.

  • Chemical Name: Dibenzo[b,f][2][3]oxazepin-11(10H)-one[1][3]

  • Synonyms: Common synonyms include 2-(2-Aminophenoxy)benzoic Acid Lactam, Dibenz[b,f][2][3]oxazepin-11(10H)-one, and 10,11-dihydro-dibenz[b,f][2][3]oxazepin-11-one.[1]

  • CAS Number: 3158-85-8[1][3]

  • Molecular Formula: C₁₃H₉NO₂[1][3]

  • Molecular Weight: 211.22 g/mol [1][3]

  • Chemical Structure: The molecule consists of a central seven-membered oxazepine ring fused to two benzene rings. The structure incorporates a lactam (a cyclic amide) functionality, which is critical to its chemical reactivity and properties.

    • SMILES: O=C1NC2=C(OC3=CC=CC=C13)C=CC=C2[3]

    • InChI Key: OXMPDOZBQGHTGH-UHFFFAOYSA-N[3]

Part 2: Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, from synthesis to biological assays. The data presented here are for the parent compound unless otherwise specified.

Quantitative Physicochemical Data Summary
PropertyValueNotes and Context
Melting Point 211-213 °CThis relatively high melting point indicates a stable, crystalline solid structure with significant intermolecular forces.[3] Substituted derivatives exhibit different melting points; for example, the 2-chloro derivative melts at 242-244 °C.[4][5]
Boiling Point Not AvailableData for the parent compound is not typically reported, likely due to thermal decomposition before boiling under standard pressure.[3] The predicted boiling point for the 2-chloro derivative is 320.8 °C at 760 mmHg.[5][6]
Solubility Low Water SolubilityThe largely aromatic and nonpolar structure results in poor solubility in aqueous media. It is moderately soluble in organic solvents such as dichloromethane, chloroform, and ethanol.[7] The 2-chloro derivative is sparingly soluble in heated DMSO and slightly soluble in methanol.[4][8]
Density Not AvailableExperimental density for the parent compound is not readily available.[3] The predicted density for the 2-chloro derivative is approximately 1.369 g/cm³.[4][5][6]
pKa ~12.23 (Predicted)This predicted value is for the 2-chloro derivative and corresponds to the N-H proton of the lactam.[8] The weak acidity is expected due to the amide functionality.
Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the two benzene rings. A broad singlet corresponding to the N-H proton of the lactam is also expected at a downfield chemical shift (often >10 ppm).[9]

    • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the lactam (δ ~165-170 ppm) and multiple signals in the aromatic region (δ ~110-160 ppm) for the 12 carbons of the fused ring system.[9][10]

  • Infrared (IR) Spectroscopy: Key vibrational bands include a strong absorption for the C=O stretch of the lactam carbonyl group (typically around 1660-1700 cm⁻¹) and N-H stretching vibrations (around 3100-3300 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a prominent molecular ion peak [M]⁺ at m/z 211, corresponding to the molecular weight of the compound.[11]

Part 3: Synthesis, Stability, and Handling

Synthetic Approach: Intramolecular Cyclization

A common and effective method for synthesizing the dibenzo[b,f]oxazepin-11(10H)-one core is through the base-catalyzed intramolecular nucleophilic substitution of N-(2-hydroxyphenyl)-2-nitrobenzamides. This approach leverages readily available starting materials and proceeds via a cyclization reaction that forms the central seven-membered ring.[11][12]

  • Amide Formation: React an appropriate 2-aminophenol with a 2-nitrobenzoic acid derivative to form the precursor N-(2-hydroxyphenyl)-2-nitrobenzamide.

  • Cyclization: Dissolve the benzamide precursor in a high-boiling polar aprotic solvent, such as Dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution. The base deprotonates the phenolic hydroxyl group, activating it for nucleophilic attack.

  • Heating: Heat the reaction mixture to a temperature sufficient to promote the intramolecular cyclization (e.g., 120-150 °C).[11] The activated phenoxide attacks the carbon bearing the nitro group, displacing it and forming the ether linkage of the oxazepine ring.

  • Workup and Purification: After the reaction is complete, cool the mixture, perform an aqueous workup to remove inorganic salts, and extract the product with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A 2-Aminophenol + 2-Nitrobenzoic Acid B Precursor: N-(2-hydroxyphenyl)- 2-nitrobenzamide A->B Condensation C Precursor in DMF B->C D Addition of K₂CO₃ (Base) C->D SNAr Reaction E Heating (120-150 °C) D->E SNAr Reaction F Dibenzo[b,f]oxazepin- 11(10H)-one E->F SNAr Reaction G Crude Product F->G H Recrystallization or Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis via intramolecular nucleophilic substitution.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Storage Conditions: For long-term stability, Dibenzo[b,f]oxazepin-11(10H)-one should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2]

  • Handling: The compound should be handled in a well-ventilated area by trained personnel using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] It is intended for research purposes only.

Part 4: Analytical Methodologies

To ensure the quality and purity of Dibenzo[b,f]oxazepin-11(10H)-one, robust analytical methods are employed. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Chromatographic System: Utilize an HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: Employ a gradient or isocratic mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set to an appropriate wavelength (determined by the compound's UV-Vis spectrum) to monitor the elution of the compound.

  • Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.[2] For quantitative analysis in complex matrices, coupling the HPLC to a tandem mass spectrometer (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[13]

HPLC_Workflow Start Start: Solid Sample Prep Sample Preparation: Dissolve in Mobile Phase Start->Prep Inject Injection into HPLC System Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis: Peak Integration Detect->Analyze Result Result: Purity (%) Analyze->Result

Caption: General workflow for purity determination by HPLC.

References

A Comprehensive Technical Guide on the Biological Activities of the Dibenzo[b,f]oxazepin-11(10H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Dibenzo[b,f]oxazepin-11(10H)-one core represents a tricyclic heterocyclic system of significant interest in medicinal chemistry. Classified as a "privileged scaffold," its rigid, three-dimensional structure allows for diverse interactions with a wide range of biological targets. This guide provides an in-depth exploration of the known biological activities associated with this scaffold and its close structural analogues, moving beyond a simple literature review to offer insights into the causality behind experimental design and the critical importance of rigorous chemical verification. We will delve into its potent antiprotozoal effects, its emerging potential in oncology, and its modulation of central nervous system targets, providing detailed experimental protocols and workflows for researchers aiming to explore this versatile chemical entity.

The Dibenzo[b,f]oxazepin-11(10H)-one Scaffold: A Foundation for Drug Discovery

Chemical Structure and Properties

The Dibenzo[b,f]oxazepin-11(10H)-one molecule is characterized by a central seven-membered oxazepine ring fused to two benzene rings. The core structure, with its lactam functionality, provides a robust and synthetically tractable starting point for chemical modification. The numbering system and core structure are depicted below.

cluster_0 Dibenzo[b,f]oxazepin-11(10H)-one Core mol

Caption: Core structure of Dibenzo[b,f]oxazepin-11(10H)-one.

The semi-rigid conformation of the tricycle limits the rotational freedom of appended substituents, which can lead to higher binding affinities and selectivities for specific protein targets. Its chemical properties make it an intermediate in the synthesis of various biologically active molecules[1][2].

Significance as a Privileged Scaffold

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through the strategic modification of substituents. The dibenzo-tricyclic system is a classic example, forming the basis for drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes[3]. This versatility makes it an exceptionally valuable starting point for drug discovery campaigns, as a single core synthetic route can yield compounds for screening against a wide array of diseases.

Antiprotozoal Activity: A Case Study in Antigiardial Drug Discovery

One of the most potent and well-documented activities of a Dibenzo[b,f]oxazepin-11(10H)-one derivative is its effect against the intestinal parasite Giardia duodenalis.

Discovery and the Imperative of Structural Verification

A high-throughput screen of the Compounds Australia Scaffolds library identified a compound, SN00797640, as a highly potent inhibitor of G. duodenalis growth, with an IC50 value of 0.18 µM[4][5][6][7]. The structure supplied by the commercial vendor was identified as an 8-acylamino-dibenz[b,f][4][6]oxazepin-11(10H)-one (Structure 1 ).

However, in a critical step that underscores the principle of trustworthiness in research, independent synthesis was undertaken to verify the structure and confirm the activity before committing to a full hit-to-lead program[8]. The resynthesis of the assigned 8-acylamino structure 1 yielded a compound that was completely inactive against the parasite[4][8]. This discrepancy prompted the synthesis of the regioisomeric 7-acylamino-dibenz[b,f][4][6]oxazepin-11(10H)-one (Structure 2 ).

Spectroscopic and physical property comparisons confirmed that the true structure of the active screening hit, SN00797640, was in fact the 7-acylamino regioisomer 2 [4][5]. This finding is a powerful illustration of why independent synthesis and rigorous analytical chemistry are non-negotiable, self-validating steps in early-stage drug discovery to prevent the costly pursuit of incorrect structure-activity relationships (SAR).

SAR_Diagram node_inactive Structure 1 8-Acylamino Isomer result_inactive Inactive (IC50 > 50 µM) node_inactive->result_inactive Biological Testing node_active Structure 2 7-Acylamino Isomer (True structure of hit) result_active Potent Activity (IC50 = 0.18 µM) node_active->result_active Biological Testing

Caption: Regioisomer-dependent antigiardial activity.

Structure-Activity Relationships (SAR)

The stark difference in activity between the two regioisomers highlights a very steep SAR cliff. While the 7-benzamido regioisomer 2 was potent, the 8-benzamido regioisomer 1 and other 8-acylamino analogues were inactive[4]. This suggests a highly specific binding interaction within the parasite where the precise positioning of the acylamino group at the 7-position is critical for biological activity, while the 8-position represents a non-permissive region for substitution.

Compound/StructureRegio-substitutionTarget OrganismIC50 (µM)Reference
SN00797640 (as 2) 7-AcylaminoGiardia duodenalis0.18 ± 0.05[6]
Synthesized 1 8-AcylaminoGiardia duodenalisInactive[4][8]
Synthesized 2 7-AcylaminoGiardia duodenalis0.28 ± 0.04[4]
Experimental Protocol: In Vitro Giardia duodenalis Growth Inhibition Assay

This protocol outlines a self-validating system for assessing the antigiardial activity of test compounds.

  • Parasite Culture: Trophozoites of G. duodenalis (e.g., strain C1) are cultured axenically in Keister's modified TYI-S-33 medium supplemented with 10% adult bovine serum at 37°C.

  • Compound Preparation: Test compounds are solubilized in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). A serial dilution series is then prepared in the appropriate culture medium. The final DMSO concentration in all wells, including controls, must be kept constant and low (e.g., ≤0.5%) to avoid solvent-induced toxicity.

  • Assay Plate Preparation: In a 96-well microtiter plate, add 50 µL of the diluted compounds to triplicate wells. Include wells for a "no-drug" negative control (medium + DMSO) and a positive control with a known antigiardial drug (e.g., metronidazole).

  • Parasite Inoculation: Inoculate the wells with 50 µL of a parasite suspension containing a pre-determined number of trophozoites (e.g., 5 x 10⁴ parasites/mL) to achieve a final volume of 100 µL.

  • Incubation: Incubate the plates anaerobically (e.g., using an anaerobic gas pack system) at 37°C for 48 hours.

  • Quantification of Growth Inhibition:

    • Add a viability reagent such as CellTiter-Blue® (resazurin-based) to each well.

    • Incubate for an additional 4-6 hours at 37°C.

    • Measure the fluorescence (Excitation 560 nm, Emission 590 nm) using a plate reader. The fluorescence signal is proportional to the number of viable, metabolically active cells.

  • Data Analysis:

    • Convert fluorescence readings to a percentage of the no-drug control.

    • Plot the percentage inhibition against the log of the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Anticancer Potential of Related Dibenzo-Tricyclic Scaffolds

While the Dibenzo[b,f]oxazepin -11(10H)-one core itself is less explored for anticancer activity, structurally similar scaffolds like Dibenzo[b,e][4][6]diazepin -11-one and Dibenzo[b,f]azepines have shown significant promise, suggesting a high potential for the oxazepine core as well.

Mechanism of Action: Checkpoint Kinase 1 (Chk1) Inhibition

A series of 5,10-dihydro-dibenzo[b,e][4][6]diazepin-11-ones (note the diazepine core) were developed as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1)[9]. Chk1 is a critical kinase in the DNA damage response pathway. Inhibiting Chk1 can abrogate G2/M cell cycle arrest, forcing cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and cell death. One lead compound demonstrated the ability to increase the cytotoxicity of the DNA-damaging agent camptothecin by 19-fold in SW620 cells, a classic example of chemosensitization[9].

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

In a related study, dibenzodiazepinone-triazole hybrids were synthesized and evaluated for antiproliferative activity[10]. The lead compound from this series was found to arrest lung (A549) and breast (MDAMB-231) cancer cells in the G2/M phase of the cell cycle. Further investigation using Hoechst staining confirmed that the compound induced apoptosis, which was associated with a loss of mitochondrial membrane potential (ΔΨm) and an increase in reactive oxygen species (ROS)[10]. This points to a mechanism involving the induction of intrinsic apoptosis.

Experimental Workflow: Investigating Cell Cycle Arrest and Apoptosis

To determine if a novel Dibenzo[b,f]oxazepin-11(10H)-one derivative acts via these mechanisms, a logical experimental workflow is required. This workflow serves as a self-validating system, where multiple assays provide converging lines of evidence.

apoptosis_workflow cluster_0 Phase 1: Cell Viability & Cycle Analysis cluster_1 Phase 2: Apoptosis Confirmation treat Treat Cancer Cells (e.g., A549, MDAMB-231) with Test Compound harvest Harvest Cells (24h, 48h) treat->harvest pi_stain Fix & Stain with Propidium Iodide (PI) harvest->pi_stain hoechst_stain Stain with Hoechst 33342 & Propidium Iodide harvest->hoechst_stain annexin_stain Stain with Annexin V-FITC & Propidium Iodide harvest->annexin_stain flow_cell_cycle Flow Cytometry: Cell Cycle Analysis pi_stain->flow_cell_cycle flow_cell_cycle->annexin_stain If G2/M Arrest or Sub-G1 Peak Observed microscopy Fluorescence Microscopy hoechst_stain->microscopy flow_apoptosis Flow Cytometry: Apoptosis Assay annexin_stain->flow_apoptosis

Caption: Workflow for investigating anticancer mechanisms.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours. Include a vehicle-treated (DMSO) control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G2/M or the appearance of a "sub-G1" peak is indicative of cell cycle arrest or apoptosis, respectively.

Central Nervous System (CNS) and Other Activities

The dibenzo-tricyclic core is historically well-established in neuroscience.

  • Anticonvulsant Properties: Derivatives of the related 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide scaffold have been synthesized and shown to possess anticonvulsant activity, acting as sodium channel blockers[11].

  • GPCR Modulation: Chlorinated derivatives of Dibenzo[b,f][4][6]oxazepine have been shown to be potent ligands for histamine (H1R, H4R) and serotonin (5-HT2A) receptors[12][13]. This highlights the potential of the scaffold in developing treatments for allergies, inflammation, and psychiatric disorders. The substitution pattern of the chlorine atoms was found to be a key determinant of receptor selectivity[13].

  • Enzyme Inhibition: The versatility of the broader dibenzazepine framework is further demonstrated by its ability to inhibit SIRT2, a class III histone deacetylase, indicating potential applications in neurodegenerative diseases and cancer[14]. Additionally, certain Dibenzo[b,f][4][6]oxazepin-11(10H)-ones have been found to inhibit HIV-1 reverse transcriptase[15].

Foundational Synthetic Methodologies

Exploring the full biological potential of the Dibenzo[b,f]oxazepin-11(10H)-one scaffold requires robust and flexible synthetic routes to generate analogues for SAR studies.

synthesis_scheme start 2-(2-Iodophenoxy)aniline Derivative reagents CO (1 atm) PdI2 / Cytop 292 (catalyst) Toluene, 100°C start->reagents Intramolecular Cyclocarbonylation product Dibenzo[b,f]oxazepin-11(10H)-one Derivative reagents->product

Caption: Palladium-catalyzed intramolecular cyclocarbonylation.

Protocol: Synthesis via Intramolecular Cyclocarbonylation[16] This method provides an efficient route to the core scaffold under mild conditions.

  • Reactant Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the substituted 2-(2-iodophenoxy)aniline (1.0 eq), PdI₂ (0.05 eq), and 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292 ligand, 0.10 eq).

  • Solvent and Base Addition: Add anhydrous toluene and a suitable base (e.g., triethylamine, 2.0 eq) via syringe.

  • Carbon Monoxide Atmosphere: Evacuate the tube and backfill with carbon monoxide (CO) gas from a balloon.

  • Reaction: Stir the reaction mixture at 100°C for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired Dibenzo[b,f]oxazepin-11(10H)-one product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Directions

The Dibenzo[b,f]oxazepin-11(10H)-one scaffold and its close analogues exhibit a remarkable breadth of biological activity, from potent antiprotozoal effects to the modulation of key targets in oncology and neuroscience. The case of its antigiardial activity serves as a critical lesson in the necessity of rigorous chemical verification during the drug discovery process.

Future research should focus on:

  • Systematic SAR Exploration: Leveraging efficient synthetic methodologies to build libraries of analogues to probe the specific structural requirements for each biological activity.

  • Target Deconvolution: Identifying the specific molecular targets for the most potent compounds (e.g., the target of the antigiardial derivatives).

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

The Dibenzo[b,f]oxazepin-11(10H)-one core remains a highly promising and underexplored scaffold, offering fertile ground for the development of novel therapeutics.

References

"spectroscopic analysis of Dibenzo[b,f]oxazepin-11(10H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Dibenzo[b,f]oxazepin-11(10H)-one

Introduction: Defining the Core Structure

Dibenzo[b,f]oxazepin-11(10H)-one is a tricyclic heterocyclic compound featuring a central seven-membered oxazepine ring fused to two benzene rings. Its molecular formula is C₁₃H₉NO₂ and it has a molecular weight of 211.22 g/mol .[1][2] This scaffold is a crucial intermediate in the synthesis of various biologically active molecules and serves as a core structure in medicinal chemistry research.[3][4] Given its importance, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the spectroscopic techniques essential for the definitive characterization of this molecule, approaching the analysis as a self-validating system to ensure scientific rigor.

The inherent rigidity and electronic nature of the dibenzoxazepine system give rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is critical for researchers in process development, quality control, and synthetic chemistry to confirm identity, detect impurities, and elucidate the structure of novel derivatives.

Caption: Structure of Dibenzo[b,f]oxazepin-11(10H)-one with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of Dibenzo[b,f]oxazepin-11(10H)-one. Both ¹H and ¹³C NMR provide complementary information that, when combined, leaves little ambiguity about the molecular structure.

Experimental Protocol: A Self-Validating System

A robust NMR analysis workflow ensures data integrity and reproducibility.

MS_Fragmentation_Pathway Parent [M+H]⁺ m/z = 212 Frag1 [M+H - CO]⁺ m/z = 184 Parent->Frag1 - CO (28 Da) Frag2 Further Fragments Frag1->Frag2 - Ring Cleavage

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Dibenzo[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Dibenzo[b,f]oxazepin-11(10H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic scaffold, offering insights into spectral interpretation, experimental considerations, and data validation.

Introduction

Dibenzo[b,f]oxazepin-11(10H)-one is a tricyclic heterocyclic compound that forms the core structure of various biologically active molecules. Its rigid, bent conformation and diverse substitution possibilities make it a privileged scaffold in medicinal chemistry. Accurate structural characterization is paramount for understanding its chemical properties and biological activity. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework and the chemical environment of each atom. This guide will focus on the detailed interpretation of the ¹H and ¹³C NMR spectra of the parent compound.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atomic numbering is fundamental to assigning NMR signals. The structure of Dibenzo[b,f]oxazepin-11(10H)-one is presented below, following standard chemical nomenclature.

Caption: Chemical structure of Dibenzo[b,f]oxazepin-11(10H)-one with IUPAC numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Dibenzo[b,f]oxazepin-11(10H)-one provides valuable information regarding the number of different types of protons, their chemical environments, and their spatial relationships.

Experimental Protocol: ¹H NMR Acquisition

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for reproducible and accurate results.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent prep1->prep2 prep3 (e.g., DMSO-d6 or CDCl3) prep2->prep3 prep4 Add internal standard (e.g., TMS) prep3->prep4 prep5 Transfer to a 5 mm NMR tube prep4->prep5 acq1 Lock on the deuterium signal prep5->acq1 acq2 Shim the magnetic field acq1->acq2 acq3 Set acquisition parameters: - Pulse angle: 30-45° - Acquisition time: 2-4 s - Relaxation delay: 1-2 s - Number of scans: 16-64 acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Reference the spectrum (TMS at 0 ppm) proc4->proc5

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

¹H NMR Data in DMSO-d₆

The following table summarizes the ¹H NMR data for Dibenzo[b,f]oxazepin-11(10H)-one recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.71br s-1HNH
7.98–7.87m-4HAr-H
7.79dd7.8, 1.71HAr-H
7.67–7.62m-1HAr-H
7.49d8.41HAr-H
7.41–7.32m-2HAr-H
7.26–7.21m-2HAr-H

Note: The assignments for the aromatic protons are complex due to overlapping signals and have been grouped. Two-dimensional NMR techniques such as COSY and HSQC would be required for unambiguous assignment of each aromatic proton.

Interpretation of the ¹H NMR Spectrum
  • Amide Proton (N-H): A broad singlet observed at a downfield chemical shift of approximately 10.71 ppm is characteristic of an amide proton.[1] Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding with the solvent.

  • Aromatic Protons: The aromatic protons resonate in the region of 7.21-7.98 ppm, which is typical for protons on benzene rings.[1] The complex overlapping multiplets arise from the spin-spin coupling between adjacent protons on the two benzene rings. The downfield shift of some of these protons can be attributed to the deshielding effects of the neighboring carbonyl group and the overall electron-withdrawing nature of the heterocyclic system.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

The acquisition of a ¹³C NMR spectrum generally requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).

cluster_prep Sample Preparation cluster_acq Data Acquisition (125 MHz Spectrometer) cluster_proc Data Processing prep1 Prepare a concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) prep2 Use a deuterated solvent (e.g., DMSO-d6 or CDCl3) prep1->prep2 acq1 Lock and shim as for ¹H NMR prep2->acq1 acq2 Set acquisition parameters: - Proton decoupling applied - Pulse angle: 30-45° - Acquisition time: 1-2 s - Relaxation delay: 2-5 s - Number of scans: 1024-4096 acq1->acq2 acq3 Acquire the FID acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Reference the spectrum (e.g., DMSO-d6 at 39.52 ppm) proc2->proc3

Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.

¹³C NMR Data in DMSO-d₆

The following table summarizes the ¹³C NMR data for Dibenzo[b,f]oxazepin-11(10H)-one recorded in DMSO-d₆.[1]

Chemical Shift (δ, ppm)Assignment
166.8C=O (Amide)
165.7Ar-C
158.6Ar-C
149.8Ar-C
134.7Ar-C
134.6Ar-C
131.6Ar-CH
131.5Ar-CH
129.3Ar-CH
125.7Ar-CH
125.6Ar-CH
124.3Ar-CH
123.5Ar-CH
121.7Ar-CH
120.6Ar-C
120.5Ar-C

Note: Unambiguous assignment of each aromatic carbon requires 2D NMR experiments like HSQC and HMBC.

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The signal at approximately 166.8 ppm is characteristic of an amide carbonyl carbon.[1] Its downfield shift is due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.

  • Aromatic Carbons: The remaining signals in the range of 120.5-165.7 ppm correspond to the aromatic carbons.[1] The carbons directly attached to the heteroatoms (oxygen and nitrogen) are expected to be the most deshielded and appear at the lower end of this range. Carbons bearing a proton (Ar-CH) can be distinguished from quaternary carbons (Ar-C) using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR data for Dibenzo[b,f]oxazepin-11(10H)-one. The presented data and interpretations, grounded in established spectroscopic principles, serve as a valuable resource for the structural verification and further investigation of this important class of compounds. For unambiguous assignment of all proton and carbon signals, advanced 2D NMR experiments are recommended. The protocols outlined herein provide a robust framework for obtaining high-quality NMR data, ensuring the integrity and reliability of experimental results in a research and development setting.

References

The Dibenzoxazepinone Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The dibenzoxazepinone core is a privileged heterocyclic scaffold that has given rise to a clinically significant class of neuroleptic agents and continues to be a fertile ground for the discovery of novel therapeutics targeting a range of biological pathways. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of dibenzoxazepinones. We will traverse the path from the serendipitous origins of the parent tricyclic antipsychotics to the modern, rational design of dibenzoxazepinone derivatives with diverse pharmacological profiles. This guide will delve into the key synthetic strategies, explore the intricate structure-activity relationships (SAR), and detail the mechanisms of action that underpin their therapeutic effects. Furthermore, we will examine the expansion of the dibenzoxazepinone chemical space into new therapeutic arenas, including metabolic disorders and pain management. Detailed experimental protocols and data visualizations are provided to equip researchers with the practical knowledge to explore this versatile scaffold further.

A Historical Perspective: From Dyes to Drugs

The story of dibenzoxazepinones is intrinsically linked to the broader history of tricyclic psychopharmacology, which itself has roots in the dye industry of the 19th century. The phenothiazine core, initially explored for its colorant properties, was found to possess antihistaminic and sedative effects. This line of inquiry serendipitously led to the discovery of chlorpromazine in the 1950s by a team led by Paul Charpentier, a discovery that revolutionized the treatment of psychosis and ushered in the era of psychopharmacology[1].

The success of chlorpromazine spurred the synthesis and evaluation of a vast number of tricyclic analogs. In the late 1950s, researchers at the Swiss pharmaceutical company, Wander AG (a subsidiary of Sandoz), synthesized a series of tricyclic compounds based on the antidepressant imipramine. Among these was clozapine, a dibenzodiazepine, which exhibited potent antipsychotic activity with a reduced propensity for extrapyramidal side effects, heralding the advent of "atypical" antipsychotics[1]. The structural similarity between the dibenzodiazepine core of clozapine and the dibenzoxazepine scaffold paved the way for the exploration of dibenzoxazepinone derivatives as a new class of neuroleptics.

This exploration led to the synthesis of loxapine , a dibenzoxazepine derivative, which would become the most prominent member of this class. Loxapine demonstrated a unique pharmacological profile, exhibiting properties of both typical and atypical antipsychotics.[2] Its development marked a significant milestone in the history of dibenzoxazepinones, establishing this scaffold as a viable platform for the development of CNS-active agents.

The Architectural Core: Synthesis of the Dibenzoxazepinone Scaffold

The construction of the dibenzoxazepinone tricycle is a key challenge in the synthesis of this class of compounds. Various synthetic strategies have been developed, ranging from classical condensation reactions to modern metal-free cyclization methods.

Classical Synthetic Approaches

The traditional synthesis of the dibenzoxazepinone core often involves a multi-step sequence. A common commercial route to the key intermediate for loxapine, 2-chlorodibenzo[b,f][3][4]oxazepin-11(10H)-one, involves the intermolecular base-mediated SNAr reaction of a substituted nitrophenol with a benzoate derivative, followed by intramolecular reductive amidation.

A general representation of this approach is depicted below:

G A Substituted o-Nitrophenol C Diaryl Ether Intermediate A->C S_NAr Reaction (e.g., K2CO3, DMF) B Substituted Salicylic Acid Derivative B->C D Dibenzoxazepinone Core C->D Reductive Cyclization (e.g., Na2S2O4 or H2, Pd/C) G cluster_0 Metal-Free Synthesis A 2-(Aryloxy)benzamide B Dibenzoxazepinone A->B Hypervalent Iodine(III) Reagent (e.g., PIDA) Oxidative Cyclization G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling PKA->Downstream Loxapine Loxapine (Antagonist) Loxapine->D2R

References

The Emergence of Dibenzo[b,f]oxazepin-11(10H)-ones as a Potent New Class of Antigiardial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Giardiasis, caused by the protozoan parasite Giardia lamblia, remains a significant global health burden, exacerbated by the limitations of current therapies, including adverse side effects and emerging drug resistance.[1][2] This has spurred the search for novel chemical scaffolds with potent and selective antigiardial activity. This technical guide provides an in-depth analysis of a promising new class of compounds: the 7-acylamino-dibenzo[b,f]oxazepin-11(10H)-one derivatives. We will explore the serendipitous discovery of their potent anti-parasitic properties, detail their chemical synthesis, present critical in vitro efficacy and selectivity data, and discuss their potential as next-generation therapeutic agents for giardiasis. This guide is intended to serve as a foundational resource for researchers in parasitology and medicinal chemistry, providing both the established data and a roadmap for future investigation.

Introduction: The Unmet Need in Giardiasis Treatment

Giardia lamblia is a leading cause of diarrheal disease worldwide, infecting an estimated 280 million people annually.[2] The parasite colonizes the small intestine, leading to a spectrum of clinical manifestations from asymptomatic carriage to acute or chronic diarrhea, malabsorption, and weight loss.[3] The current standard of care relies on a limited arsenal of drugs, primarily the 5-nitroimidazoles (e.g., metronidazole) and benzimidazoles (e.g., albendazole).[4] However, their utility is increasingly compromised by treatment failures, which can occur in up to 20% of cases, and concerns over side effects and potential carcinogenicity.[5][6] Furthermore, the emergence of drug-resistant Giardia strains necessitates the urgent discovery and development of new therapeutic agents that operate via novel mechanisms of action.[1]

Discovery of a Potent Dibenzoxazepinone Hit

A phenotypic screen of the Compounds Australia Scaffolds library for growth inhibition of Giardia duodenalis trophozoites identified a highly potent hit, SN00797640 .[3][7] This compound, belonging to the acylamino-dibenz[b,f][1][8]oxazepin-11(10H)-one series, demonstrated a 50% inhibitory concentration (IC50) of approximately 0.18 µM (181 nM), making it significantly more potent than the current frontline drug, metronidazole.[3][7]

A Crucial Structural Reassignment

Initial library documentation identified SN00797640 as an 8-acylamino-dibenzoxazepinone derivative. However, rigorous follow-up studies involving independent chemical synthesis and spectroscopic analysis led to a critical structural reassignment.[1][7] The potent antigiardial activity was, in fact, associated with the 7-acylamino-dibenz[b,f][1][8]oxazepin-11(10H)-one regioisomer. The synthesized 8-acylamino regioisomer was found to be inactive against G. duodenalisin vitro.[1][7] This pivotal discovery underscores the importance of independent synthesis in validating the structure and activity of screening hits and has directed all subsequent structure-activity relationship (SAR) studies towards the 7-substituted scaffold.[1]

Chemical Synthesis of Active Derivatives

The synthesis of the active 7-acylamino regioisomer and its inactive 8-acylamino counterpart was crucial for confirming the true pharmacophore. The synthetic routes are outlined below, providing a reproducible methodology for generating these compounds for further study.

Synthesis of the Inactive 8-Acylamino Regioisomer

The synthesis of the 8-acylamino derivatives begins with the reaction of 2,4-dinitrofluorobenzene and methyl salicylate to form a biaryl ether, followed by reduction of the nitro groups and subsequent acid-catalyzed lactamization to construct the core dibenzoxazepinone ring system. The resulting 8-amino group is then acylated to yield the final products.

cluster_synthesis1 Synthesis of 8-Acylamino Derivatives (Inactive) Start1 Methyl Salicylate + 2,4-Dinitrofluorobenzene Step1_1 Biaryl Ether Formation Start1->Step1_1 K2CO3 Step1_2 Catalytic Hydrogenation (Nitro Reduction) Step1_1->Step1_2 H2, Pd/C Step1_3 Acid-Catalyzed Lactamization Step1_2->Step1_3 H+ Core1 8-Amino-dibenz[b,f][1,4]oxazepin-11(10H)-one Step1_3->Core1 Step1_4 Amide Coupling (Acylation) Core1->Step1_4 R-COOH, T3P Final1 8-Acylamino Derivatives Step1_4->Final1

Caption: Synthetic pathway for the 8-acylamino derivatives.[1]

Synthesis of the Active 7-Acylamino Regioisomer

The synthesis of the biologically active 7-acylamino regioisomer employs a different strategy, utilizing a tandem SNAr–Smiles rearrangement sequence. This is followed by hydrogenation to produce the key 7-amino intermediate, which is then acylated.[1][7]

cluster_synthesis2 Synthesis of 7-Acylamino Derivatives (Active) Start2 2-Hydroxy-N-methylbenzamide + 3,4-Difluoronitrobenzene Step2_1 Tandem SNAr-Smiles Rearrangement Start2->Step2_1 K2CO3, DMF Step2_2 Catalytic Hydrogenation (Nitro Reduction) Step2_1->Step2_2 H2, Pd/C Core2 7-Amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one Step2_2->Core2 Step2_3 Amide Coupling (Acylation) Core2->Step2_3 p-Toluic Acid, T3P Final2 7-Acylamino Derivatives (e.g., SN00797640) Step2_3->Final2

Caption: Synthetic pathway for the active 7-acylamino derivatives.[1]

Biological Activity and Characterization

The lead compound, SN00797640 , has undergone initial biological characterization, revealing a highly promising profile for a potential drug candidate.

In Vitro Potency and Spectrum of Activity

SN00797640 exhibits potent activity against multiple strains of G. duodenalis, including representatives from both major human-infecting assemblages (A and B) and a metronidazole-tolerant line.[3] This broad activity is a significant advantage for a potential new therapy. Furthermore, the compound was found to be parasiticidal, with a minimum lethal concentration (MLC) of 625 nM, indicating it actively kills the parasites rather than merely inhibiting their growth.[3]

Selectivity and In Vitro Safety

A critical aspect of drug development is ensuring selectivity for the pathogen over host cells. SN00797640 was assessed for cytotoxicity against human cells and demonstrated a promising selectivity index (SI) of greater than 55.[3] This suggests that the compound is significantly more toxic to Giardia than to mammalian cells at effective concentrations. Additionally, the compound showed limited activity against a panel of bacteria, which is advantageous as it may not disrupt the host's beneficial gut microbiota.[3]

In Vivo Tolerability

Preliminary in vivo studies have been conducted to assess the tolerability of SN00797640 in a murine model. Mice treated with doses up to 50 mg/kg daily for three days showed no adverse reactions, suggesting the compound is well-tolerated at concentrations likely exceeding those required for efficacy.[3] While full in vivo efficacy studies in an infection model are still required, this initial safety data is highly encouraging.

Synergy with Existing Drugs

Combination therapy is a key strategy to enhance efficacy and combat resistance. Studies have shown that SN00797640 acts synergistically with albendazole, a current antigiardial drug.[3] This suggests a potential for combination regimens that could lower required doses, reduce side effects, and potentially prevent the emergence of resistance.

ParameterResult for SN00797640Reference
IC50 (48h) 181 nM[3]
Minimum Lethal Conc. (MLC) 625 nM[3]
Selectivity Index (SI) > 55[3]
Activity Spectrum Active against Assemblage A, B, and Metronidazole-Tolerant strains[3]
In Vivo Tolerability Well-tolerated in mice up to 50 mg/kg[3]
Combination Potential Synergistic with Albendazole[3]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study is still needed, the initial findings provide clear and critical insights for guiding future medicinal chemistry efforts.

Scaffold Dibenzo[b,f]oxazepin-11(10H)-one Core Position 7 Position 8 Active 7-Acylamino Substitution (e.g., SN00797640) IC50 = 0.18 µM Scaffold:port1->Active Critical for Activity Inactive Inactive Scaffold:port2->Inactive Abolishes Activity Conclusion Conclusion: Substitution at the 7-position is ESSENTIAL for antigiardial activity. Active->Conclusion Inactive->Conclusion

Caption: Key SAR finding for the dibenzoxazepinone scaffold.

Experimental Protocols: In Vitro Antigiardial Assay

Reproducible and reliable assays are the cornerstone of drug discovery. Below is a detailed protocol for a typical in vitro growth inhibition assay against G. duodenalis trophozoites, based on methods commonly used in the field.

Materials
  • Giardia duodenalis trophozoites (e.g., WB strain)

  • TYI-S-33 medium supplemented with bovine serum and bile

  • 96-well microtiter plates (black, clear-bottom for microscopy)

  • Test compounds dissolved in DMSO (Dimethyl sulfoxide)

  • Control drugs (e.g., metronidazole, albendazole)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS)

  • Anaerobic gas generation system (e.g., GasPak™) or anaerobic chamber

  • Incubator (37°C)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Methodology
  • Trophozoite Culture: Maintain G. duodenalis trophozoites in axenic culture using TYI-S-33 medium at 37°C. Harvest log-phase trophozoites by cold shock (chilling on ice for 10-15 minutes) to detach them from the culture vessel.

  • Cell Seeding: Count the trophozoites using a hemocytometer and adjust the cell density in fresh medium. Seed the 96-well plates with a defined number of trophozoites per well (e.g., 5,000 cells in 200 µL of medium).

  • Compound Addition: Prepare serial dilutions of the test compounds and controls in DMSO. Add a small volume (e.g., 1 µL) of the compound solutions to the appropriate wells. Include vehicle controls (DMSO only) and a positive control (e.g., metronidazole). The final DMSO concentration should typically be ≤0.5% to avoid solvent toxicity.

  • Anaerobic Incubation: Place the plates in an anaerobic environment at 37°C. This is crucial as Giardia is a microaerophilic anaerobe. Incubate for a standard period, typically 48 hours.

  • Viability Assessment (Resazurin Assay):

    • After the incubation period, add a sterile resazurin solution to each well (e.g., 20 µL).

    • Return the plates to the incubator for an additional 2-4 hours. During this time, viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[9]

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Start Culture & Harvest Giardia Trophozoites Seed Seed Trophozoites in 96-well Plates Start->Seed Add Add Test Compounds & Controls Seed->Add Incubate Anaerobic Incubation (48h, 37°C) Add->Incubate Assess Add Resazurin & Incubate (2-4h) Incubate->Assess Read Measure Fluorescence (Ex: 560nm, Em: 590nm) Assess->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze

Caption: Workflow for the in vitro antigiardial viability assay.

Future Directions and Unanswered Questions

The discovery of the 7-acylamino-dibenzo[b,f]oxazepin-11(10H)-ones represents a significant step forward in the quest for new antigiardial therapies. However, this is the beginning of the journey. Key areas for future research include:

  • Mechanism of Action Studies: The molecular target of these compounds within Giardia is currently unknown. Identifying the mechanism of action is a high-priority task. This could involve target-based screening, genetic studies with resistant mutants, or proteomic and metabolomic analyses of treated parasites. Understanding the mechanism will be crucial for rational drug design and for predicting potential cross-resistance with other drug classes.

  • Comprehensive SAR Studies: A broader range of analogues should be synthesized and tested to build a detailed structure-activity relationship. Modifications to the acyl group, the N-methyl group on the oxazepine ring, and substitutions on the aromatic rings will help to optimize potency and drug-like properties.

  • In Vivo Efficacy Studies: While initial tolerability is promising, the efficacy of lead compounds must be demonstrated in a validated animal model of giardiasis (e.g., a murine infection model). These studies will determine if the potent in vitro activity translates to parasite clearance in vivo.

  • Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates need to be thoroughly investigated to ensure adequate drug exposure at the site of infection in the small intestine.

Conclusion

The 7-acylamino-dibenzo[b,f]oxazepin-11(10H)-one scaffold has emerged as a validated and highly promising starting point for the development of a new generation of antigiardial drugs. The lead compound, SN00797640, exhibits potent, selective, and parasiticidal activity against clinically relevant Giardia strains, including those resistant to current therapies.[3] Its favorable initial safety profile and synergy with existing drugs further enhance its therapeutic potential.[3] This technical guide has consolidated the current knowledge on this exciting new compound class, providing the synthetic methodologies, biological data, and experimental protocols necessary to empower further research. The path to a new drug is long, but the dibenzoxazepinones represent one of the most promising new avenues in the fight against giardiasis.

References

An In-depth Technical Guide to the Molecular Structure of Substituted Dibenzo[b,f]oxazepin-11(10H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The dibenzo[b,f]oxazepin-11(10H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure imparts favorable pharmacokinetic properties and allows for diverse biological activities, ranging from potent antiprotozoal agents to kinase inhibitors. This in-depth technical guide provides a comprehensive exploration of the molecular structure of substituted dibenzo[b,f]oxazepin-11(10H)-ones. We will delve into the key synthetic strategies for accessing this core, the critical analytical techniques for structural elucidation, and the nuanced interplay between substituent effects and molecular conformation. This guide is intended to be a valuable resource for researchers actively engaged in the design, synthesis, and characterization of novel therapeutic agents based on this versatile scaffold.

The Dibenzo[b,f]oxazepin-11(10H)-one Core: A Structural Overview

The dibenzo[b,f]oxazepin-11(10H)-one tricycle consists of two benzene rings fused to a central seven-membered oxazepine ring containing an amide functionality. This non-planar, conformationally flexible system provides a unique three-dimensional framework for the presentation of pharmacophoric features. The substituents on the aromatic rings and the nitrogen atom of the oxazepine ring play a crucial role in modulating the electronic properties, steric profile, and ultimately, the biological activity of these compounds.

A critical aspect of understanding the molecular structure of this class of compounds is the determination of their precise three-dimensional arrangement. While spectroscopic methods provide invaluable insights into connectivity and local environment, single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination. However, a comprehensive search of the existing literature and structural databases reveals a notable scarcity of publicly available X-ray crystal structures for the dibenzo[b,f]oxazepin-11(10H)-one core. This presents a current limitation in the field and underscores the importance of future crystallographic studies to fully elucidate the conformational landscape of these molecules. In the absence of extensive crystallographic data, a combination of advanced spectroscopic techniques and computational modeling is essential for a thorough structural analysis.

Synthetic Pathways to the Dibenzo[b,f]oxazepin-11(10H)-one Scaffold

The construction of the tricyclic dibenzo[b,f]oxazepin-11(10H)-one system can be achieved through several synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we outline two of the most effective and commonly employed methodologies.

Intramolecular Cyclocarbonylation

A robust and efficient method for the synthesis of substituted dibenzo[b,f]oxazepin-11(10H)-ones is the palladium-catalyzed intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines.[1] This approach offers good yields under mild reaction conditions.

Causality Behind the Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly effective in catalyzing carbonylation reactions due to their ability to undergo oxidative addition with aryl halides and subsequent migratory insertion of carbon monoxide.

  • Ligand (e.g., Cytop 292): The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and preventing side reactions.

  • Carbon Monoxide: CO serves as the source of the carbonyl group in the newly formed lactam ring.

Experimental Protocol: Synthesis via Intramolecular Cyclocarbonylation

  • Reactant Preparation: A mixture of the substituted 2-(2-iodophenoxy)aniline, a palladium catalyst (e.g., PdI₂), and a suitable ligand (e.g., 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane, Cytop 292) is prepared in a pressure vessel.

  • Solvent: A high-boiling point, inert solvent such as dimethylformamide (DMF) is typically used to ensure the reactants remain in solution at the reaction temperature.

  • Carbon Monoxide Atmosphere: The vessel is charged with carbon monoxide to the desired pressure.

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for a defined period (e.g., 12-24 hours).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted dibenzo[b,f]oxazepin-11(10H)-one.

Synthesis_Cyclocarbonylation Start Substituted 2-(2-iodophenoxy)aniline Reagents PdI₂ / Cytop 292 CO Atmosphere DMF, Heat Start->Reagents Intramolecular Cyclocarbonylation Product Substituted Dibenzo[b,f]oxazepin-11(10H)-one Reagents->Product

Caption: Intramolecular Cyclocarbonylation Workflow.

Intramolecular Nucleophilic Aromatic Substitution

Another versatile approach involves the base-catalyzed intramolecular nucleophilic substitution of a nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids.[2] This method is particularly useful for introducing specific substitution patterns on the aromatic rings.

Causality Behind the Experimental Choices:

  • Base (e.g., K₂CO₃): The base is essential for deprotonating the hydroxyl group of the aniline moiety, thereby activating it as a nucleophile for the subsequent intramolecular attack.

  • Leaving Group (NO₂): The nitro group, particularly when positioned ortho or para to an electron-withdrawing group, is a good leaving group in nucleophilic aromatic substitution reactions.

  • Solvent (e.g., DMF): A polar aprotic solvent like DMF is ideal for this type of reaction as it can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.

Experimental Protocol: Synthesis via Intramolecular Nucleophilic Substitution

  • Reactant Preparation: The N-(2-hydroxyphenyl)-2-nitrobenzamide derivative is dissolved in a suitable polar aprotic solvent such as DMF.

  • Addition of Base: A base, typically potassium carbonate (K₂CO₃), is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 120 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

Synthesis_SNAr Start N-(2-hydroxyphenyl)-2-nitrobenzamide Reagents K₂CO₃ DMF, 120 °C Start->Reagents Intramolecular SNAr Product Substituted Dibenzo[b,f]oxazepin-11(10H)-one Reagents->Product

Caption: Intramolecular Nucleophilic Aromatic Substitution Workflow.

Structural Elucidation: A Multi-technique Approach

The unambiguous determination of the molecular structure of novel substituted dibenzo[b,f]oxazepin-11(10H)-ones relies on the synergistic application of several analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the connectivity and substitution patterns of these molecules. The chemical shifts and coupling constants of the protons and carbons in the aromatic regions provide detailed information about the location and nature of the substituents.

Key Diagnostic NMR Features:

  • Amide NH Proton: A characteristic broad singlet in the downfield region of the ¹H NMR spectrum (typically > 10 ppm) is indicative of the amide proton.

  • Aromatic Protons: The coupling patterns (e.g., doublets, triplets, doublets of doublets) and chemical shifts of the aromatic protons are highly informative for determining the substitution pattern on the two benzene rings.

  • ¹³C Carbonyl Signal: A resonance in the range of 165-170 ppm in the ¹³C NMR spectrum corresponds to the amide carbonyl carbon.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Dibenzo[b,f]oxazepin-11(10H)-ones [1]

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
8-Amino-10-methyl-dibenzo[b,f]oxazepin-11(10H)-one 7.84 (dd, J = 7.8, 1.7 Hz, 1H), 7.43–7.38 (m, 1H), 7.19–7.11 (m, 2H), 7.00 (d, J = 8.6 Hz, 1H), 6.49 (d, J = 2.7 Hz, 1H), 6.40 (dd, J = 8.6, 2.7 Hz, 1H), 3.62 (br s, 2H), 3.52 (s, 3H)166.7, 161.0, 146.1, 144.2, 136.3, 133.4, 132.2, 126.4, 124.9, 121.8, 119.6, 112.4, 108.5, 36.5
4-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1][3]oxazepin-8-yl)benzamide 7.85 (dd, J = 7.7, 1.6 Hz, 1H), 7.83 (br s, 1H), 7.80–7.75 (m, 2H), 7.75 (br d, J = 1.9 Hz, 1H), 7.46–7.41 (m, 3H), 7.22–7.15 (m, 4H), 3.61 (s, 3H)165.3, 164.4, 159.9, 148.8, 136.8, 136.6, 135.2, 134.0, 133.2, 131.9, 129.6, 128.5, 125.8, 125.5, 121.1, 119.9, 118.2, 114.9, 36.2
4-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1][3]oxazepin-8-yl)benzamide 10.24 (br s, 1H), 7.87 (d, J = 2.4 Hz, 1H), 7.76 (dd, J = 7.7, 1.7 Hz, 1H), 7.75–7.72 (m, 1H), 7.68 (dd, J = 7.8, 1.7 Hz, 1H), 7.64–7.56 (m, 2H), 7.37–7.27 (m, 4H), 3.50 (s, 3H), 2.30 (s, 3H), 2.29 (s, 3H)165.5, 165.3, 160.0, 148.6, 140.6, 137.2, 136.4, 135.2, 134.0, 132.0, 131.9, 129.4, 128.6, 125.9, 125.4, 125.1, 121.0, 119.8, 118.0, 114.7, 36.2, 19.4
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, the molecular ion peak confirms the molecular weight, and characteristic fragment ions can help to identify different structural motifs within the molecule.

The Importance of Structural Reassignment: A Case Study

A compelling example of the necessity for rigorous structural characterization is the case of a commercially sourced compound, SN00797640, which was identified as a potent inhibitor of Giardia duodenalis.[1][4][5] The initially assigned structure was an 8-acylamino-dibenzo[b,f]oxazepin-11(10H)-one. However, upon resynthesis and thorough spectroscopic analysis, it was discovered that the active compound was, in fact, the 7-acylamino regioisomer.[1][4][5] This structural reassignment was critical for understanding the structure-activity relationship (SAR) and for guiding further medicinal chemistry efforts. This case highlights the importance of independent synthesis and comprehensive characterization to validate the structures of screening hits.

Structure-Activity Relationships and Biological Significance

The biological activity of substituted dibenzo[b,f]oxazepin-11(10H)-ones is highly dependent on the nature and position of the substituents. The aforementioned case of the antigiardial compounds demonstrates that even a subtle change in the position of a substituent can lead to a complete loss of activity.[1] This underscores the importance of a detailed understanding of the three-dimensional structure of these molecules and how they interact with their biological targets.

Beyond their antiprotozoal activity, derivatives of the related dibenzo[b,e][1][3]diazepin-11-one scaffold have been investigated as potent and selective Chk1 kinase inhibitors, which are of interest in cancer therapy.[6] This suggests that the broader dibenzoxazepine and dibenzodiazepine core structures are versatile platforms for the development of a wide range of therapeutic agents.

Conclusion and Future Directions

The dibenzo[b,f]oxazepin-11(10H)-one scaffold represents a promising starting point for the development of novel therapeutics. This guide has provided an in-depth overview of the key synthetic methodologies and the critical analytical techniques required for the structural elucidation of this important class of compounds. The available spectroscopic data, particularly from NMR, offers a wealth of information for confirming chemical structures.

However, the notable absence of publicly available X-ray crystal structures presents a significant opportunity for future research. The determination of the single-crystal X-ray structures of a series of substituted dibenzo[b,f]oxazepin-11(10H)-ones would provide invaluable insights into their conformational preferences and the subtle effects of substituents on their three-dimensional geometry. This information, in turn, would greatly facilitate the rational design of new and more potent analogues with improved pharmacological profiles. As our understanding of the molecular structure of these compounds deepens, so too will our ability to harness their therapeutic potential.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Dibenzo[b,f]oxazepin-11(10H)-one in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the synthesis and application of Dibenzo[b,f]oxazepin-11(10H)-one, a pivotal tricyclic scaffold in medicinal chemistry. We will explore its role as a key intermediate in the synthesis of psychoactive pharmaceuticals and other novel bioactive molecules. The causality behind various synthetic strategies, including intramolecular cyclization and functionalization, will be discussed. Detailed, field-proven protocols are provided to enable researchers to reliably synthesize and utilize this versatile compound in their drug discovery programs.

Introduction: The Significance of the Dibenz[b,f][1][2]oxazepine Scaffold

The Dibenzo[b,f]oxazepine core is a privileged heterocyclic structure in medicinal chemistry, most notably forming the backbone of several atypical antipsychotic drugs. Dibenzo[b,f]oxazepin-11(10H)-one (CAS No. 3158-85-8) is the foundational lactam intermediate from which these complex molecules are constructed. Its rigid, three-dimensional structure allows for precise orientation of substituents that can interact with a wide range of biological targets, particularly receptors in the central nervous system (CNS).[1][2]

The primary value of this scaffold lies in its role as a precursor to drugs like Amoxapine (antidepressant) and Loxapine (antipsychotic).[3] The lactam functionality at the 11-position is a key handle for chemical modification, allowing for the introduction of various side chains, most commonly piperazine derivatives, which are crucial for conferring the desired pharmacological activity.[2][3] Beyond its established role in neuroleptic drug synthesis, the scaffold has also been identified in screening campaigns for other therapeutic areas, such as potent antigiardial agents, highlighting its broader potential in drug discovery.[4][5][6]

This guide will illuminate the synthetic pathways to this key intermediate and detail its subsequent transformation into more complex, pharmacologically relevant molecules.

Physicochemical & Structural Data

A summary of the key properties of Dibenzo[b,f]oxazepin-11(10H)-one is provided below for easy reference.

PropertyValueReference
CAS Number 3158-85-8[7]
Molecular Formula C₁₃H₉NO₂[8][7]
Molecular Weight 211.22 g/mol [8][7]
Appearance Off-white to yellow solid/powder[4]
Melting Point 211-213 °C[7]
Purity (Typical) >99% (by HPLC)[8]

Core Synthetic Strategies & Mechanistic Considerations

The construction of the tricyclic Dibenzo[b,f]oxazepin-11(10H)-one core is typically achieved through intramolecular cyclization. The choice of strategy depends on the availability of starting materials and desired scale.

Key Synthetic Approaches:
  • Acid-Catalyzed Lactamization: A common and robust method involves the cyclization of a diamine precursor. For example, a substituted 2-aminophenoxy-benzoate can be heated in the presence of an acid catalyst (e.g., methanesulfonic acid) in a high-boiling solvent like xylenes to drive the intramolecular amide bond formation, yielding the desired lactam.[4] This method is effective for gram-scale synthesis.

  • Palladium-Catalyzed Intramolecular Cyclocarbonylation: A more modern and elegant approach involves the palladium-catalyzed carbonylation of substituted 2-(2-iodophenoxy)anilines.[9] This reaction proceeds under a carbon monoxide atmosphere, where the palladium catalyst facilitates the insertion of CO and subsequent ring closure to form the lactam. This method offers good yields under relatively mild conditions and tolerates a variety of functional groups.[9]

  • Tandem Reduction-Lactamization: This efficient strategy involves the simultaneous reduction of a nitro group and subsequent in-situ cyclization. Precursors containing an ortho-nitro group and an ester or carboxylic acid functionality can be treated with a reducing agent, such as iron powder in acetic acid, at elevated temperatures. The newly formed amine immediately undergoes intramolecular lactamization to afford the tricyclic product in high yield.[10]

The diagram below illustrates the general workflow from precursor to functionalized drug analogues.

G cluster_0 Synthesis of Scaffold cluster_1 Functionalization & Derivatization Precursor Aromatic Precursor (e.g., 2-(2-Iodophenoxy)aniline) Scaffold Dibenzo[b,f]oxazepin-11(10H)-one Precursor->Scaffold Intramolecular Cyclization Activation Lactam Activation (e.g., with POCl₃) Scaffold->Activation Chemical Modification Coupling Nucleophilic Substitution (e.g., with Piperazine) Activation->Coupling Final Bioactive Molecule (e.g., Loxapine Analogue) Coupling->Final

Caption: General workflow for the synthesis and functionalization of the dibenzoxazepine scaffold.

Detailed Experimental Protocols

The following protocols are based on established and published methodologies, providing a reliable path for the synthesis and utilization of the target compound.

Protocol 1: Synthesis of Dibenzo[b,f]oxazepin-11(10H)-one via Acid-Catalyzed Lactamization[6]

This protocol describes the cyclization of a diamine precursor to form the core scaffold.

Workflow Diagram:

G start Methyl 2-(2,4-diaminophenoxy)benzoate reflux Reflux in Xylenes with Methanesulfonic Acid (cat.) for 20h start->reflux workup Evaporate Solvent & Triturate with EtOAc reflux->workup product 8-Aminodibenz[b,f]oxazepin-11(10H)-one workup->product

Caption: Workflow for the acid-catalyzed synthesis of an aminodibenzoxazepinone.

Materials:

  • Methyl 2-(2,4-diaminophenoxy)benzoate (1 equivalent)

  • Methanesulfonic acid (catalytic amount, ~0.05 equivalents)

  • Xylenes (anhydrous)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 2-(2,4-diaminophenoxy)benzoate (e.g., 9.25 mmol, 2.39 g).

  • Add anhydrous xylenes to create an approximate 0.2 M solution (e.g., 50 mL).

  • Add a catalytic amount of methanesulfonic acid (e.g., 50 µL) to the suspension.

  • Heat the mixture to reflux (approx. 140 °C) and maintain for 20 hours. Monitor the reaction progress by TLC or LCMS.

  • After completion, allow the reaction to cool to room temperature.

  • Remove the solvent (xylenes) under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a sufficient amount of ethyl acetate and triturate (stir or grind the solid in the solvent) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

  • The resulting product, 8-aminodibenz[b,f]oxazepin-11(10H)-one, is typically obtained as a yellow powder in high yield (e.g., 85%).[4] Further purification can be achieved by recrystallization if necessary.

Protocol 2: Functionalization - Synthesis of an 11-Piperazinyl-dibenzo[b,f]oxazepine Analogue

This protocol demonstrates the conversion of the lactam into a key precursor for antipsychotic drugs. This is a two-step process involving activation of the lactam followed by nucleophilic substitution.

Materials:

  • Dibenzo[b,f]oxazepin-11(10H)-one (1 equivalent)

  • Phosphorus oxychloride (POCl₃) or other activating agent (e.g., Phosgene, Triphosgene)

  • 1-Methylpiperazine or other desired piperazine (excess, >2 equivalents)

  • Anhydrous toluene or other high-boiling aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

Step A: Lactam Activation to form the Imidoyl Chloride

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend Dibenzo[b,f]oxazepin-11(10H)-one in anhydrous toluene.

  • Add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours until the reaction is complete (monitored by TLC). The formation of the intermediate 11-chloro-dibenzo[b,f]oxazepine occurs.

  • Cool the mixture to room temperature. Carefully remove the excess POCl₃ and toluene under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water.

Step B: Nucleophilic Substitution with Piperazine

  • Dissolve the crude imidoyl chloride from Step A in fresh anhydrous toluene.

  • In a separate flask, prepare a solution of 1-methylpiperazine (excess, e.g., 3 equivalents) in anhydrous toluene.

  • Add the piperazine solution dropwise to the imidoyl chloride solution at room temperature. An exothermic reaction may be observed.

  • Heat the resulting mixture to 80-100 °C for 2-4 hours to drive the substitution to completion.

  • After cooling, perform an aqueous workup. Quench the reaction with water, separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 11-(4-methylpiperazin-1-yl)-dibenzo[b,f]oxazepine.

Conclusion

Dibenzo[b,f]oxazepin-11(10H)-one is a cornerstone intermediate in the field of medicinal chemistry. Its robust and varied synthetic routes, coupled with its strategic importance as a scaffold for CNS-active pharmaceuticals, ensure its continued relevance in drug discovery and development. The protocols and strategic insights provided herein offer a comprehensive framework for researchers to effectively synthesize, functionalize, and innovate upon this valuable tricyclic system. The continued exploration of this scaffold is likely to yield novel therapeutic agents for years to come.

References

Application Note: Dibenzo[b,f]oxazepin-11(10H)-one as a Pivotal Intermediate in the Synthesis of Tricyclic Antipsychotics and Antidepressants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzo[b,f][1][2]oxazepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for several critical central nervous system (CNS) agents. At the heart of this scaffold's synthetic accessibility is Dibenzo[b,f]oxazepin-11(10H)-one, a versatile tricyclic ketone intermediate. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of this key intermediate and its subsequent conversion into the antipsychotic drug Loxapine and the antidepressant Amoxapine. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into process control and characterization, grounded in authoritative scientific literature.

Introduction: The Significance of the Dibenzoxazepine Scaffold

The tricyclic dibenzoxazepine framework is a cornerstone in the development of therapeutics for psychiatric disorders. Its rigid, three-dimensional structure allows for precise interactions with various neurotransmitter receptors. The two most prominent drugs derived from this scaffold are Loxapine and Amoxapine.

  • Loxapine , sold under brand names like Loxitane, is a potent antipsychotic agent primarily used to manage schizophrenia.[1][3] Its mechanism involves antagonism of dopamine D2 and serotonin 5-HT2A receptors, classifying it as a first-generation antipsychotic with some atypical characteristics.[4][5]

  • Amoxapine (Asendin) is the N-demethylated metabolite of Loxapine and is utilized as a tricyclic antidepressant (TCA).[6][7] It functions by inhibiting the reuptake of norepinephrine and serotonin and, uniquely for a TCA, also exhibits dopamine receptor blockade.[2][8]

The efficient synthesis of these Active Pharmaceutical Ingredients (APIs) is critically dependent on the high-quality production of the common precursor, Dibenzo[b,f]oxazepin-11(10H)-one (C₁₃H₉NO₂).[9] This guide outlines robust protocols for its synthesis and elaboration.

Synthesis of the Core Intermediate: Dibenzo[b,f]oxazepin-11(10H)-one

A reliable supply of the core intermediate is paramount. While modern methods like palladium-catalyzed cyclocarbonylation exist[10], classical routes involving Ullmann-type couplings followed by intramolecular cyclization remain robust and scalable. Here, we detail a common and well-understood pathway.

Workflow for Intermediate Synthesis

The synthesis is a multi-step process beginning with the formation of a diaryl ether, followed by reduction and intramolecular amide formation.

cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2 & 3: Reduction & Cyclization A 2-Aminophenol C Ullmann Condensation (Cu Catalyst, Base) A->C B 2-Chloronitrobenzene B->C D 2-(2-Nitrophenoxy)aniline C->D Forms C-O bond E Reduction (e.g., Fe/NH4Cl) D->E F 2-(2-Aminophenoxy)aniline E->F NO2 -> NH2 G Intramolecular Amidation (Heat or Acid Catalyst) F->G H Dibenzo[b,f]oxazepin-11(10H)-one G->H Forms 7-membered ring

Caption: General workflow for the synthesis of the dibenzoxazepinone intermediate.

Protocol 2.1: Synthesis via Ullmann Condensation and Cyclization

This protocol describes a classical approach that remains relevant in process chemistry.

Part A: Ullmann Condensation to form 2-(2-Nitrophenoxy)aniline

The Ullmann condensation creates the diaryl ether linkage, which is the backbone of the tricyclic system. A copper catalyst is essential to facilitate the coupling between the aryl halide and the phenol.[11][12]

  • Reagent Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-aminophenol (1.0 eq), 1-chloro-2-nitrobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add dimethylformamide (DMF) as the solvent (approx. 5-10 mL per gram of 2-aminophenol).

  • Reaction: Heat the mixture to 140-150 °C under a nitrogen atmosphere. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a large volume of ice-cold water. The crude product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and then recrystallize from ethanol or isopropanol to yield pure 2-(2-nitrophenoxy)aniline.

Part B: Reduction of the Nitro Group

The nitro group must be reduced to an amine to enable the subsequent cyclization. Catalytic hydrogenation is an option, but a metal/acid reduction is often cheaper and highly effective.

  • Reagent Setup: In a flask, suspend the 2-(2-nitrophenoxy)aniline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reduction: Add iron powder (3.0-4.0 eq) and ammonium chloride (0.5 eq). Heat the mixture to reflux (approx. 80 °C).

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is usually complete in 2-4 hours.

  • Workup: Once complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain crude 2-(2-aminophenoxy)aniline, which can often be used directly in the next step.

Part C: Intramolecular Cyclization

This final step involves heating the diamine intermediate, which undergoes spontaneous intramolecular amidation to form the thermodynamically stable seven-membered lactam ring.

  • Cyclization: Place the crude 2-(2-aminophenoxy)aniline into a flask suitable for high-temperature reactions.

  • Reaction: Heat the material to 180-220 °C (neat or in a high-boiling solvent like diphenyl ether) for 2-5 hours. The reaction proceeds with the elimination of ammonia.

  • Purification: Cool the reaction mixture. The resulting solid can be purified by recrystallization from a suitable solvent like toluene or xylene to afford Dibenzo[b,f]oxazepin-11(10H)-one as a crystalline solid.

Parameter Typical Conditions & Reagents Causality / Notes
Ullmann Coupling K₂CO₃, CuI, DMF, 140-150 °CK₂CO₃ deprotonates the phenol. Cu(I) is the active catalyst. DMF is a polar aprotic solvent suitable for high temps.
Nitro Reduction Fe / NH₄Cl, EtOH/H₂O, RefluxA classic, inexpensive method for nitro group reduction. NH₄Cl acts as a proton source and prevents formation of iron hydroxides.
Cyclization Neat or high-boiling solvent, 180-220 °CHigh thermal energy is required to drive the intramolecular condensation and elimination of ammonia to form the stable lactam.
Typical Yield 60-75% over 3 stepsYields are dependent on purification efficiency at each stage.

Application in API Synthesis: From Intermediate to Drug

The C11-ketone of the intermediate is the key functional handle for elaboration into Loxapine and Amoxapine. The general strategy involves activating this position by converting the ketone into a better leaving group (a pseudo-acyl halide), followed by nucleophilic substitution with the appropriate piperazine derivative.

Protocol 3.1: Synthesis of Loxapine

A 2-Chloro-dibenzo[b,f] oxazepin-11(10H)-one B Activation (POCl3, Toluene) A->B C 2,11-Dichlorodibenz[b,f] [1,4]oxazepine B->C C=O to C-Cl E Nucleophilic Substitution (Toluene, Reflux) C->E D N-Methylpiperazine D->E F Loxapine E->F Forms C-N bond

Caption: Synthetic workflow for the conversion of the intermediate to Loxapine.

Step A: Activation via Chlorination

Phosphorus oxychloride (POCl₃) is a common and effective reagent for converting the lactam to a chloro-imidoyl chloride, which is the active species for substitution.

  • Reagent Setup: In a flask equipped for reflux and protected from moisture, suspend 2-chloro-dibenzo[b,f]oxazepin-11(10H)-one (1.0 eq) in a dry, inert solvent like toluene.

  • Chlorination: Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise at room temperature. A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours until TLC analysis shows complete conversion of the starting material.

  • Workup: Carefully cool the reaction. Quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. Neutralize with a base (e.g., aqueous NaOH or K₂CO₃) and extract the product with toluene or ethyl acetate. The organic layer containing the crude 2,11-dichlorodibenz[b,f][1][2]oxazepine is often used directly.

Step B: Condensation with N-Methylpiperazine

The final step is a nucleophilic aromatic substitution where the piperazine nitrogen displaces the chlorine atom at the 11-position.

  • Reagent Setup: To the crude toluene solution of the chlorinated intermediate from the previous step, add N-methylpiperazine (1.5-2.5 eq).

  • Reaction: Heat the mixture to reflux for 4-8 hours.[13] Monitor the reaction by TLC or HPLC.

  • Workup: Cool the mixture. Wash the organic layer with water and then brine to remove excess amine and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude Loxapine can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography to yield the final API.

Parameter Typical Reagents & Conditions Causality / Notes
Activation POCl₃, Toluene, RefluxPOCl₃ converts the C11-carbonyl into a highly electrophilic chloro-imidoyl chloride, which is readily displaced.
Substitution N-Methylpiperazine, Toluene, RefluxN-methylpiperazine acts as the nucleophile. An excess is used to drive the reaction to completion and neutralize the HCl byproduct.
Typical Yield 80-90% from the intermediateThis two-step, one-pot procedure is generally high-yielding.
Protocol 3.2: Synthesis of Amoxapine

The synthesis of Amoxapine is analogous to that of Loxapine, with the key difference being the use of piperazine as the nucleophile.

A 2-Chloro-dibenzo[b,f] oxazepin-11(10H)-one B Activation (POCl3, Toluene) A->B C 2,11-Dichlorodibenz[b,f] [1,4]oxazepine B->C E Nucleophilic Substitution (Excess Piperazine) C->E D Piperazine D->E F Amoxapine E->F

Caption: Synthetic workflow for the conversion of the intermediate to Amoxapine.

The chlorination step is identical to Protocol 3.1, Step A. The key consideration is in the substitution step. Since piperazine has two secondary amine nitrogens, there is a risk of a dimeric impurity forming where two dibenzoxazepine units are linked by one piperazine molecule.

Substitution with Piperazine

  • Methodology: To prevent dimerization, a large excess of piperazine (5-10 equivalents) is used. This ensures that the chlorinated intermediate is more likely to react with a fresh molecule of piperazine rather than the already-substituted Amoxapine product.

  • Procedure: Follow the procedure for Loxapine synthesis (Protocol 3.1, Step B), but substitute N-methylpiperazine with a large excess of piperazine. The workup will require more extensive aqueous washes to remove the highly water-soluble piperazine. Purification is achieved via recrystallization or conversion to a salt.

Quality Control and Characterization

Rigorous quality control is essential to ensure the purity and identity of the intermediate and final APIs.

  • In-Process Controls (IPC): Thin-Layer Chromatography (TLC) is used to monitor reaction completion, checking for the disappearance of starting material and the appearance of the product spot.

  • Final Product Analysis: A combination of techniques is required for full characterization.

Technique Purpose Expected Results for Loxapine Expected Results for Amoxapine
HPLC Purity Assessment & QuantificationPurity >99.5%. Retention time corresponds to a validated reference standard.[9]Purity >99.5%. Retention time corresponds to a validated reference standard.
Mass Spec (MS) Molecular Weight Confirmation[M+H]⁺ at m/z 328.3 (for C₁₈H₁₈ClN₃O)[13][M+H]⁺ at m/z 314.1 (for C₁₇H₁₆ClN₃O)[14]
¹H NMR Structural ElucidationAromatic protons (6.8-7.6 ppm), piperazine protons (2.5-2.7 ppm), N-methyl singlet (~2.3 ppm).[13]Aromatic protons (6.8-7.6 ppm), piperazine protons (~2.9 and ~3.5 ppm), NH proton (variable).

Safety Considerations

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a dry, well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat).

  • Solvents: Toluene and DMF are flammable and have associated toxicities. Avoid inhalation and skin contact.

  • Amines: Piperazine and N-methylpiperazine are corrosive and can cause respiratory irritation. Handle with care.

  • High Temperatures: The cyclization and substitution reactions require high temperatures, posing a risk of thermal burns. Use appropriate heating mantles and temperature controllers.

Conclusion

Dibenzo[b,f]oxazepin-11(10H)-one is a cornerstone intermediate whose efficient synthesis unlocks access to vital CNS therapeutics like Loxapine and Amoxapine. The protocols detailed herein, based on established chemical principles like the Ullmann condensation and nucleophilic substitution, provide a reliable foundation for laboratory-scale synthesis and process development. Understanding the rationale behind each step—from catalyst choice to reaction conditions—empowers researchers to troubleshoot and optimize these critical transformations in the pursuit of novel drug candidates and the efficient production of existing medicines.

References

Application of Dibenzo[b,f]oxazepin-11(10H)-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The dibenzo[b,f]oxazepin-11(10H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds. Its unique tricyclic structure imparts a rigid, yet three-dimensional, conformation that allows for precise interactions with various biological targets. This guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of compounds based on this versatile scaffold, offering practical protocols and expert insights for researchers in drug discovery.

The Dibenzo[b,f]oxazepin-11(10H)-one Scaffold: A Platform for Therapeutic Innovation

The dibenzo[b,f]oxazepine skeleton is a key structural motif found in a number of therapeutic agents. Derivatives have shown a wide spectrum of pharmacological activities, including antipsychotic, antihistaminic, and antiprotozoal effects. The amenability of the core structure to chemical modification allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the development of novel therapeutics.

Synthesis of the Dibenzo[b,f]oxazepin-11(10H)-one Core

Several synthetic routes to the dibenzo[b,f]oxazepin-11(10H)-one core have been established. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail a reliable and widely applicable protocol based on intramolecular nucleophilic aromatic substitution.

Protocol 1: Synthesis via Intramolecular Cyclization

This protocol describes the synthesis of the parent dibenzo[b,f]oxazepin-11(10H)-one.

Step 1: Synthesis of 2-(2-Nitrophenoxy)benzoic acid

  • Materials: 2-Chlorobenzoic acid, 2-nitrophenol, copper(I) iodide (CuI), potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of 2-chlorobenzoic acid (1 equivalent), 2-nitrophenol (1.1 equivalents), and K2CO3 (2.5 equivalents) in DMF, add CuI (0.1 equivalents).

    • Heat the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify with 2N HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 2-(2-nitrophenoxy)benzoic acid.

Step 2: Reductive Cyclization

  • Materials: 2-(2-Nitrophenoxy)benzoic acid, iron powder (Fe), ammonium chloride (NH4Cl), ethanol, water.

  • Procedure:

    • To a solution of 2-(2-nitrophenoxy)benzoic acid in a 4:1 mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

    • Heat the mixture to reflux for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the hot reaction mixture through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product is then subjected to intramolecular cyclization by heating in a high-boiling point solvent such as diphenyl ether or by treatment with a dehydrating agent like polyphosphoric acid (PPA).

    • Purify the product by column chromatography on silica gel to afford dibenzo[b,f]oxazepin-11(10H)-one.

Diversification of the Dibenzo[b,f]oxazepin-11(10H)-one Scaffold

The true potential of this scaffold lies in its derivatization to explore structure-activity relationships (SAR). Key positions for modification include the nitrogen at position 10 and various positions on the aromatic rings.

Protocol 2: N-Alkylation of Dibenzo[b,f]oxazepin-11(10H)-one
  • Materials: Dibenzo[b,f]oxazepin-11(10H)-one, desired alkyl halide (e.g., methyl iodide, benzyl bromide), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of dibenzo[b,f]oxazepin-11(10H)-one in anhydrous THF at 0 °C, add NaH (1.2 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography.

Protocol 3: Synthesis of an Amino-Derivative for Further Functionalization

The introduction of an amino group provides a versatile handle for further modifications, such as amide bond formation or participation in cross-coupling reactions.

  • Step 1: Nitration of Dibenzo[b,f]oxazepin-11(10H)-one

    • Materials: Dibenzo[b,f]oxazepin-11(10H)-one, nitric acid, sulfuric acid.

    • Procedure:

      • Dissolve dibenzo[b,f]oxazepin-11(10H)-one in concentrated sulfuric acid at 0 °C.

      • Slowly add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

      • Stir for 2 hours at 0 °C.

      • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

      • Wash with cold water and dry to obtain the nitro-derivative.

  • Step 2: Reduction of the Nitro-Derivative

    • Materials: Nitro-dibenzo[b,f]oxazepin-11(10H)-one, tin(II) chloride dihydrate (SnCl2·2H2O), ethanol.

    • Procedure:

      • Reflux a mixture of the nitro-derivative and SnCl2·2H2O (5 equivalents) in ethanol for 3 hours.

      • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

      • Extract the product with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the amino-dibenzo[b,f]oxazepin-11(10H)-one.[1]

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol can be adapted to couple aryl or heteroaryl moieties to a halogenated dibenzo[b,f]oxazepin-11(10H)-one scaffold.

  • Materials: Halogenated dibenzo[b,f]oxazepin-11(10H)-one (e.g., bromo-derivative), arylboronic acid, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3), solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • In a reaction vessel, combine the halogenated dibenzo[b,f]oxazepin-11(10H)-one (1 equivalent), arylboronic acid (1.5 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).

    • Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere for 12-24 hours.[2][3]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and purify by column chromatography.

Diversification_Strategy Core Dibenzo[b,f]oxazepin-11(10H)-one N_Alkylated N-Alkylated Derivatives Core->N_Alkylated N-Alkylation (Protocol 2) Amino Amino-Derivative Core->Amino Nitration & Reduction (Protocol 3) Halogenated Halogenated Core Core->Halogenated Halogenation Amide Amide Library Amino->Amide Amidation Cross_Coupled Cross-Coupled Library Halogenated->Cross_Coupled Suzuki Coupling (Protocol 4)

Caption: Diversification of the dibenzo[b,f]oxazepin-11(10H)-one scaffold.

In Vitro Biological Evaluation

Once a library of derivatives has been synthesized, their biological activity can be assessed using a variety of in vitro assays. The choice of assay will depend on the therapeutic target of interest.

Protocol 5: Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor.

  • Materials: Cell membranes expressing the human histamine H1 receptor, [3H]-pyrilamine (radioligand), test compounds, wash buffer, scintillation cocktail.

  • Procedure:

    • Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of [3H]-pyrilamine in a 96-well plate.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

    • Calculate the Ki values from the IC50 values determined from the competition binding curves.[4]

Protocol 6: 5-HT2A Receptor Functional Assay (IP-One Assay)

This assay measures the ability of a compound to antagonize the 5-HT2A receptor-mediated accumulation of inositol monophosphate (IP1).

  • Materials: CHO-K1 cells stably expressing the human 5-HT2A receptor, test compounds, serotonin (agonist), IP-One assay kit.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the test compound for 30 minutes.

    • Stimulate the cells with a fixed concentration of serotonin (EC80) for 60 minutes.

    • Lyse the cells and measure the accumulation of IP1 using a TR-FRET-based detection method according to the manufacturer's protocol.[5]

    • Determine the IC50 values from the concentration-response curves.

Protocol 7: In Vitro Antigiardial Activity Assay

This assay assesses the ability of a compound to inhibit the growth of Giardia lamblia trophozoites.

  • Materials: Giardia lamblia trophozoites, TYI-S-33 medium, test compounds, resazurin-based viability reagent (e.g., CellTiter-Blue).

  • Procedure:

    • In a 96-well plate, add varying concentrations of the test compounds to a suspension of Giardia lamblia trophozoites in TYI-S-33 medium.

    • Incubate the plate under anaerobic conditions at 37 °C for 48 hours.

    • Add the resazurin-based viability reagent and incubate for a further 4-6 hours.

    • Measure the fluorescence or absorbance to determine cell viability.

    • Calculate the IC50 values from the dose-response curves.[6][7][8]

In Vivo Evaluation

Promising compounds identified from in vitro screening should be further evaluated in relevant animal models to assess their in vivo efficacy and pharmacokinetic properties.

Protocol 8: Amphetamine-Induced Hyperlocomotion in Rodents (Antipsychotic Activity)

This model is widely used to screen for antipsychotic activity.

  • Animals: Male mice or rats.

  • Materials: Test compound, amphetamine, open-field activity chambers.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • After a pre-determined pre-treatment time, administer amphetamine (e.g., 2-5 mg/kg, i.p.).

    • Immediately place the animals in the open-field activity chambers and record their locomotor activity for 60-90 minutes.

    • Antipsychotic compounds are expected to reduce the hyperlocomotion induced by amphetamine.[9][10]

Mechanism of Action: Targeting Dopamine and Serotonin Receptors

Many antipsychotic drugs, including some dibenzo[b,f]oxazepine derivatives, exert their therapeutic effects through the modulation of dopaminergic and serotonergic pathways in the central nervous system. A common mechanism involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[11]

Antipsychotic_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine (DA) D2R D2 Receptor Dopamine->D2R Binds Signaling Downstream Signaling (Reduced Psychotic Symptoms) D2R->Signaling Activates HT2AR 5-HT2A Receptor DBO Dibenzo[b,f]oxazepine Derivative DBO->D2R Antagonizes DBO->HT2AR Antagonizes

Caption: Simplified mechanism of action for antipsychotic dibenzo[b,f]oxazepine derivatives.

Hypothetical Screening Data

The following table summarizes hypothetical data for a series of dibenzo[b,f]oxazepin-11(10H)-one derivatives, illustrating how the protocols described above can be used to build a structure-activity relationship.

Compound IDR1 (at N-10)R2 (at C-7)H1 Ki (nM)5-HT2A IC50 (nM)Antigiardial IC50 (µM)
DBO-01 HH520>100015.2
DBO-02 CH3H480>100012.8
DBO-03 HNH2258508.5
DBO-04 HNH-CO-Ph35750.5
DBO-05 CH3NH-CO-Ph30680.3

Conclusion

The dibenzo[b,f]oxazepin-11(10H)-one scaffold represents a highly valuable starting point for the design and discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization, coupled with a range of robust biological assays, provide a clear path for the development of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively explore the chemical and biological space around this important heterocyclic system.

References

Application Notes and Protocols: Developing Assays for Dibenzo[b,f]oxazepin-11(10H)-one Activity in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Targeted Protein Degradation

The Dibenzo[b,f]oxazepin-11(10H)-one core structure represents a versatile scaffold in medicinal chemistry. While derivatives have shown diverse biological activities, including acting as potent agonists of the human TRPA1 receptor, this guide will focus on a burgeoning and high-impact application: its potential role in targeted protein degradation (TPD).[1][2] Specifically, we will explore the development of assays to characterize derivatives of this scaffold as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues.[3][4][5]

PROTACs and molecular glues are revolutionary therapeutic modalities that hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[6][7][8] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][] The successful formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[6][10]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a suite of assays to evaluate the activity of novel Dibenzo[b,f]oxazepin-11(10H)-one derivatives as potential CRBN-recruiting elements for TPD. The protocols herein are designed to be self-validating, providing a logical and stepwise approach from initial binding validation to cellular degradation and downstream functional consequences.

The Assay Cascade: A Stepwise Approach to Characterization

The validation of a Dibenzo[b,f]oxazepin-11(10H)-one-based degrader follows a logical progression that mirrors its mechanism of action. The following sections detail the critical stages of this assay cascade.

Assay_Cascade cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays A Target Engagement: E3 Ligase Binding B Ternary Complex Formation A->B Confirms Ligand Binding C In Vitro Ubiquitination B->C Confirms Productive Complex D Cellular Target Engagement C->D Bridge to Cellular Context E Target Protein Degradation D->E Confirms Intracellular Binding F Downstream Functional Effects E->F Confirms Biological Consequence

Caption: A logical workflow for characterizing novel protein degraders.

Part 1: Foundational Biochemical and Biophysical Assays

The initial characterization of a novel Dibenzo[b,f]oxazepin-11(10H)-one derivative begins with in vitro assays to confirm its direct interaction with the intended E3 ligase and its ability to facilitate the formation of a productive ternary complex.

E3 Ligase Binding Affinity

The cornerstone of any TPD program is the confirmation of high-affinity binding of the degrader molecule to the E3 ligase. For our Dibenzo[b,f]oxazepin-11(10H)-one scaffold, we will focus on its interaction with Cereblon (CRBN). Several biophysical methods can be employed to determine the binding affinity (Kd).

Assay MethodPrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Provides a complete thermodynamic profile (Kd, ΔH, ΔS).Requires large amounts of pure protein; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized protein.Provides kinetic data (kon, koff) in addition to Kd; high sensitivity.Requires protein immobilization, which may affect conformation.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer upon displacement by the test compound.Homogeneous assay format; high throughput.Requires a suitable fluorescent probe.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on interacting partners.Homogeneous assay format; robust and sensitive.Requires labeled binding partners.[11]

Protocol: Fluorescence Polarization (FP) Competition Assay for CRBN Binding

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CRBN-DDB1 complex.[12]

Materials:

  • Recombinant human CRBN-DDB1 protein complex.

  • Fluorescently labeled thalidomide-derived probe (tracer).

  • Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

  • Test Dibenzo[b,f]oxazepin-11(10H)-one derivatives.

  • Pomalidomide (as a positive control).[5]

  • 384-well, low-volume, black plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a serial dilution of the test compounds and pomalidomide in assay buffer.

  • In a 384-well plate, add the assay components in the following order:

    • Assay buffer

    • Test compound/control

    • CRBN-DDB1 protein complex (at a final concentration optimized for the assay window)

    • Fluorescent tracer (at a final concentration typically at or below its Kd for CRBN-DDB1)

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Plot the fluorescence polarization signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Ternary Complex Formation

The formation of a stable ternary complex (POI-Degrader-E3 Ligase) is a prerequisite for efficient protein degradation.[6] Proximity-based assays are ideal for quantifying the formation of this complex.

Protocol: NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ Protein:Protein Interaction (PPI) System is a robust method to measure protein interactions in living cells, but the principle can be adapted for biochemical assays with purified components.[13][14][15] It utilizes NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® protein as an acceptor.[14][16]

Materials:

  • Purified POI fused to HaloTag®.

  • Purified CRBN-DDB1 complex fused to NanoLuc®.

  • HaloTag® NanoBRET® 618 Ligand.

  • Nano-Glo® Luciferase Assay Substrate.

  • Assay buffer.

  • Test Dibenzo[b,f]oxazepin-11(10H)-one derivatives.

  • 384-well, white plates.

  • Luminometer with 460 nm and >610 nm emission filters.

Procedure:

  • Label the POI-HaloTag® fusion protein with the HaloTag® NanoBRET® 618 Ligand according to the manufacturer's protocol.

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the CRBN-NanoLuc® fusion protein and the labeled POI-HaloTag® protein.

  • Add the test compound dilutions.

  • Incubate at room temperature for 90 minutes.

  • Add the Nano-Glo® Luciferase Assay Substrate.

  • Read the donor emission (460 nm) and acceptor emission (>610 nm) simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the compound concentration to determine the concentration required for half-maximal complex formation (EC50).

Caption: NanoBRET™ assay for ternary complex formation.

Part 2: Cell-Based Assays for Physiological Relevance

While biochemical assays are crucial for initial validation, it is imperative to confirm the activity of Dibenzo[b,f]oxazepin-11(10H)-one derivatives in a cellular context. Cell-based assays account for factors such as cell permeability, stability, and engagement with the endogenous cellular machinery.[17][18]

Cellular Target Degradation

The ultimate goal of a degrader is to reduce the levels of the target protein within the cell. Several methods can be employed to quantify protein degradation.

Assay MethodPrincipleAdvantagesDisadvantages
Western Blot Immunodetection of the target protein after separation by size.Widely accessible; provides information on protein size.Low throughput; semi-quantitative.
HiBiT Protein Tagging System A small 11-amino acid tag (HiBiT) is knocked into the endogenous gene of the POI. In the presence of LgBiT, a luminescent signal is produced, which is proportional to the protein level.Highly sensitive and quantitative; can be used for kinetic, live-cell measurements.[19][20]Requires CRISPR/Cas9 gene editing to create the cell line.[20][21]
In-Cell Western™ Quantitative immunofluorescence-based detection of proteins in fixed cells in a microplate format.Higher throughput than traditional Western blots.Requires specific antibodies; fixation can mask epitopes.

Protocol: HiBiT Assay for Quantifying Target Protein Degradation

This protocol describes the use of a CRISPR-edited cell line where the POI is endogenously tagged with the HiBiT peptide to measure protein degradation.[19][20]

Materials:

  • HiBiT knock-in cell line for the POI.

  • Cell culture medium and reagents.

  • Test Dibenzo[b,f]oxazepin-11(10H)-one derivatives.

  • Nano-Glo® HiBiT Lytic Detection System.

  • 96-well, solid white plates.

  • Luminometer.

Procedure:

  • Seed the HiBiT knock-in cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with the compound dilutions and incubate for the desired time course (e.g., 2, 4, 8, 16, 24 hours).

  • After incubation, remove the medium and add the Nano-Glo® HiBiT Lytic Reagent (which contains LgBiT protein and substrate) to each well.

  • Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to develop.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to a vehicle-treated control. Plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[20]

In-Cell Target Ubiquitination

To confirm the mechanism of degradation, it is useful to demonstrate that the POI is ubiquitinated upon treatment with the degrader. This is typically achieved by immunoprecipitating the target protein and then performing a Western blot for ubiquitin.[6]

Protocol: Target Ubiquitination Assay

Materials:

  • Cell line expressing the POI.

  • Test Dibenzo[b,f]oxazepin-11(10H)-one derivative.

  • Proteasome inhibitor (e.g., MG132).

  • Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors).

  • Antibody against the POI for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Antibody against ubiquitin for Western blotting.

  • Standard Western blotting equipment and reagents.

Procedure:

  • Treat cells with the test compound at a concentration known to induce degradation. Co-treat with a proteasome inhibitor for the last 4-6 hours of the incubation period to allow ubiquitinated proteins to accumulate.

  • Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions.

  • Immunoprecipitate the POI using a specific antibody and Protein A/G beads.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins from the beads.

  • Analyze the eluates by Western blot using an anti-ubiquitin antibody.

  • Data Analysis: The appearance of a high-molecular-weight smear or laddering pattern in the treated sample, compared to the control, indicates polyubiquitination of the target protein.

Part 3: Downstream Functional Assays

The final step in the assay cascade is to determine the biological consequences of degrading the target protein. These assays are highly dependent on the function of the specific POI.

Example: Cell Viability/Proliferation Assay

If the POI is essential for cell survival or proliferation, its degradation should lead to a decrease in cell viability.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Target cell line.

  • Test Dibenzo[b,f]oxazepin-11(10H)-one derivative.

  • CellTiter-Glo® Reagent.

  • 96-well, solid white plates.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate for a period relevant to the protein's turnover and functional impact (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence.

  • Data Analysis: Plot the luminescent signal (proportional to ATP content and, thus, cell viability) against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Downstream_Assay A Degrader Treatment B Target Protein Degradation A->B C Inhibition of Downstream Signaling B->C D Phenotypic Outcome (e.g., Decreased Cell Viability) C->D

Caption: Connecting protein degradation to a functional cellular outcome.

Conclusion

The Dibenzo[b,f]oxazepin-11(10H)-one scaffold holds significant promise for the development of novel therapeutics in the field of targeted protein degradation. By employing the systematic assay cascade detailed in these application notes—from foundational binding and ternary complex formation assays to cellular degradation and functional outcome studies—researchers can rigorously characterize the activity of new derivatives. This structured approach, integrating both biochemical and cell-based methodologies, ensures the generation of robust and reliable data, thereby accelerating the discovery and optimization of the next generation of protein degraders.

References

Application Notes and Protocols for In Vitro Screening of Dibenzo[b,f]oxazepin-11(10H)-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dibenzo[b,f]oxazepin-11(10H)-one Scaffold

The Dibenzo[b,f]oxazepin-11(10H)-one core structure is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of functional groups, enabling potent and selective interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antiprotozoal[1][2] and potent, selective inhibition of critical cell cycle regulators like checkpoint kinase 1 (Chk1)[3]. The inherent versatility and drug-like properties of the dibenzo[b,f]oxazepin-11(10H)-one moiety make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, from infectious agents to oncology.

This guide provides a comprehensive framework for the in vitro screening of Dibenzo[b,f]oxazepin-11(10H)-one compound libraries. It is designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. The protocols and insights herein are grounded in established high-throughput screening (HTS) principles and are intended to be adaptable to various biological targets and assay technologies.

Part 1: Strategic Planning for a Successful Screening Campaign

A successful screening campaign begins with meticulous planning. The choice of assays and the overall screening strategy are dictated by the hypothesized or known biological targets of the compound library. Given the diverse activities of dibenzo[b,f]oxazepin-11(10H)-one derivatives, a tiered screening approach is often most effective.

Target Identification and Assay Selection

The initial step involves identifying potential biological targets.[4][5][6] This can be guided by literature precedents for the scaffold, in silico modeling, or the specific therapeutic area of interest. Common targets for small molecule libraries include G-protein coupled receptors (GPCRs), kinases, and specific enzymes.[5][7][8]

  • Biochemical Assays: These assays are ideal for primary screening as they directly measure the interaction between a compound and a purified target protein.[6] They are generally robust, reproducible, and amenable to high-throughput formats. Examples include:

    • Fluorescence Polarization (FP) Assays: Excellent for monitoring binding events in real-time.[9][10][11][12]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: A highly sensitive and robust method for quantifying enzymatic activity, such as kinase phosphorylation.[13][14][15][16]

  • Cell-Based Assays: These assays provide a more physiologically relevant context by measuring the effect of a compound on a cellular process.[6] They are often used in secondary screening to confirm hits from primary biochemical screens and to assess cellular permeability and toxicity. Examples include:

    • Reporter Gene Assays: A versatile tool to measure the transcriptional activity of specific signaling pathways.[17][18][19][20][21]

    • Cell Proliferation and Viability Assays: Used to assess the cytotoxic or cytostatic effects of compounds.[22]

The Screening Cascade: A Funneling Approach

A tiered screening cascade is a cost-effective and efficient strategy for identifying promising lead compounds from a large library.[23][24][25]

G cluster_0 Screening Funnel Large_Library Large Dibenzo[b,f]oxazepin-11(10H)-one Library (10,000s of compounds) Primary_Screen Primary HTS Assay (e.g., Biochemical FP Assay) Single Concentration Large_Library->Primary_Screen Hit_Confirmation Hit Confirmation (Re-test in Primary Assay) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination (Potency) Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay (e.g., Cell-Based Reporter Assay) (Selectivity & Mechanism) Dose_Response->Secondary_Assay Lead_Candidates Lead Candidates for Further Optimization Secondary_Assay->Lead_Candidates

Caption: A typical high-throughput screening cascade.

Part 2: Primary Screening Protocol - A Biochemical Approach

This section details a protocol for a primary high-throughput screen using a Fluorescence Polarization (FP) competitive binding assay. This assay is designed to identify compounds from the Dibenzo[b,f]oxazepin-11(10H)-one library that bind to a specific target protein.

Principle of Fluorescence Polarization

FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule (a "tracer") upon binding to a larger molecule (the target protein).[11][12] When the small tracer is unbound, it tumbles rapidly in solution, resulting in a low polarization value. When bound to the much larger protein, its rotation is slowed, leading to a high polarization value. Library compounds that bind to the target protein will displace the tracer, causing a decrease in the polarization signal.[10]

Assay Development and Optimization

Before initiating the high-throughput screen, the FP assay must be rigorously developed and optimized.[26][27][28]

Key Optimization Steps:

  • Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that provides a robust signal-to-background ratio.[28]

  • Target Protein Concentration: Titrate the target protein to determine the concentration that yields approximately 70-80% of the maximum tracer binding. This ensures the assay is sensitive to competitive displacement by library compounds.

  • DMSO Tolerance: Assess the assay's tolerance to Dimethyl sulfoxide (DMSO), the solvent typically used for compound libraries. Ensure the final DMSO concentration in the assay does not exceed a level that adversely affects assay performance (typically ≤ 1%).[29]

  • Assay Stability: Confirm that the assay signal is stable over the time required for plate reading.

Detailed Protocol: FP Competitive Binding Assay

Materials:

  • Target Protein

  • Fluorescently Labeled Tracer

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Dibenzo[b,f]oxazepin-11(10H)-one library in DMSO

  • Positive Control (a known binder to the target)

  • Negative Control (DMSO)

  • 384-well, low-volume, black microplates[30]

  • Microplate reader with FP capabilities

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 200 nL) of each library compound, positive control, and negative control (DMSO) into the appropriate wells of the 384-well microplate.

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in assay buffer at the pre-determined optimal concentration.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer at its optimal concentration.

  • Assay Reaction:

    • Add 10 µL of the 2X target protein solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for potential compound-protein binding.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells. The final assay volume will be 20 µL.

  • Incubation: Incubate the plates at room temperature for a pre-determined time (e.g., 60 minutes) to reach binding equilibrium. Protect the plates from light.

  • Data Acquisition: Read the plates on a microplate reader equipped with appropriate excitation and emission filters for the fluorophore, measuring both parallel and perpendicular fluorescence intensity. The instrument software will calculate the fluorescence polarization (mP) values.

Data Analysis and Hit Identification

The primary goal of data analysis is to identify "hits" - compounds that exhibit significant activity.

  • Quality Control: The robustness of the assay is assessed using the Z'-factor, calculated from the positive and negative controls on each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[25]

    Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    Where:

    • μ_p = mean of the positive control

    • σ_p = standard deviation of the positive control

    • μ_n = mean of the negative control

    • σ_n = standard deviation of the negative control

  • Hit Selection: A common method for hit selection is to calculate the percent inhibition for each compound relative to the controls. A predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls) is used to identify primary hits.

Part 3: Secondary Screening and Hit Validation

Hits from the primary screen require further validation to confirm their activity, determine their potency, and elucidate their mechanism of action. This section describes a cell-based reporter gene assay as a secondary screen.

Principle of Reporter Gene Assays

Reporter gene assays are used to investigate the effect of a compound on a specific cellular signaling pathway.[18][19] A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for a particular transcription factor. When the signaling pathway is activated, the transcription factor drives the expression of the reporter gene, leading to a measurable signal (e.g., light output).[21]

Protocol: Dual-Luciferase® Reporter Assay

This protocol is designed to assess the impact of hit compounds on a specific signaling pathway (e.g., a pathway regulated by a kinase target identified in the primary screen). The Dual-Luciferase® system uses a second reporter (Renilla luciferase) as an internal control to normalize for transfection efficiency and cell viability.[17]

Materials:

  • Mammalian cell line stably or transiently expressing the firefly luciferase reporter construct and the Renilla luciferase control construct.

  • Cell culture medium and supplements.

  • Hit compounds from the primary screen.

  • Dual-Luciferase® Reporter Assay System reagents.

  • White, opaque 96- or 384-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells into the wells of the microplate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: Prepare serial dilutions of the hit compounds. Add the compounds to the cells and incubate for a period sufficient to elicit a transcriptional response (e.g., 6-24 hours).

  • Cell Lysis:

    • Remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Transfer a portion of the cell lysate to a white, opaque assay plate.

    • Add Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence).

    • Add Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.

    • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.

    • Calculate the IC50 or EC50 value for each active compound using a non-linear regression analysis.

Part 4: Data Interpretation and Validation

Rigorous data validation is paramount to ensure the integrity of the screening results.[29][31][32][33]

Assay Validation Parameters
ParameterDescriptionAcceptance Criteria
Z'-Factor A measure of the statistical effect size of the assay.0.5 - 1.0
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 5
Coefficient of Variation (%CV) A measure of the variability of the data.< 15%
IC50/EC50 Reproducibility The consistency of potency values across multiple experiments.Within a 3-fold range
Visualizing a Kinase Inhibition Pathway

If the primary target is a kinase, the secondary cell-based assay might monitor a downstream event in its signaling pathway. The following diagram illustrates a hypothetical pathway where a Dibenzo[b,f]oxazepin-11(10H)-one derivative inhibits a kinase, preventing the phosphorylation of a transcription factor and subsequent gene expression.

G cluster_pathway Kinase Signaling Pathway cluster_inhibitor Mechanism of Action Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates TF Transcription Factor (Inactive) Target_Kinase->TF Phosphorylates TF_p Transcription Factor (Active, Phosphorylated) Nucleus Nucleus TF_p->Nucleus Reporter_Gene Reporter Gene Expression Inhibitor Dibenzo[b,f]oxazepin-11(10H)-one Derivative Inhibitor->Target_Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The in vitro screening of Dibenzo[b,f]oxazepin-11(10H)-one libraries offers a promising avenue for the discovery of novel therapeutic agents. A well-designed screening cascade, incorporating robust biochemical and cell-based assays, is essential for the efficient identification and validation of lead compounds. By adhering to the principles of rigorous assay development, validation, and data analysis outlined in this guide, researchers can confidently advance their most promising candidates through the drug discovery pipeline.

References

Application Notes and Protocols for Utilizing Dibenzo[b,f]oxazepin-11(10H)-one as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dibenzo[b,f]oxazepin-11(10H)-one Scaffold

The dibenzo[b,f][1][2]oxazepine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Dibenzo[b,f]oxazepin-11(10H)-one, in particular, serves as a key intermediate and a versatile starting point for the synthesis of a diverse library of novel compounds with potential therapeutic applications. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, anxiolytic, antidepressant, anti-HIV, and antigiardial properties.[3][4][5]

This guide provides a comprehensive overview of the synthetic routes to dibenzo[b,f]oxazepin-11(10H)-one, detailed protocols for its derivatization, and insights into the structure-activity relationships that govern the biological effects of its analogs. The methodologies described herein are designed to be robust and adaptable, empowering researchers to explore the chemical space around this valuable scaffold.

Core Synthesis of the Dibenzo[b,f]oxazepin-11(10H)-one Scaffold

The construction of the tricyclic dibenzo[b,f]oxazepin-11(10H)-one core can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule. Two common and effective approaches are highlighted below.

Protocol 1: Intramolecular Nucleophilic Aromatic Substitution (SNA_r_)

This classical and reliable method involves the base-catalyzed intramolecular cyclization of N-(2-hydroxyphenyl)-2-nitrobenzamides. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the phenoxide, leading to the formation of the seven-membered ring.

Rationale: The use of a strong base, such as potassium carbonate (K₂CO₃), is crucial for the deprotonation of the phenolic hydroxyl group, generating the nucleophilic phenoxide. A high-boiling polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction by effectively solvating the cation and allowing the reaction to proceed at an elevated temperature, which is necessary to overcome the activation energy of the ring-closing step.

Experimental Protocol: Synthesis of Dibenzo[b,f]oxazepin-11(10H)-one via Intramolecular SNA_r_

Materials:

  • N-(2-hydroxyphenyl)-2-nitrobenzamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of N-(2-hydroxyphenyl)-2-nitrobenzamide (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • Stir the reaction mixture vigorously at 120-150 °C.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol or diethyl ether to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure dibenzo[b,f]oxazepin-11(10H)-one.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclocarbonylation

A more modern and efficient approach involves the palladium-catalyzed intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines.[6] This method offers the advantage of milder reaction conditions and often results in higher yields.

Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl iodide bond. Subsequent coordination of carbon monoxide and insertion into the palladium-aryl bond forms an acyl-palladium complex. Intramolecular nucleophilic attack by the aniline nitrogen on the acyl group, followed by reductive elimination, regenerates the palladium(0) catalyst and yields the desired tricyclic lactam. The choice of ligand, such as Cytop 292, is critical for stabilizing the palladium catalyst and promoting the key steps in the catalytic cycle.[6]

Experimental Protocol: Synthesis via Palladium-Catalyzed Intramolecular Cyclocarbonylation

Materials:

  • Substituted 2-(2-iodophenoxy)aniline

  • Palladium(II) iodide (PdI₂)

  • 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292)

  • A suitable base (e.g., a tertiary amine like triethylamine or diisopropylethylamine)

  • A suitable solvent (e.g., toluene or dioxane)

  • Carbon monoxide (CO) gas

Procedure:

  • In a pressure vessel, combine the substituted 2-(2-iodophenoxy)aniline (1 equivalent), PdI₂ (catalytic amount), and Cytop 292 (catalytic amount) in the chosen solvent.

  • Add the base (2-3 equivalents) to the mixture.

  • Pressurize the vessel with carbon monoxide gas to the desired pressure.

  • Heat the reaction mixture with stirring to the appropriate temperature and for the required time, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure dibenzo[b,f]oxazepin-11(10H)-one.[6]

Derivatization Strategies for Novel Compound Synthesis

The dibenzo[b,f]oxazepin-11(10H)-one scaffold offers several positions for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The primary points of derivatization are the N-10 amide nitrogen and various positions on the two aromatic rings.

N-10 Alkylation and Acylation

The amide nitrogen at the 10-position is a key site for introducing diversity. Alkylation or acylation at this position can significantly impact the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Workflow for N-10 Derivatization:

N10_Derivatization Scaffold Dibenzo[b,f]oxazepin-11(10H)-one Deprotonation Deprotonation (e.g., NaH, K2CO3) Scaffold->Deprotonation N_Alkylation N-Alkylation (R-X) Deprotonation->N_Alkylation N_Acylation N-Acylation (RCOCl, (RCO)2O) Deprotonation->N_Acylation Alkylated_Product N-Alkylated Derivative N_Alkylation->Alkylated_Product Acylated_Product N-Acylated Derivative N_Acylation->Acylated_Product

Caption: General workflow for N-10 derivatization of the scaffold.

Experimental Protocol: N-10 Methylation

Materials:

  • Dibenzo[b,f]oxazepin-11(10H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of dibenzo[b,f]oxazepin-11(10H)-one (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the N-10 methylated product.

Aromatic Ring Functionalization

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce functional groups onto the electron-rich aromatic rings. The directing effects of the existing ether and amide functionalities will influence the position of substitution. Subsequent modifications of these newly introduced groups can lead to a wide array of derivatives. For instance, a nitro group can be reduced to an amine, which can then be further derivatized.[2]

Biological Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of dibenzo[b,f]oxazepine derivatives is vast. Understanding the relationship between their structure and biological activity is crucial for rational drug design.

Antipsychotic Activity and Receptor Binding

Many dibenzo[b,f]oxazepine derivatives exhibit antipsychotic properties by modulating the activity of various neurotransmitter receptors, particularly dopamine (D₂) and serotonin (5-HT₂A) receptors.[4] The nature and position of substituents on the aromatic rings, as well as the group attached to the N-10 position, can significantly influence receptor affinity and selectivity.

Example of a Potential Signaling Pathway Interaction:

GPCR_Signaling Ligand Dibenzo[b,f]oxazepine Derivative Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Antagonist Binding G_Protein Gi/o Protein Receptor->G_Protein Inhibition AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA Reduced Activation Downstream Downstream Cellular Effects (e.g., reduced neuronal excitability) PKA->Downstream Modulation

Caption: Antagonism of the D2 receptor by a dibenzo[b,f]oxazepine derivative.

Antiparasitic Activity

Recent studies have identified acylamino-dibenzo[b,f]oxazepin-11(10H)-ones as potent inhibitors of the intestinal parasite Giardia duodenalis.[5][7] The position of the acylamino group on the aromatic ring was found to be critical for activity, highlighting the importance of precise structural modifications.[2][8]

Characterization Data

Thorough characterization of newly synthesized compounds is essential to confirm their structure and purity. The following table summarizes typical characterization data for the parent scaffold and a representative derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Dibenzo[b,f]oxazepin-11(10H)-oneC₁₃H₉NO₂211.22211-213[9]10.78 (s, 1H, NH), 8.22 (s, 1H), 8.03-8.13 (d, 2H), 7.20-7.54 (m, 5H)[1]166.8, 159.7, 152.3, 135.7, 134.8, 134.2, 131.9, 131.5, 129.6, 125.7, 125.6, 123.5, 122.5, 121.5, 120.0[2]
2-Chloro-dibenzo[b,f]oxazepin-11(10H)-oneC₁₃H₈ClNO₂245.66242[10]10.5 (s, 1H, -NH), 7.02-7.8 (m, 7H, Ar-H)[11]Not readily available

Conclusion

Dibenzo[b,f]oxazepin-11(10H)-one is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its amenability to various synthetic transformations allows for the creation of large and diverse compound libraries. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich chemical and biological potential of this remarkable heterocyclic system. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes & Protocols: A Framework for Assessing the Anti-Parasitic Activity of Dibenzoxazepinones

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Emergence of Dibenzoxazepinones as a Novel Anthelmintic Scaffold

The global burden of parasitic diseases, particularly those caused by helminths, necessitates a robust pipeline of novel therapeutics. Stagnation in anthelmintic discovery and the rise of drug resistance have created an urgent need for new chemical scaffolds with unique mechanisms of action. Within this landscape, dibenzoxazepinones and related structures like dihydrobenzoxazepinones (DHB) have been identified as a promising new chemotype. Initial phenotypic screens have revealed their potent activity, particularly against the whipworm Trichuris, a soil-transmitted helminth that infects approximately 500 million people globally.[1] Unlike classic anthelmintics such as benzimidazoles, which target microtubule synthesis, dibenzoxazepinones appear to have a distinct mode of action, making them attractive candidates for further development.[1][2]

This guide provides a comprehensive, field-proven framework for the systematic evaluation of dibenzoxazepinone analogs against a range of parasites. The protocols herein are designed not merely as a sequence of steps, but as a logical cascade that progresses from high-throughput primary screening to definitive in vivo efficacy models. We will emphasize the causality behind experimental choices, the inclusion of self-validating controls, and the ultimate goal of identifying candidates with high potency and a strong selectivity profile for the parasite over the host.

PART 1: The Anti-Parasitic Drug Discovery Cascade

Effective drug discovery follows a tiered approach to efficiently screen large numbers of compounds and identify the few with genuine therapeutic potential. This cascade prioritizes resources by using high-throughput, cost-effective assays at the outset to eliminate inactive compounds, followed by more complex and resource-intensive assays for promising hits.

The typical workflow involves:

  • Primary Screening: High-throughput screening (HTS) of a compound library at a single concentration to identify "hits" with any measurable anti-parasitic activity.

  • Dose-Response & Potency: Testing primary hits across a range of concentrations to determine their potency (IC50/EC50) and confirm their activity.

  • Selectivity Assessment: Evaluating the cytotoxicity of confirmed hits against a mammalian cell line to ensure the observed effect is specific to the parasite.

  • In Vivo Efficacy: Testing the most potent and selective compounds in a relevant animal model of infection to assess their therapeutic effect in a complex biological system.[3][4]

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase A Primary HTS (Single-Point Screen) B Dose-Response Assay (IC50/EC50 Determination) A->B Active 'Hits' F Inactive Compounds A->F >95% of Library C Cytotoxicity Assay (CC50 Determination) B->C Potent Compounds D Selectivity Index (SI) Calculation (CC50/IC50) B->D C->D E Animal Model Efficacy (e.g., T. muris in mice) D->E Potent & Selective Leads G Toxic Compounds D->G SI < 10 H Lead Candidate E->H Significant Worm Burden Reduction G Concept of the Selectivity Index (SI) A_IC50 Parasite IC50 1 µM A_SI SI = 100 A_CC50 Host Cell CC50 100 µM B_IC50 Parasite IC50 5 µM B_SI SI = 2 B_CC50 Host Cell CC50 10 µM

References

Application Notes and Protocols for the Synthesis of Dibenzo[b,f]oxazepin-11(10H)-one via Palladium-Catalyzed Cyclocarbonylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dibenzo[b,f]oxazepine Scaffold

The dibenzo[b,f][1][2]oxazepine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[3][4] Notably, derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anti-arrhythmic agents and, more recently, as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTH2).[2][3] The CRTH2 receptor is a key player in the inflammatory cascade associated with allergic diseases such as asthma.[2][5] It binds to prostaglandin D2 (PGD2), mediating the migration and activation of eosinophils, basophils, and Th2 lymphocytes, which are central to the pathophysiology of allergic inflammation.[2][5][6] Consequently, the development of efficient and scalable synthetic routes to access the dibenzo[b,f]oxazepin-11(10H)-one nucleus is of paramount importance to drug discovery and development professionals.

Traditional multi-step syntheses of these medium-sized heterocycles often suffer from harsh reaction conditions and low overall yields.[3][7] In contrast, transition-metal-catalyzed carbonylation reactions have emerged as a powerful and direct strategy for the construction of carbonyl-containing heterocyclic systems.[7][8] This guide provides a detailed protocol and expert insights into the palladium-catalyzed intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines, a highly efficient method for the synthesis of substituted dibenzo[b,f][1][2]oxazepin-11(10H)-ones.[1][3][7]

The Strategic Advantage of Intramolecular Cyclocarbonylation

Palladium-catalyzed carbonylation reactions offer a versatile and atom-economical approach to introduce a carbonyl group into a molecule using carbon monoxide (CO) as a C1 building block.[9][10] The intramolecular variant, or cyclocarbonylation, is particularly advantageous for the synthesis of cyclic structures. This one-pot reaction typically involves the formation of an acyl-palladium intermediate which is then trapped intramolecularly by a tethered nucleophile to forge the heterocyclic ring.[8][11]

This strategy condenses multiple synthetic operations into a single, efficient step, often proceeding under mild conditions with high functional group tolerance. The key to a successful cyclocarbonylation lies in the judicious choice of the catalytic system—comprising a palladium source and a supporting ligand—and the optimization of reaction parameters.

Catalytic Cycle: The Mechanism of Action

The palladium-catalyzed intramolecular cyclocarbonylation of a 2-(2-iodophenoxy)aniline to form the dibenzo[b,f]oxazepin-11(10H)-one core is believed to proceed through the following catalytic cycle. The process is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and migratory insertion of carbon monoxide, and culminating in a reductive elimination step that forms the desired product and regenerates the active catalyst.

Catalytic_Cycle Pd0L2 Pd(0)L₂ Substrate 2-(2-Iodophenoxy)aniline PdII_complex Ar-Pd(II)(I)L₂ Pd0L2->PdII_complex Oxidative Addition OxAdd Oxidative Addition CO_insert CO Insertion AcylPd_complex (ArCO)-Pd(II)(I)L₂ PdII_complex->AcylPd_complex CO Intra_amidation Intramolecular Amination Product_complex Product-Pd(II) Complex AcylPd_complex->Product_complex Intramolecular Nucleophilic Attack Product_complex->Pd0L2 Reductive Elimination RedElim Reductive Elimination Product Dibenzo[b,f]oxazepin- 11(10H)-one Product_complex->Product Product Release Base_HI Base, -HI

Figure 1. Proposed catalytic cycle for the intramolecular cyclocarbonylation.

Optimized Protocol for Dibenzo[b,f]oxazepin-11(10H)-one Synthesis

This protocol is adapted from a highly efficient method utilizing a PdI₂/Cytop 292 catalytic system.[1][3][7]

Materials and Reagents:
  • Substituted 2-(2-iodophenoxy)aniline (1.0 mmol)

  • Palladium(II) iodide (PdI₂) (0.02 mmol, 2 mol%)

  • 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292) (0.045 mmol, 4.5 mol%)

  • N,N-Diisopropylethylamine (iPr₂NEt) (1.5 mmol)

  • Toluene (5 mL)

  • Carbon monoxide (CO), lecture bottle or balloon

  • 45 mL autoclave with a magnetic stirring bar

  • Standard laboratory glassware and purification apparatus (silica gel, solvents for chromatography)

Step-by-Step Experimental Procedure:
  • Reactor Preparation: To a 45 mL autoclave equipped with a magnetic stir bar, add the substituted 2-(2-iodophenoxy)aniline (1.0 mmol), palladium(II) iodide (0.02 mmol), Cytop 292 (0.045 mmol), and toluene (5 mL).

    • Expert Insight: The use of an autoclave is crucial for maintaining a positive pressure of carbon monoxide. For screening or smaller-scale reactions, a thick-walled sealed tube can be used with a CO balloon, but an autoclave provides more consistent pressure and safety.

  • Addition of Base: Add N,N-Diisopropylethylamine (1.5 mmol) to the mixture.

    • Expert Insight: iPr₂NEt acts as a hindered, non-nucleophilic base to neutralize the HI generated during the catalytic cycle. This prevents catalyst deactivation and side reactions. Other bases like DBU can be used, but iPr₂NEt has been shown to be highly effective in this system.[7]

  • Carbon Monoxide Purge and Pressurization: Seal the autoclave and flush it three times with carbon monoxide to remove any residual air. Pressurize the autoclave with CO to 15 psi at room temperature.

    • Expert Insight: Thoroughly purging with CO is critical to prevent oxidation of the Pd(0) catalyst by atmospheric oxygen. The relatively low pressure of 15 psi highlights the efficiency of this catalytic system, making it more accessible than protocols requiring high-pressure equipment.[3][7]

  • Reaction Execution: Immerse the sealed autoclave in a preheated oil bath at 80 °C and stir for 20 hours.

    • Expert Insight: The reaction temperature of 80 °C is a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst and substrates. The 20-hour duration ensures high conversion for a range of substrates.[7]

  • Work-up and Purification: After 20 hours, cool the autoclave to room temperature and carefully vent the excess CO in a well-ventilated fume hood. The crude reaction mixture is then concentrated and purified by flash chromatography on silica gel.

    • ***Expert Insight:markdown

    • Expert Insight: A typical eluent system for purification is a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexane/EtOAc).[7] The progress of the chromatography can be monitored by TLC.

Data Summary: Scope and Efficiency of the Reaction

The PdI₂/Cytop 292 catalytic system demonstrates broad applicability for the synthesis of various substituted dibenzo[b,f][1,4]oxazepin-11(10H)-ones. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic rings of the 2-(2-iodophenoxy)aniline precursor, consistently affording high yields.

EntrySubstituent on Aniline RingSubstituent on Phenoxy RingYield (%)
1HH99
24-MeH98
34-OMeH95
44-ClH96
5H4'-Me97
6H4'-OMe92
7H4'-F99
8H4'-Cl90

Data adapted from The Journal of Organic Chemistry, 2010, 75 (18), pp 6297–6299.[7]

Troubleshooting and Further Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium source and ligand are of high purity and have been stored under inert conditions. The active Pd(0) species is sensitive to air.

    • Insufficient CO Pressure: Check for leaks in the autoclave or ensure the CO balloon provides a consistent positive pressure.

    • Base Degradation: Use freshly opened or properly stored base.

  • Formation of Side Products:

    • Hydrolysis: Ensure all reagents and the solvent are anhydrous to prevent the formation of carboxylic acids from the acyl-palladium intermediate.

    • Alternative Routes: While this method is highly selective, other synthetic strategies exist, such as base-catalyzed intramolecular nucleophilic substitution of nitro groups, which may be suitable for specific substitution patterns.[4][12]

  • Catalyst Loading: Reducing the catalyst loading below 2 mol% may lead to incomplete conversion.[3] For particularly challenging substrates, a slightly higher catalyst loading may be beneficial.

Conclusion

The palladium-catalyzed intramolecular cyclocarbonylation reaction presented here is a robust and highly efficient method for the synthesis of the Dibenzo[b,f]oxazepin-11(10H)-one scaffold. Its mild reaction conditions, broad substrate scope, and high yields make it an attractive strategy for researchers in medicinal chemistry and drug development. By understanding the underlying mechanism and paying careful attention to the experimental parameters, this protocol can be reliably implemented to access a diverse library of these valuable heterocyclic compounds for further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Product Formation in Dibenzoxazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dibenzoxazepine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold, the core of important pharmaceuticals like Loxapine and Amoxapine.[1][2] Navigating the synthesis of this seven-membered ring system can be challenging, with side product formation often impacting yield, purity, and downstream processing. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of the dibenzoxazepine core, which is frequently constructed via an intramolecular cyclization, often preceded by a C-N bond-forming cross-coupling reaction.

Q1: My initial C-N cross-coupling reaction (e.g., Ullmann or Buchwald-Hartwig) is low-yielding and produces significant impurities. What are the most likely culprits and how do I fix it?

This is a very common issue. The two primary strategies for forming the diaryl amine intermediate are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3][4] Both are powerful but sensitive to reaction conditions, and their side product profiles have distinct signatures.

A1: Causality & Troubleshooting Strategy

The main culprits are typically incomplete reaction, catalyst deactivation, or competing side reactions like hydrodehalogenation and dimerization. Your troubleshooting approach should be systematic.

Step 1: Identify the Side Product. Before optimizing, you must know what you're trying to eliminate. The most common side products are:

  • Unreacted Starting Materials: (e.g., 2-aminophenol, o-halobenzaldehyde derivative).

  • Hydrodehalogenation Product: Your aryl halide is reduced, replacing the halide with a hydrogen atom. This is often a major byproduct in palladium-catalyzed reactions if the catalytic cycle is disrupted.[5]

  • Homocoupling of Starting Materials: Formation of biphenyl derivatives from the aryl halide (Ullmann-type side reaction) or diphenols.[6]

  • Products of Base-Induced Degradation: Strong bases can degrade sensitive functional groups on your starting materials.

Step 2: Optimize Reaction Parameters Based on the Reaction Type.

  • For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand-metal interaction.[7][8]

    • Problem: Significant Hydrodehalogenation. This often points to a slow reductive elimination step compared to competing pathways like β-hydride elimination (if applicable) or reaction with trace water.

      • Solution: Switch to a more sterically bulky phosphine ligand (e.g., biarylphosphines like XPhos or SPhos). These ligands accelerate the final C-N reductive elimination step, which is often rate-limiting, thereby outcompeting the side reaction.[5][8]

    • Problem: Catalyst Decomposition (black precipitate). The active Pd(0) catalyst can be unstable.

      • Solution 1: Use a pre-catalyst. Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are more stable and ensure efficient generation of the active Pd(0) species.

      • Solution 2: Ensure strict inert conditions. Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas your solvent thoroughly and maintain a positive pressure of argon or nitrogen.[9]

  • For Ullmann Condensation: This reaction is notorious for requiring high temperatures and stoichiometric copper, though modern ligand-accelerated versions exist.[3][10]

    • Problem: Low Conversion & Starting Material Homocoupling. This is the classic issue with Ullmann reactions.

      • Solution 1: Increase Temperature. Traditional Ullmann reactions often require temperatures in excess of 150-210 °C in polar aprotic solvents like DMF or NMP.[3]

      • Solution 2: Use a Ligand. The addition of ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine can solubilize the copper salt and facilitate the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings.

      • Solution 3: Use a more activated copper source, such as copper(I) iodide (CuI), and a strong, non-nucleophilic base like potassium carbonate or cesium carbonate.

Below is a decision tree to guide your optimization strategy for the C-N coupling step.

start Low Yield in C-N Coupling Step reaction_type Which reaction? start->reaction_type buchwald Buchwald-Hartwig (Pd) reaction_type->buchwald Pd ullmann Ullmann (Cu) reaction_type->ullmann Cu buchwald_issue What is the main side product? buchwald->buchwald_issue ullmann_issue What is the main issue? ullmann->ullmann_issue hydrodehalogenation Hydrodehalogenation buchwald_issue->hydrodehalogenation H- for -X catalyst_death Catalyst Decomposition buchwald_issue->catalyst_death Black Ppt. low_conversion Low Conversion ullmann_issue->low_conversion No Reaction homocoupling Starting Material Homocoupling ullmann_issue->homocoupling Dimerization solution_ligand Action: Use bulkier biarylphosphine ligand (e.g., XPhos, SPhos). hydrodehalogenation->solution_ligand solution_precatalyst Action: Use stable Pd pre-catalyst. Ensure strict inert atmosphere. catalyst_death->solution_precatalyst solution_temp Action: Increase temperature (>150 °C). Use polar aprotic solvent (DMF, NMP). low_conversion->solution_temp solution_cu_ligand Action: Add ligand (e.g., phenanthroline). Use CuI and Cs2CO3. homocoupling->solution_cu_ligand

Caption: Decision tree for troubleshooting C-N cross-coupling reactions.

Q2: My intramolecular cyclization to form the dibenzoxazepine ring is failing, resulting in either unreacted intermediate or a complex mixture. What's going wrong?

A2: Causality & Troubleshooting Strategy

The formation of the seven-membered ring is an intramolecular nucleophilic aromatic substitution (SNAr) or a related condensation reaction. Success hinges on activating the cyclization precursor and ensuring the intramolecular reaction is favored over intermolecular side reactions.

Step 1: Verify the Purity of the Cyclization Precursor. Impurities from the previous step can inhibit the reaction. Specifically, residual base or salts can interfere. Ensure your diaryl amine intermediate is properly purified and characterized before proceeding.

Step 2: Troubleshoot Common Cyclization Issues.

  • Problem: No Reaction / Incomplete Conversion. This indicates insufficient activation of the electrophilic partner or inadequate deprotonation of the nucleophile (the phenol or amine).

    • Causality: The energy barrier for the 7-membered ring formation is high.

    • Solution 1 (Base): A strong, non-nucleophilic base is often required to deprotonate the phenolic hydroxyl group, making it a potent nucleophile. Potassium carbonate is common, but stronger bases like potassium tert-butoxide or sodium hydride may be necessary.[11] The choice of base is critical to avoid competing intermolecular reactions.[9]

    • Solution 2 (Temperature): These cyclizations often require significant thermal energy. Reactions are typically run at high temperatures (120-150 °C) in solvents like DMSO or DMF.[11]

    • Solution 3 (Activation): If cyclizing onto an acyl group (to form the lactam), an activating agent like POCl₃ or PCl₅ may be required to form a more reactive intermediate (e.g., an imidoyl chloride).

  • Problem: Formation of Dimeric or Polymeric Byproducts. This occurs when the intermolecular reaction (one molecule reacting with another) is faster than the desired intramolecular cyclization.

    • Causality: The kinetics of seven-membered ring formation can be slow. At high concentrations, intermolecular reactions can dominate.

    • Solution: Apply high-dilution principles. Run the reaction at a very low concentration (e.g., 0.01-0.05 M) by slowly adding the substrate solution to a large volume of hot, stirred solvent containing the base. This ensures that a molecule is more likely to find its own other end than it is to find another molecule.

cluster_0 Desired Intramolecular Cyclization cluster_1 Competing Intermolecular Reaction A Precursor B Dibenzoxazepine A->B k_intra C Precursor E Dimer / Polymer C->E k_inter D Precursor D->E k_inter note Solution: High Dilution Slowly add precursor to hot solvent + base. This minimizes [Precursor], making k_intra >> k_inter.

Caption: Kinetic competition between intra- and intermolecular reactions.

Q3: I've successfully synthesized my dibenzoxazepine, but I see several related impurities in my final product analysis. What are they likely to be?

A3: Common Process-Related and Degradation Impurities

For a drug substance like Loxapine or Amoxapine, regulatory bodies require strict control of impurities.[12] Your final product may contain impurities arising from the synthesis or subsequent degradation.

Table 1: Common Impurities in Dibenzoxazepine Synthesis

Impurity TypePotential Structure / NameProbable CauseRecommended Analytical Method
Positional Isomer e.g., 2-Chloro-dibenzoxazepine (if 8-chloro is desired)Use of an impure starting material (e.g., a mixture of 2-chloro- and 4-chlorophenoxy aniline).[13]HPLC-UV with a high-resolution column, LC-MS for mass confirmation.
Uncyclized Precursor 2-(4-Chlorophenoxy)aniline derivativeIncomplete cyclization reaction.HPLC-UV, LC-MS.
Oxidized Impurity Loxapine N-OxideAir oxidation of the piperazine nitrogen during reaction or workup.[14][]LC-MS (M+16 peak).
Hydrolyzed Product Ring-opened amino acidHydrolysis of the central lactam/amide bond under harsh acidic or basic conditions during workup or purification.HPLC-UV, LC-MS.
Over-alkylation Quaternary piperazinium saltUse of excess alkylating agent when installing the piperazine side chain.LC-MS, Ion Chromatography.
De-alkylated Impurity N-desmethyl-Loxapine (Amoxapine)Incomplete methylation or demethylation side reactions. Note: Amoxapine is also an active metabolite of Loxapine.[16]HPLC-UV, LC-MS.

Part 2: Key Experimental Protocols

Protocol 1: General Method for Impurity Profiling by HPLC-UV/MS

This protocol provides a starting point for developing a method to separate and identify impurities in a crude or purified dibenzoxazepine sample.

1. System & Columns:

  • System: An HPLC or UPLC system equipped with a Diode Array Detector (DAD) and coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[17][18]

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a good starting point.

  • Column Temperature: 40 °C.

2. Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program (Example):

    Time (min) % B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 20.0 | 5 |

3. Detection:

  • DAD: Scan from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm) for quantification.

  • MS: Use Electrospray Ionization (ESI) in positive mode. Scan a mass range appropriate for your expected product and impurities (e.g., m/z 150-700).

4. Sample Preparation:

  • Accurately weigh ~1 mg of your sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 100 µg/mL solution.

  • Filter through a 0.22 µm syringe filter before injection.

  • Injection Volume: 2 µL.

5. Data Analysis:

  • Integrate all peaks in the chromatogram that are above the reporting threshold (typically 0.05%).

  • Use the UV data for quantification (assuming similar response factors for a first pass).

  • Use the MS data to obtain the mass-to-charge ratio (m/z) of the parent ion for each impurity, which provides a crucial clue to its identity.

Part 3: Visualization of Synthetic Pathways & Troubleshooting Logic

This section provides diagrams to visually summarize the core synthesis and troubleshooting workflows.

SM1 o-Aminophenol Derivative Intermediate Diaryl Amine Intermediate SM1->Intermediate Step 1: C-N Coupling (e.g., Buchwald-Hartwig) SM2 o-Halobenzaldehyde Derivative SM2->Intermediate Step 1: C-N Coupling (e.g., Buchwald-Hartwig) Product Dibenzoxazepine Core Intermediate->Product Step 2: Intramolecular Cyclization SP1 Side Product: Hydrodehalogenation Intermediate->SP1 Catalyst/Condition Failure SP3 Side Product: Oxidation (N-Oxide) Product->SP3 Air / Oxidants SP4 Side Product: Ring Hydrolysis Product->SP4 Harsh Workup (Acid/Base) SP2 Side Product: Dimerization / Polymerization invis1->SP2 High Concentration

Caption: General synthetic pathway for dibenzoxazepines and points of side product formation.

References

Technical Support Center: Optimization of Dibenzoxazepinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibenzoxazepinones. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. The advice provided is based on established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

Section 1: Troubleshooting Low Yield and Incomplete Reactions

Low product yield is one of the most common frustrations in organic synthesis. This section will guide you through a systematic approach to diagnosing and resolving issues related to low conversion rates in dibenzoxazepinone synthesis, with a particular focus on the widely used Buchwald-Hartwig amination.

FAQ 1: My Buchwald-Hartwig reaction for dibenzoxazepinone synthesis is giving a low yield. What are the first things I should check?

Low conversion in a Buchwald-Hartwig amination can be attributed to several factors. The primary areas to investigate are the catalyst system, the base, the solvent, and the integrity of your starting materials. Catalyst deactivation and improper reaction setup are frequent culprits.[1]

Here is a logical workflow to troubleshoot low yields:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Aryl Halide, Amine, Solvent, Base) Start->Check_Purity Check_Catalyst Evaluate Catalyst System (Pre-catalyst vs. in situ, Ligand Choice, Loading) Check_Purity->Check_Catalyst If pure Check_Conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) Check_Catalyst->Check_Conditions If appropriate Check_Base Re-evaluate Base (Strength, Solubility) Check_Conditions->Check_Base If optimal Optimize Systematic Optimization (DoE) Check_Base->Optimize If suitable Side_Reactions Main_Reaction Main_Reaction Side_Products Side Products Hydrodehalogenation Hydrodehalogenation (Aryl halide is reduced) Side_Products->Hydrodehalogenation Ether_Scrambling Ether Scrambling (If other phenols/alkoxides are present) Side_Products->Ether_Scrambling Ligand_Arylation Ligand Arylation Side_Products->Ligand_Arylation

References

"addressing solubility issues of Dibenzo[b,f]oxazepin-11(10H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibenzo[b,f]oxazepin-11(10H)-one

Welcome to the technical support guide for Dibenzo[b,f]oxazepin-11(10H)-one. This resource is designed for researchers, chemists, and drug development professionals to address the common yet critical challenge of this compound's solubility. Our goal is to provide you with practical, field-tested solutions and the scientific rationale behind them to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental solubility characteristics of Dibenzo[b,f]oxazepin-11(10H)-one?

A1: Dibenzo[b,f]oxazepin-11(10H)-one is a heterocyclic compound characterized by a rigid, tricyclic core structure. Its physical properties inherently limit its solubility in aqueous solutions.

  • High Crystallinity: The compound is a solid with a relatively high melting point of approximately 211-213°C.[1][2] This indicates a stable crystal lattice structure that requires significant energy to break down during dissolution.

  • Hydrophobicity: The dibenzoxazepine scaffold is predominantly non-polar, making the molecule hydrophobic (lipophilic). Consequently, it exhibits very low solubility in water and polar protic solvents.

  • Solvent Preference: As a general rule, solubility is expected to be poor in aqueous buffers, low in alcohols like methanol, and significantly better in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).[3][4] A chlorinated analogue, for instance, is described as only slightly soluble in methanol but sparingly soluble in heated DMSO.[3]

Q2: I am preparing for an in vitro (cell-based) experiment. What is the standard protocol for preparing a usable stock solution of Dibenzo[b,f]oxazepin-11(10H)-one?

A2: Preparing a viable stock solution is critical for accurate and reproducible results in biological assays.[4] Due to the compound's hydrophobic nature, the primary strategy involves creating a high-concentration stock in a suitable organic solvent, which is then serially diluted into your aqueous culture medium or buffer.

The following protocol is the industry-standard approach for this class of compounds.

  • Solvent Selection: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4] Its strong solubilizing power for hydrophobic compounds and miscibility with aqueous media make it ideal.

  • Weighing: Accurately weigh a precise amount of Dibenzo[b,f]oxazepin-11(10H)-one (e.g., 2.11 mg) in a sterile, conical microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 100 µL of DMSO for a 100 mM stock from 2.11 mg).

    • Vortex the solution vigorously for 1-2 minutes.

    • Causality: This initial mechanical agitation helps break apart powder aggregates and promotes solvent interaction with the solid's surface area.

  • Energy Input (If Necessary): If the compound does not fully dissolve, utilize one of the following methods:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes. Check for dissolution.

    • Gentle Warming: Warm the solution to 37-40°C in a water bath or heating block for 5-10 minutes. Caution: Do not overheat, as this can risk thermal degradation of the compound.

    • Causality: Sonication uses ultrasonic waves to create micro-cavitations, which physically break down the solid, while gentle heating provides the thermal energy needed to overcome the compound's crystal lattice energy.

  • Verification: Once dissolved, the solution should be clear and free of any visible particulates when viewed against a light source.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C or -80°C, protected from light.[4]

The following diagram illustrates this standard workflow.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use start Start: Solid Compound weigh 1. Accurately Weigh Compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex) add_dmso->dissolve check Fully Dissolved? dissolve->check assist 4. Apply Energy (Sonicate or Gentle Heat) check->assist No stock 5. High-Concentration Stock Solution check->stock Yes assist->dissolve storage Store at -20°C / -80°C stock->storage dilute Dilute Stock into Aqueous Buffer/Media storage->dilute final Final Working Solution dilute->final

Caption: Workflow for preparing Dibenzo[b,f]oxazepin-11(10H)-one stock solutions.

Q3: When I add my DMSO stock to my aqueous buffer, a precipitate forms immediately. How can I resolve this "crashing out" issue?

A3: This is a common phenomenon that occurs when a compound that is highly soluble in an organic solvent is introduced too rapidly into an "anti-solvent" (in this case, your aqueous buffer), causing it to precipitate. The key is to manage the transition from a high-organic to a high-aqueous environment carefully.

  • Control Final Solvent Concentration: The final concentration of DMSO in your cell culture medium or assay buffer should not exceed 0.5%, with <0.1% being ideal to prevent solvent-induced artifacts or cytotoxicity.[4] High solvent concentrations increase the likelihood of precipitation.

  • Improve Mixing Technique: Do not simply pipette the DMSO stock into the buffer. Instead, dispense the stock solution slowly into the vortex of the buffer as it is being mixed vigorously. This rapid, turbulent mixing prevents the formation of localized high concentrations of the compound that can initiate precipitation.

  • Use an Intermediate Dilution Step: If direct dilution fails, create an intermediate solution. For example, dilute your 100 mM DMSO stock 1:10 into your cell culture medium (to get 10 mM in 10% DMSO). This intermediate solution may be more stable and can then be further diluted to the final working concentration.

  • Consider Formulation Aids (Advanced): For particularly challenging applications like in vivo studies, formulation strategies may be necessary. This can involve the use of co-solvents (e.g., PEG-400), surfactants (e.g., Tween® 80), or cyclodextrins to create more stable formulations. These methods require significant optimization and are application-specific.

This decision tree can help guide your troubleshooting process.

G problem Problem: Compound 'crashes out' in aqueous buffer q1 Is final DMSO concentration <0.5%? problem->q1 s1 Solution: Recalculate dilution to lower final DMSO % q1->s1 No q2 Was stock added to a vortexing buffer? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Improve mixing technique. Add stock slowly to vortex. q2->s2 No q3 Advanced Troubleshooting q2->q3 Yes a2_yes Yes a2_no No s3 Strategy: Use a serial intermediate dilution step. q3->s3 s4 Strategy: Investigate formulation aids (e.g., surfactants, co-solvents). q3->s4

Caption: Troubleshooting logic for compound precipitation issues.

Q4: Are there alternative solvents to DMSO?

A4: While DMSO is the most common and recommended starting point, other solvents can be considered, particularly if your experimental system is intolerant to DMSO. However, these often come with their own set of challenges.

SolventRecommended UseProsCons
Dimethyl Sulfoxide (DMSO) Primary choice for stock solutions. Excellent solubilizing power for hydrophobic compounds.[3][4] Miscible with water.Can be cytotoxic at >0.5%.[4] Can affect cell differentiation.
Ethanol (Anhydrous) Secondary choice for stock solutions.Less toxic than DMSO for many cell lines. Volatile and easily removed.Lower solubilizing power than DMSO; may not achieve high stock concentrations.
Dimethylformamide (DMF) Niche applications; synthesis.High boiling point; good solubilizing power.More toxic than DMSO; not typically recommended for cell-based assays.
Methanol Not recommended for stock solutions.-Poor solubilizing power for this compound class.[3] Can be toxic to cells.

Expert Recommendation: Always begin with DMSO. If it proves incompatible with your assay, test ethanol next. Perform a solvent tolerance curve on your specific cell line before beginning your main experiments to determine the maximum allowable concentration that does not impact viability or the experimental endpoint.

References

"stability studies of Dibenzo[b,f]oxazepin-11(10H)-one under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for designing and troubleshooting stability studies of Dibenzo[b,f]oxazepin-11(10H)-one. This document is intended for researchers, analytical scientists, and drug development professionals. It provides field-proven insights and detailed protocols to ensure the scientific integrity of your stability programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning and executing stability studies for Dibenzo[b,f]oxazepin-11(10H)-one, a tricyclic compound with a lactam-like amide within a seven-membered ring.

Q1: I'm starting my stability study. What are the most likely degradation pathways for Dibenzo[b,f]oxazepin-11(10H)-one?

A1: Given its chemical structure, the primary points of instability are the amide (lactam) bond and the aromatic rings. You should anticipate and design experiments to probe the following pathways:

  • Hydrolysis: The most probable degradation route is the cleavage of the C-N bond in the central seven-membered ring. This hydrolysis would be catalyzed by both acidic and basic conditions, leading to the formation of a carboxylic acid-amine derivative.

  • Oxidation: The aromatic rings and the benzylic position (C10) adjacent to the nitrogen atom could be susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or other oxidative degradation products.

  • Photodegradation: Tricyclic structures are often photosensitive. Exposure to UV or visible light could induce complex reactions, including ring cleavage or the formation of colored degradants.

It is crucial to establish a comprehensive forced degradation study to explore these potential pathways as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2).

Q2: My HPLC chromatogram shows a new peak appearing during my acid hydrolysis study, but the mass balance is poor. What's happening?

A2: Poor mass balance in a stability study is a critical issue that suggests not all degradants are being accounted for. Here are the most common causes and troubleshooting steps:

  • Degradant Has Poor UV Absorbance: The newly formed degradant may lack a strong chromophore at the analytical wavelength used for the parent compound.

    • Troubleshooting: Use a Photo-Diode Array (PDA) detector to screen the entire UV-Vis spectrum. This will help you identify a more suitable wavelength for quantifying all components or indicate if the degradant is non-UV active.

  • Degradant is Not Eluting from the Column: The degradation product might be highly polar or highly non-polar and is either irreversibly adsorbed to the stationary phase or retained for a very long time.

    • Troubleshooting:

      • Run a steep gradient elution up to 100% organic solvent to wash out any strongly retained compounds.

      • Consider a different stationary phase (e.g., a polar-embedded phase if you suspect a very polar degradant).

  • Formation of a Volatile or Insoluble Degradant: The degradation product might be precipitating out of the solution or could be a volatile compound lost during sample preparation.

    • Troubleshooting:

      • Visually inspect your sample vials for any precipitate.

      • If volatility is suspected, minimize sample heating and use vials with airtight septa. Consider using Gas Chromatography-Mass Spectrometry (GC-MS) for headspace analysis if a volatile degradant is plausible.

The following diagram illustrates a logical workflow for troubleshooting poor mass balance in a stability study.

Mass_Balance_Troubleshooting start Poor Mass Balance Detected check_uv Step 1: Check UV Spectrum - Use PDA Detector - Analyze at multiple wavelengths start->check_uv uv_ok Is Degradant UV-Visible? check_uv->uv_ok check_elution Step 2: Check Chromatography - Run steep gradient - Check for late eluters uv_ok->check_elution Yes issue_resolved Mass Balance Issue Resolved uv_ok->issue_resolved No (Use alternative detection, e.g., MS, CAD) elution_ok Is Degradant Eluting? check_elution->elution_ok check_solubility Step 3: Check Physical State - Inspect for precipitate - Consider volatility (GC-MS) elution_ok->check_solubility Yes elution_ok->issue_resolved No (Modify mobile phase/column) check_solubility->issue_resolved Yes

Caption: Troubleshooting workflow for poor mass balance.

Q3: I am designing a photostability study. What are the essential controls and how do I interpret the results?

A3: A robust photostability study is critical and must be conducted according to ICH Q1B guidelines. The core principle is to distinguish between degradation caused by light versus thermal effects.

  • Essential Controls: You must include a "dark control" sample, which is wrapped in aluminum foil to protect it from light but kept at the same temperature and humidity as the light-exposed sample. This allows you to isolate the effect of light.

  • Experimental Conditions: The sample should be exposed to a light source that produces a combination of visible and ultraviolet (UV) light. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.

  • Interpretation:

    • If significant degradation occurs in the light-exposed sample but not in the dark control, the compound is considered photolabile.

    • If degradation occurs in both the light-exposed and dark control samples, the degradation is likely due to thermal stress, and the light may or may not have an additional effect.

    • No significant degradation in either sample indicates the compound is photostable under the test conditions.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed protocols for key experiments and guidance on resolving specific issues.

Protocol 1: Forced Degradation Study for Dibenzo[b,f]oxazepin-11(10H)-one

Objective: To identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Dibenzo[b,f]oxazepin-11(10H)-one in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Base hydrolysis of amides is often much faster than acid hydrolysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid API in an oven at 70°C for 48 hours. Also, store a solution of the API at 60°C.

    • Photodegradation: Expose the solid API and a solution of the API to light conditions as specified in ICH Q1B (≥ 1.2 million lux hours and ≥ 200 W h/m²). A dark control must be included.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, a non-stressed control, and a blank using a developed HPLC-UV/PDA method.

Data Interpretation:

The results of a typical forced degradation study can be summarized as follows:

Stress ConditionReagent/TempDuration% DegradationNo. of DegradantsObservations
Acid Hydrolysis0.1 M HCl24 hrs12.5%1Major degradant at RRT 0.8
Base Hydrolysis0.1 M NaOH4 hrs18.2%1Same major degradant as acid
Oxidation3% H₂O₂24 hrs8.5%2Two minor degradants
Thermal (Solid)70°C48 hrs< 1.0%0Compound is stable to heat
PhotolysisICH Q1B-15.7%3Significant degradation, yellow solution
Troubleshooting Guide: HPLC Method Development for Stability Indicating Assays

Issue: My primary API peak is co-eluting with a degradation product. How do I resolve this?

Solution: This indicates your method is not "stability-indicating." The goal is to separate the main peak from all degradation products and impurities.

Workflow for Method Optimization:

HPLC_Optimization start Co-elution Observed change_gradient 1. Modify Gradient Slope - Make the gradient shallower - Increases resolution for close peaks start->change_gradient change_organic 2. Change Organic Solvent - Switch from Acetonitrile to Methanol (or vice-versa) - Alters elution selectivity change_gradient->change_organic change_ph 3. Adjust Mobile Phase pH - Alters ionization state of acidic/basic analytes - Significant impact on retention change_organic->change_ph change_column 4. Change Column Chemistry - Switch from C18 to Phenyl-Hexyl or Cyano - Provides different retention mechanisms change_ph->change_column resolved Peaks are Resolved (Method is Stability-Indicating) change_column->resolved

Caption: Stepwise optimization for HPLC method resolution.

  • Step 1: Modify the Gradient: A shallower gradient increases the time analytes spend interacting with the stationary phase, often improving the resolution of closely eluting peaks.

  • Step 2: Change the Organic Modifier: Acetonitrile and methanol have different solvent properties that affect selectivity. Switching between them can change the elution order and resolve co-eluting peaks.

  • Step 3: Adjust pH: Dibenzo[b,f]oxazepin-11(10H)-one and its potential hydrolytic degradant (an amino-acid) will have different pKa values. Adjusting the mobile phase pH can change their ionization state and dramatically alter their retention times on a reverse-phase column.

  • Step 4: Change Column Chemistry: If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step. A phenyl-hexyl column, for example, offers different selectivity for aromatic compounds compared to a standard C18 column.

By systematically applying these steps, you can develop a robust, stability-indicating method suitable for your long-term stability studies.

Technical Support Center: Scale-Up Synthesis of Dibenzo[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Dibenzo[b,f]oxazepin-11(10H)-one. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the transition from laboratory to pilot or industrial scale.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.

Q1: What are the most viable synthesis routes for the scale-up of Dibenzo[b,f]oxazepin-11(10H)-one?

When moving to an industrial scale, the primary concerns are cost, safety, atom economy, and robustness. The most common and industrially relevant methods involve a two-step process: an initial coupling reaction followed by an intramolecular cyclization.

  • Route A: Ullmann Condensation followed by Cyclization: This is a classic and widely used approach. It typically involves the copper-catalyzed coupling of an o-halobenzoic acid derivative with a 2-aminophenol derivative. The resulting intermediate is then cyclized, often under acidic conditions, to form the tricyclic lactam core. While traditional Ullmann conditions can be harsh (high temperatures, stoichiometric copper), modern ligand-accelerated protocols have improved efficiency.[1][2][3]

  • Route B: Palladium-Catalyzed Cyclocarbonylation: This is a more modern approach that can be highly efficient. It involves the intramolecular cyclocarbonylation of a precursor like a substituted 2-(2-iodophenoxy)aniline using a palladium catalyst and carbon monoxide.[4] This method can offer good yields under milder conditions but may require careful optimization of the catalyst system and handling of gaseous CO.

  • Route C: Smiles Rearrangement: In some contexts, a Smiles rearrangement can be a key step in forming the dibenzoxazepine core, particularly for substituted analogs.[5][6] This is typically a base-catalyzed intramolecular nucleophilic aromatic substitution. While efficient, its applicability depends on the specific substitution pattern of the desired product.

For most applications, Route A (Ullmann Condensation) remains a workhorse due to the relatively low cost of starting materials and well-established procedures.

Q2: What are the critical safety and handling considerations for this synthesis at scale?

Scaling up any chemical process introduces new safety challenges. For Dibenzo[b,f]oxazepin-11(10H)-one synthesis, key considerations include:

  • Solvent Handling: Many protocols use high-boiling polar solvents like DMF, NMP, or xylenes.[2][6] At scale, this requires engineered controls for vapor inhalation and ensuring adequate ventilation. Consider process safety management (PSM) protocols for handling large volumes of flammable or toxic solvents.

  • Reagent Toxicity & Reactivity:

    • Copper Catalysts: While less toxic than other heavy metals, copper dust can be hazardous if inhaled. Proper personal protective equipment (PPE) is essential.

    • Acidic Cyclization: The use of strong acids like polyphosphoric acid (PPA) or methanesulfonic acid for cyclization presents significant corrosion and handling risks.[7][8] These are highly corrosive and can cause severe burns. Reactions involving them can also be highly exothermic and require controlled addition and efficient heat management.

  • Exothermic Reactions: Both the Ullmann coupling and the acid-catalyzed cyclization can be exothermic. A thorough calorimetric study (e.g., using a Reaction Calorimeter - RC1) is highly recommended before scaling up to understand the thermal profile and prevent thermal runaway.

  • Product Handling: The final product and intermediates are fine chemicals, and appropriate measures should be taken to avoid dust inhalation and skin contact. Refer to the Material Safety Data Sheet (MSDS) for complete handling information.[9]

Q3: How does the choice of starting materials and catalysts impact the final product purity and yield?

The quality of your final product is directly linked to the quality of your inputs.

  • Starting Materials: Use of high-purity 2-halobenzoic acids and 2-aminophenols is critical. Impurities in these starting materials (e.g., regioisomers) can lead to the formation of difficult-to-remove isomeric impurities in the final product.

  • Catalyst System (for Ullmann Coupling):

    • Copper Source: Traditional methods used copper powder, but soluble copper(I) salts like CuI or CuBr are often more effective and lead to more reproducible results.[1][2]

    • Ligands: The addition of ligands (e.g., diamines) can significantly accelerate the reaction and allow for lower reaction temperatures, which in turn reduces side product formation.[2]

  • Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃) is crucial. The base's strength and solubility in the reaction medium can affect reaction rates and the formation of byproducts.[6]

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Problem Area: Low Reaction Yield & Conversion

A slow or incomplete Ullmann coupling is a common scale-up challenge. The causality often lies in insufficient catalyst activity, poor mass transfer, or the presence of inhibitors.

Troubleshooting Workflow: Ullmann Coupling

Caption: Troubleshooting flowchart for a sluggish Ullmann coupling reaction.

Detailed Explanation:

  • Ensure Anhydrous Conditions: Water can deactivate the catalyst and hydrolyze starting materials. Ensure all solvents are rigorously dried, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Optimize the Catalyst System: If you are using copper metal, consider switching to a more active Cu(I) source like copper(I) iodide. The addition of a ligand can dramatically improve performance by increasing the solubility and reactivity of the copper species.

  • Temperature and Mixing: Ullmann reactions are often temperature-sensitive and can be limited by mass transfer at scale.[2] Ensure your reactor's heating system is adequate and that agitation is sufficient to keep all components well-mixed, especially if using a heterogeneous base like K₂CO₃.

Incomplete cyclization is often due to insufficient activation of the carboxylic acid group or deactivation of the cyclizing agent.

  • Choice of Acid Catalyst: Polyphosphoric acid (PPA) is a common choice, acting as both catalyst and solvent.[7] However, its high viscosity can be a major issue at scale, leading to poor mixing and localized overheating. If PPA is problematic, consider alternatives like Eaton's reagent (P₂O₅ in MsOH) or high-temperature cyclization in a high-boiling solvent with an acid catalyst like p-toluenesulfonic acid.[8]

  • Water Content: The cyclization is a dehydration reaction. Any water present in the starting intermediate or solvent will inhibit the reaction. It is crucial to ensure the intermediate is thoroughly dried before this step.

  • Temperature: This step typically requires high temperatures (e.g., 100-160°C) to proceed at a reasonable rate.[10] Ensure your reactor can safely reach and maintain the target temperature.

Problem Area: Impurity Profile & Purification

The formation of isomers often points to a competing reaction pathway. In the synthesis of related heterocyclic systems, an unwanted Smiles rearrangement can occur, especially if there are strong electron-withdrawing groups on the aromatic rings.[5][6] This intramolecular nucleophilic aromatic substitution can lead to a rearranged product.

Minimization Strategies:

  • Temperature Control: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress the formation of these byproducts.

  • Base Selection: A bulky, non-nucleophilic base might favor the desired reaction over an intramolecular rearrangement in certain cases.

  • Protecting Groups: In complex syntheses, strategic use of protecting groups can prevent unwanted side reactions, though this adds steps and cost.

While laboratory purification often relies on flash column chromatography, this is generally not feasible for large-scale production.

  • Recrystallization: This is the most common and cost-effective method for purifying the final product at scale. Finding a suitable solvent system is key. A good starting point is to test solvents like ethyl acetate, toluene, or ethanol, potentially with an anti-solvent like heptane or petroleum ether to induce crystallization.[6][11]

  • Trituration/Slurry Wash: If the impurities are significantly more soluble than the product, a simple slurry wash of the crude solid in a suitable solvent (e.g., acetone or ethyl acetate) can be very effective at removing them without the material loss associated with a full recrystallization.[7][8]

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Recrystallization High purity achievable, cost-effective at scale.Can have significant yield loss; requires solvent screening.Final product purification where high purity is required.
Trituration/Slurry Simple, fast, lower yield loss than recrystallization.Less effective for removing impurities with similar solubility.Crude product cleanup before final recrystallization.
Chromatography Excellent separation, very high purity.Expensive, solvent-intensive, not easily scalable.Laboratory scale or for producing analytical standards.
Part 3: Protocols & Workflows

The following protocols are generalized and should be optimized for your specific equipment and scale.

Experimental Protocol: Two-Step Synthesis via Ullmann Condensation & PPA Cyclization

Workflow Overview

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification A 2-Chlorobenzoic Acid + 2-Aminophenol B Intermediate: 2-(2-hydroxyanilino)benzoic acid A->B CuI, K2CO3 DMF, 120°C C Final Product: Dibenzo[b,f]oxazepin-11(10H)-one B->C PPA 140-160°C D Crude Product C->D Workup E Pure Product (>99%) D->E Recrystallization (e.g., Toluene)

Caption: General workflow for the two-step synthesis of Dibenzo[b,f]oxazepin-11(10H)-one.

Step 1: Ullmann Condensation - Synthesis of 2-(2-hydroxyanilino)benzoic acid

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 2-aminophenol (1.0 eq), 2-chlorobenzoic acid (1.05 eq), potassium carbonate (K₂CO₃, 2.5 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, ~5-10 volumes).

  • Reaction: Begin agitation and heat the mixture to 120-130°C. Monitor the reaction progress by HPLC or TLC until the starting materials are consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a larger vessel containing cold water (~20 volumes).

    • Acidify the aqueous mixture with concentrated HCl to a pH of ~2-3 to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and then with a small amount of a non-polar solvent like heptane.

  • Drying: Dry the intermediate product under vacuum at 60-70°C until a constant weight is achieved.

Step 2: Intramolecular Cyclization

  • Reactor Setup: Charge a separate, dry reactor equipped with a high-torque overhead stirrer with polyphosphoric acid (PPA, ~5-10 times the weight of the intermediate).

  • Reagent Addition: Heat the PPA to ~80°C to reduce its viscosity. Slowly and portion-wise, add the dried 2-(2-hydroxyanilino)benzoic acid intermediate from Step 1. Caution: This addition can be exothermic.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 140-160°C and hold for 2-4 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up:

    • Allow the reaction to cool to ~100°C.

    • Very carefully and slowly, pour the hot PPA mixture onto crushed ice/water. This is a highly exothermic quenching process and must be done with extreme caution in a vessel capable of handling the volume and temperature change.

    • Stir the resulting slurry until the PPA is fully dissolved and a solid precipitate of the product forms.

    • Filter the crude product and wash extensively with water until the filtrate is neutral (pH ~7).

  • Purification:

    • The water-wet cake can be recrystallized from a suitable solvent such as toluene or ethyl acetate to yield the pure Dibenzo[b,f]oxazepin-11(10H)-one.

    • Dry the final product under vacuum at 70-80°C.

References

Technical Support Center: Synthesis of Dibenzo[b,f]oxazepin-11(10H)-one and Management of Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and derivatization of Dibenzo[b,f]oxazepin-11(10H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions, with a special focus on preventing over-chlorination, a critical step in the synthesis of many pharmacologically active derivatives.

Troubleshooting Guide: Over-Chlorination

Over-chlorination is a frequent issue in the synthesis of chlorinated Dibenzo[b,f]oxazepin-11(10H)-one derivatives, leading to mixtures of mono-, di-, and poly-chlorinated products that are often difficult to separate. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.

Issue 1: Formation of Multiple Chlorinated Products Detected by LC-MS

Scenario: You are attempting a mono-chlorination of Dibenzo[b,f]oxazepin-11(10H)-one and your LC-MS analysis shows, in addition to the desired product, significant peaks corresponding to di- and even tri-chlorinated species.

Root Cause Analysis:

Electrophilic aromatic substitution, the mechanism for chlorination, is highly sensitive to the electron density of the aromatic rings. The Dibenzo[b,f]oxazepin-11(10H)-one scaffold has two aromatic rings with different electronic properties.

  • Ring A (fused to the oxygen): The ether oxygen is an ortho-, para-directing activator, increasing the electron density at positions 2 and 4.

  • Ring B (fused to the nitrogen): The lactam nitrogen is also an ortho-, para-directing activator, increasing electron density at positions 7 and 9. However, the adjacent electron-withdrawing carbonyl group at position 11 deactivates this ring to a certain extent.

Over-chlorination occurs when the reaction conditions are too harsh, leading to multiple substitutions on the activated positions of the aromatic rings.

Solutions:

  • Reagent Selection: The choice of chlorinating agent is paramount.

    • Avoid Harsh Reagents: Strong chlorinating agents like phosphorus oxychloride (POCl₃) can be aggressive and lead to over-chlorination, especially at elevated temperatures.[1]

    • Use Milder Reagents: Consider using N-Chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in a suitable solvent like DMF or acetic acid. These reagents provide a more controlled release of the electrophilic chlorine species.

  • Stoichiometry Control:

    • Limiting the Chlorinating Agent: Use a strict 1.0 to 1.1 molar equivalent of the chlorinating agent relative to the Dibenzo[b,f]oxazepin-11(10H)-one starting material. An excess of the chlorinating agent is a common cause of over-chlorination.

  • Temperature Management:

    • Low-Temperature Start: Begin the reaction at a low temperature (e.g., 0 °C) and slowly allow it to warm to room temperature. This helps to control the initial rate of reaction and improve selectivity. Avoid high temperatures unless necessary for reaction initiation, and even then, use with caution.

  • Reaction Monitoring:

    • TLC or HPLC Analysis: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed and before significant amounts of di-chlorinated products are formed.

Issue 2: Difficulty in Separating Mono- and Di-chlorinated Products

Scenario: You have a mixture of mono- and di-chlorinated Dibenzo[b,f]oxazepin-11(10H)-one. Standard column chromatography is providing poor separation.

Root Cause Analysis:

The polarity difference between mono- and di-chlorinated isomers can sometimes be minimal, making separation by traditional silica gel chromatography challenging.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Use a less polar solvent system to increase the separation factor (ΔRf). A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

    • High-Performance Flash Chromatography: Consider using a high-performance flash chromatography system with high-quality silica gel for better resolution.

  • Recrystallization:

    • Solvent Screening: If the products are crystalline, perform a solvent screen for recrystallization. A solvent system where the desired mono-chlorinated product has lower solubility than the di-chlorinated byproduct at a given temperature can be effective for purification.

  • Preparative HPLC:

    • For challenging separations, preparative HPLC is a powerful tool. A C18 column with a methanol/water or acetonitrile/water gradient is a good starting point for method development.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for mono-chlorination on the Dibenzo[b,f]oxazepin-11(10H)-one core?

The positions most activated towards electrophilic substitution are ortho and para to the activating groups (the ether oxygen and the amide nitrogen). Therefore, the most likely positions for mono-chlorination are positions 2, 4, 7, and 9. The exact regioselectivity can be influenced by the specific chlorinating agent and reaction conditions.

Q2: How can I confirm the regiochemistry of my chlorinated product?

The most definitive method is through 2D NMR spectroscopy. Techniques like ¹H-¹³C HSQC and HMBC will allow you to establish the connectivity between protons and carbons and thus determine the position of the chlorine atom. ¹H-¹H COSY and NOESY can also provide valuable information about proton-proton proximities. For example, the number of adjacent protons and their splitting patterns in the ¹H NMR spectrum can help differentiate between isomers.[3][4]

Q3: Can I use mass spectrometry to differentiate between isomers?

Standard mass spectrometry will not differentiate between isomers as they have the same molecular weight. However, techniques like GC-MS can sometimes separate isomers based on their different boiling points and retention times, allowing for their individual mass spectra to be obtained.[5] LC-MS can also separate isomers chromatographically before they enter the mass spectrometer.

Q4: What is a good starting point for a controlled mono-chlorination protocol?

A general protocol using a mild chlorinating agent is as follows. Note: This is a general guideline and may require optimization for your specific substrate.

Protocol: Mono-chlorination using N-Chlorosuccinimide (NCS)

  • Dissolve Dibenzo[b,f]oxazepin-11(10H)-one (1.0 eq) in anhydrous DMF or acetic acid in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Once the starting material is consumed, quench the reaction by pouring it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Q5: Are there any safety precautions I should take during chlorination reactions?

Yes. Chlorinating agents can be corrosive and are strong oxidizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some chlorination reactions can be exothermic, so it is important to control the rate of addition of reagents and have a cooling bath readily available.

Data Presentation and Visualization

Table 1: Comparison of Chlorinating Agents
Chlorinating AgentTypical ConditionsSelectivityByproducts
Cl₂ Gas Solvent, light/heatLowHCl, over-chlorinated products
SO₂Cl₂ Radical initiatorModerateHCl, SO₂, over-chlorinated products
POCl₃ HeatLow to ModeratePhosphoric acid byproducts
NCS DMF or Acetic Acid, RTHighSuccinimide
DCDMH Acetonitrile, RTHigh5,5-dimethylhydantoin
Diagrams

Below are diagrams illustrating the key concepts discussed in this guide.

G cluster_0 Reaction Pathway Starting Material Dibenzo[b,f]oxazepin-11(10H)-one Mono-chlorinated Desired Mono-chlorinated Product Starting Material->Mono-chlorinated Controlled Chlorination (e.g., NCS, 1.05 eq) Di-chlorinated Di-chlorinated Byproduct Mono-chlorinated->Di-chlorinated Over-chlorination (Excess Reagent/Harsh Conditions)

Caption: Reaction pathway showing desired mono-chlorination and undesired over-chlorination.

G Start Crude Reaction Mixture (SM, Mono-Cl, Di-Cl) Column Column Chromatography (Optimized Solvent System) Start->Column Fractions Analyze Fractions by TLC/LC-MS Column->Fractions Combine Combine Pure Fractions of Mono-Cl Product Fractions->Combine Recrystallize Recrystallization (Optional) (Further Purification) Combine->Recrystallize Final Pure Mono-chlorinated Product Combine->Final Recrystallize->Final

Caption: Purification workflow for isolating the mono-chlorinated product.

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of Synthetic Dibenzoxazepinones as Glycogen Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the dibenzoxazepinone scaffold has emerged as a privileged structure, demonstrating a range of biological activities.[1] This guide provides an in-depth, objective comparison of the performance of synthetic dibenzoxazepinones as potent inhibitors of glycogen phosphorylase (GP), a key enzyme in glucose homeostasis.[2][3] Inhibition of GP is a promising therapeutic strategy for managing type 2 diabetes.[3][4] We will delve into the experimental validation of these compounds, comparing their efficacy against established inhibitors and providing a detailed protocol for a robust in vitro assay. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate and advance novel therapeutic agents.

The Therapeutic Promise of Dibenzoxazepinone-Based Glycogen Phosphorylase Inhibitors

Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[5][6] In type 2 diabetes, elevated hepatic glucose production contributes significantly to hyperglycemia.[4] By inhibiting GP, the rate of glycogenolysis can be controlled, leading to a reduction in blood glucose levels.[3][7] Synthetic dibenzoxazepinone derivatives have recently been identified as a novel class of GP inhibitors with potent activity.[3][7][8]

A notable example is a series of dibenzoxazepinone derivatives, where one compound, designated as 'Id', exhibited a remarkable half-maximal inhibitory concentration (IC50) of 266 ± 1 nM against rabbit muscle glycogen phosphorylase a (RMGPa).[3][4][8] This potency surpasses that of PSN-357, a GP inhibitor that has reached Phase II clinical trials.[3][7][8] Furthermore, in vivo studies demonstrated that compound 'Id' significantly lowered blood glucose levels in both adrenaline-induced acute hyperglycemic mice and in a high-fat-diet-induced obese and diabetic (DIO) mouse model.[3][7]

While the primary focus of this guide is on GP inhibition, it is worth noting that the broader benzoxazine and benzoxazepine scaffolds have been explored for other therapeutic applications, including anticancer and neuroprotective activities.[9][10][11] This highlights the versatility of this chemical framework in medicinal chemistry.

Comparative Analysis of Glycogen Phosphorylase Inhibitors

To contextualize the potency of synthetic dibenzoxazepinones, it is essential to compare their inhibitory activity with other known GP inhibitors. The following table summarizes the IC50 values of a representative dibenzoxazepinone derivative ('Id') and other well-characterized synthetic and natural product inhibitors.

Compound ClassSpecific CompoundTarget EnzymeIC50 Value (µM)Reference(s)
Dibenzoxazepinone Compound Id RMGPa 0.266 ± 0.001 [3][4][8]
Synthetic InhibitorCP-91149RMGPa0.09 ± 0.04 to 0.58 ± 0.09
Natural Product (Alkaloid)CaffeineRMGPa145 ± 11
Natural Product (Polyphenol)Ellagic AcidRMGPa>100 (40.6% inhibition at 100 µM)
Clinical CandidatePSN-357GPa(Less potent than Compound Id)[3][7][8]

RMGPa: Rabbit Muscle Glycogen Phosphorylase a

This comparative data clearly positions the synthetic dibenzoxazepinone 'Id' as a highly potent inhibitor of glycogen phosphorylase, significantly outperforming common natural product inhibitors and showing superiority to other synthetic inhibitors, including a clinical trial candidate.

Experimental Validation: A Step-by-Step Protocol for Determining Glycogen Phosphorylase Inhibition

The following protocol details a robust and reproducible colorimetric assay to determine the in vitro inhibitory activity of synthetic dibenzoxazepinones against glycogen phosphorylase. This assay measures the amount of inorganic phosphate (Pi) released during the enzymatic reaction.

Principle of the Assay

Glycogen phosphorylase 'a' (GPa), the active form of the enzyme, catalyzes the phosphorolysis of glycogen to yield glucose-1-phosphate. The reaction is reversible, and in the direction of glycogen synthesis, glucose-1-phosphate is used as a substrate. The activity of GPa can be determined by measuring the amount of inorganic phosphate produced.[12] This is achieved using a colorimetric method where a colored product is formed that absorbs light at a specific wavelength (e.g., 450 nm), and the absorbance is directly proportional to the enzyme activity.[5]

Materials and Reagents
  • Rabbit Muscle Glycogen Phosphorylase a (RMGPa)

  • Glycogen

  • Glucose-1-Phosphate (G1P)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

  • Test Compounds (Synthetic Dibenzoxazepinones)

  • Positive Control (e.g., CP-91149)

  • Reagents for Phosphate Detection (e.g., Malachite Green-based reagent)

  • 96-well microplates

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Enzyme, Substrates, Buffers) incubation Incubate Enzyme with Test Compound/Control prep_reagents->incubation prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->incubation initiation Initiate Reaction with Substrates (Glycogen, G1P) incubation->initiation reaction Incubate at 37°C initiation->reaction termination Stop Reaction reaction->termination color_dev Add Phosphate Detection Reagent termination->color_dev readout Measure Absorbance (e.g., 450 nm) color_dev->readout analysis Calculate % Inhibition and IC50 readout->analysis

Caption: Experimental workflow for the in vitro glycogen phosphorylase inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of RMGPa in assay buffer. The optimal concentration should be determined empirically, with a starting point of around 0.38 U/mL being a good reference.[13]

    • Prepare stock solutions of glycogen (e.g., 0.25 mg/mL) and glucose-1-phosphate (e.g., 0.25 mM) in assay buffer.[13]

    • Prepare serial dilutions of the synthetic dibenzoxazepinone test compounds and the positive control (CP-91149) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of the RMGPa solution to each well.

    • Add the serially diluted test compounds, positive control, or vehicle (for the uninhibited control) to the respective wells.

    • Pre-incubate the enzyme with the compounds for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[12]

    • Initiate the enzymatic reaction by adding a mixture of glycogen and glucose-1-phosphate to each well.

    • Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding a suitable reagent (e.g., a strong acid, depending on the phosphate detection method).

  • Detection and Data Analysis:

    • Add the phosphate detection reagent to each well and allow for color development as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway Context

The inhibition of glycogen phosphorylase by synthetic dibenzoxazepinones directly impacts the glycogenolysis pathway, a critical component of glucose metabolism.

signaling_pathway Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glucose Glucose G1P->Glucose Further Metabolism (e.g., Glycolysis, Gluconeogenesis) Dibenzoxazepinone Dibenzoxazepinone (e.g., Compound Id) GP Glycogen Phosphorylase Dibenzoxazepinone->GP

Caption: Inhibition of the glycogenolysis pathway by synthetic dibenzoxazepinones.

Conclusion and Future Directions

Synthetic dibenzoxazepinones represent a highly promising class of glycogen phosphorylase inhibitors with demonstrated in vitro potency and in vivo efficacy. The experimental framework provided in this guide offers a robust methodology for validating the biological activity of novel compounds within this chemical series. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the dibenzoxazepinone scaffold for enhanced potency and favorable pharmacokinetic properties. Further in vivo studies are also warranted to fully elucidate the therapeutic potential of these compounds for the treatment of type 2 diabetes and other metabolic disorders.

References

A Comparative Guide to the Structure-Activity Relationship of 8-Acylaminodibenzoxazepinone Analogues as Potential PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-acylaminodibenzoxazepinone analogues, a class of compounds with significant potential as inhibitors of Poly(ADP-ribose) polymerase (PARP). We will explore the synthetic rationale, compare their anticipated performance with established PARP inhibitors, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the field of oncology.

Introduction: The Therapeutic Promise of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP-1 and PARP-2 playing a pivotal role in DNA single-strand break repair. In cancer therapy, PARP inhibitors have emerged as a groundbreaking class of targeted agents. Their mechanism of action is elegantly rooted in the concept of "synthetic lethality". In tumors harboring defects in the homologous recombination (HR) pathway of DNA double-strand break repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break repair leads to an accumulation of DNA damage, ultimately resulting in cancer cell death. This selective targeting of cancer cells while sparing healthy tissues has led to the approval of several PARP inhibitors for the treatment of various cancers.

The dibenzoxazepinone scaffold represents a privileged tricyclic lactam structure that has been explored for various biological activities. This guide focuses specifically on the 8-acylamino substituted analogues and their potential as PARP-1 inhibitors, drawing comparisons with other potent, structurally related compounds.

The Dibenzoxazepinone Scaffold: A Platform for Potent PARP Inhibition

The tricyclic core of dibenzoxazepinone provides a rigid framework that can be strategically functionalized to interact with the catalytic domain of PARP-1. The potency of PARP inhibitors is often dictated by their ability to occupy the nicotinamide binding pocket of the enzyme. The 8-acylamino substitution on the dibenzoxazepinone ring system is a key determinant of biological activity, influencing both potency and selectivity.

Comparative Performance of Tricyclic PARP Inhibitors

To contextualize the potential of 8-acylaminodibenzoxazepinone analogues, we can compare the performance of the benchmark compound, AG14361, with other potent tricyclic PARP inhibitors. The following table summarizes the enzymatic inhibition (Ki) and cellular chemosensitization (Potentiation Factor, PF50) data for a selection of these compounds.[1][2]

Compound IDCore StructurePARP-1 Ki (nmol/L)[1][2]Temozolomide PF50 in LoVo cells[1][2]
AG14361 Tricyclic Benzimidazole <5 5.5
AG14451Tricyclic Indole1.4-15.1>10
AG14584Tricyclic Indole1.4-15.1>10
AG14598Tricyclic Indole1.4-15.1>10
AG14621Tricyclic Indole1.4-15.1>10
AG14644Tricyclic Indole1.4-15.1>10
AG14447Tricyclic Benzimidazole1.4-15.1-

Note: A higher Temozolomide PF50 value indicates greater potentiation of the chemotherapeutic agent's activity.

This data highlights that while AG14361 is a potent PARP inhibitor, further optimization of the tricyclic scaffold can lead to even greater cellular efficacy.[1][2] The exploration of the 8-acylaminodibenzoxazepinone scaffold is therefore a rational approach to identify novel PARP inhibitors with potentially improved properties.

Synthesis of 8-Acylaminodibenzoxazepinone Analogues

The synthesis of the 8-acylaminodibenzoxazepinone core provides a versatile platform for introducing a variety of acylamino side chains at the 8-position. A representative synthetic scheme is outlined below, based on reported methodologies.

Synthesis_Workflow cluster_0 Synthesis of 8-Aminodibenzoxazepinone Intermediate cluster_1 Acylation of the Amino Group 2_4_diaminophenol 2,4-Diaminophenol intermediate_5 Methyl 2-(2,4-diaminophenoxy)benzoate 2_4_diaminophenol->intermediate_5 Ullmann condensation methyl_2_iodobenzoate Methyl 2-iodobenzoate methyl_2_iodobenzoate->intermediate_5 intermediate_6 8-Aminodibenz[b,f][1,4]oxazepin-11(10H)-one intermediate_5->intermediate_6 Intramolecular cyclization intermediate_6_2 8-Aminodibenz[b,f][1,4]oxazepin-11(10H)-one final_product 8-Acylaminodibenz[b,f][1,4]oxazepin-11(10H)-one intermediate_6_2->final_product Acylation acyl_chloride R-COCl or Carboxylic Acid acyl_chloride->final_product coupling_reagent Coupling Reagent (e.g., T3P) coupling_reagent->final_product

Caption: Synthetic workflow for 8-acylaminodibenzoxazepinone analogues.

This two-stage process involves the initial construction of the core 8-aminodibenzoxazepinone ring system, followed by the acylation of the amino group with a variety of carboxylic acids or their activated derivatives. This modularity allows for the systematic investigation of the structure-activity relationship of the 8-acylamino side chain.

Structure-Activity Relationship (SAR) Insights and Discussion

The 8-acylamino substituent is critical for modulating the pharmacological properties of the dibenzoxazepinone core. Key aspects of the SAR that warrant investigation include:

  • Nature of the Acyl Group: The size, lipophilicity, and electronic properties of the R group in the acyl moiety will significantly impact binding affinity. Aromatic, heteroaromatic, and aliphatic acyl groups should be systematically evaluated.

  • Hydrogen Bonding Potential: The amide linkage provides a hydrogen bond donor and acceptor, which can form crucial interactions with amino acid residues in the PARP active site.

  • Conformational Effects: The acylamino group can influence the overall conformation of the molecule, affecting its ability to fit optimally into the binding pocket.

Interestingly, a study on the antigiardial activity of dibenzoxazepinones revealed that while the 7-acylamino regioisomer of a particular analogue was potent, the corresponding 8-acylamino derivative was inactive. This stark difference underscores the critical importance of the substitution pattern on the dibenzoxazepinone scaffold for biological activity and highlights the need for careful positional analysis in drug design.

Experimental Protocols

To facilitate the evaluation of novel 8-acylaminodibenzoxazepinone analogues, we provide detailed, step-by-step methodologies for key in vitro assays.

General Synthesis of 8-Acylaminodibenz[b,f][1][3]oxazepin-11(10H)-ones

Step 1: Synthesis of 8-Aminodibenz[b,f][1][3]oxazepin-11(10H)-one (Intermediate)

  • To a solution of 2,4-diaminophenol in a suitable solvent (e.g., DMF), add a copper catalyst (e.g., CuI), a base (e.g., K2CO3), and methyl 2-iodobenzoate.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120-140 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product (methyl 2-(2,4-diaminophenoxy)benzoate) by column chromatography.

  • Treat the purified intermediate with a strong acid (e.g., methanesulfonic acid) in a high-boiling solvent (e.g., xylenes) and heat to reflux to effect intramolecular cyclization.

  • After cooling, the product, 8-aminodibenz[b,f][1][3]oxazepin-11(10H)-one, typically precipitates and can be collected by filtration.

Step 2: Acylation of 8-Aminodibenz[b,f][1][3]oxazepin-11(10H)-one

  • Dissolve the 8-aminodibenzoxazepinone intermediate in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add the desired carboxylic acid and a coupling reagent (e.g., T3P, HATU, or EDC/HOBt). Alternatively, the corresponding acyl chloride can be used in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the final 8-acylaminodibenzoxazepinone analogue by column chromatography or recrystallization.

In Vitro PARP-1 Enzyme Inhibition Assay

This protocol describes a common method for determining the IC50 value of a test compound against PARP-1.

PARP_Assay_Workflow prepare_reagents Prepare Reagents: - PARP-1 Enzyme - Activated DNA - NAD+ - Test Compound Dilutions incubation Incubate Plate with Enzyme, DNA, NAD+, and Test Compound prepare_reagents->incubation plate_coating Coat 96-well Plate with Histone H1 plate_coating->incubation detection Detect PARylation: - Add Anti-PAR Antibody - Add Secondary Antibody-HRP - Add TMB Substrate incubation->detection read_plate Read Absorbance at 450 nm detection->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50

Caption: Workflow for an in vitro PARP-1 enzyme inhibition assay.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone H1

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Biotinylated NAD+

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplates

Procedure:

  • Coat a 96-well plate with Histone H1 overnight at 4°C.

  • Wash the plate with wash buffer to remove unbound histone.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In each well, add the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by washing the plate with wash buffer.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate to remove unbound conjugate.

  • Add TMB substrate and incubate until a blue color develops.

  • Stop the color development by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell-Based PARP Inhibition Assay (PAR-ylation Assay)

This assay measures the ability of a compound to inhibit PARP activity within intact cells.

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant cell line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate)

  • Lysis buffer

  • Primary antibody against poly(ADP-ribose) (PAR)

  • Secondary antibody conjugated to a fluorescent dye

  • DAPI for nuclear staining

  • Microscope for immunofluorescence imaging

Procedure:

  • Seed the cells in a multi-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

  • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

  • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate the cells with the primary anti-PAR antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the PAR signal intensity in the nucleus to determine the extent of PARP inhibition.

Conclusion and Future Directions

The 8-acylaminodibenzoxazepinone scaffold holds considerable promise as a template for the design of novel and potent PARP-1 inhibitors. The synthetic accessibility and the potential for diverse functionalization at the 8-position provide a rich avenue for medicinal chemistry exploration. By drawing comparisons with established tricyclic PARP inhibitors like AG14361, researchers can strategically design analogues with potentially superior potency, selectivity, and pharmacokinetic profiles.

Future work should focus on the systematic synthesis and evaluation of a library of 8-acylaminodibenzoxazepinone analogues with diverse acyl groups. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. A thorough understanding of the structure-activity relationship of this compound class will be instrumental in advancing the development of next-generation PARP inhibitors for the treatment of cancer and other diseases.

References

A Researcher's Guide to the Spectroscopic Differentiation of Dibenzoxazepinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the dibenzoxazepinone scaffold is a privileged structure, forming the core of various biologically active compounds. However, synthetic routes often yield a mixture of positional isomers, molecules with the same chemical formula but different arrangements of atoms. These subtle structural variations can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. Consequently, the unambiguous identification and characterization of each isomer are not merely an analytical task but a critical step in ensuring the safety and efficacy of a potential therapeutic agent.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate dibenzoxazepinone isomers. We will move beyond a simple recitation of data, focusing instead on the underlying principles that make each technique a powerful tool for structural elucidation. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for isomer characterization.

The Challenge: Distinguishing Isomeric Structures

Dibenzoxazepinone isomers typically differ in the substitution pattern on their aromatic rings. These differences, while structurally minor, create unique electronic environments that can be probed using various spectroscopic methods. Our focus will be on the three pillars of organic structure analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

G cluster_0 General Workflow for Isomer Differentiation Synthesis Synthetic Product (Mixture of Isomers) Separation Chromatographic Separation (e.g., HPLC, GC) Synthesis->Separation Isolate individual isomers Analysis Spectroscopic Analysis (NMR, IR, MS) Separation->Analysis Characterize each isomer Structure Structure Elucidation & Isomer Assignment Analysis->Structure Interpret spectral data Purity Purity Assessment Structure->Purity

Caption: A generalized workflow for the isolation and characterization of chemical isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Isomerism

NMR spectroscopy is arguably the most powerful technique for distinguishing isomers as it provides detailed information about the chemical environment and connectivity of atoms within a molecule.[1] For dibenzoxazepinones, the aromatic region of the ¹H NMR spectrum is particularly informative.

Causality Behind Experimental Choices: The substitution pattern on the benzene rings dictates the number of unique proton environments, their chemical shifts (positions of signals), and their coupling patterns (splitting of signals). Protons on a substituted ring will interact with their neighbors, leading to characteristic splitting patterns (e.g., doublets, triplets) and coupling constants (J-values) that reveal their relative positions (ortho, meta, para). Two-dimensional NMR experiments, such as COSY and NOESY, are employed to definitively establish proton-proton connectivities and through-space proximities, respectively, providing irrefutable proof of the isomeric structure.[1][2]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO is often preferred for its ability to dissolve a wide range of compounds and for its high boiling point.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required.

    • If structural assignment is ambiguous, acquire 2D NMR spectra, including ¹H-¹H COSY (to identify coupled protons) and ¹H-¹³C HSQC/HMBC (to correlate protons with their directly attached and long-range carbons).

  • Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H signals.

Comparative NMR Data

The following table illustrates hypothetical but representative ¹H NMR data for two fictional positional isomers of a methyl-substituted dibenzoxazepinone. The key differences arise in the aromatic region (δ 6.5-8.0 ppm).

Parameter Isomer A (2-methyl-dibenzoxazepinone) Isomer B (4-methyl-dibenzoxazepinone) Interpretation
Methyl Protons (δ, ppm) ~2.4 (s, 3H)~2.6 (s, 3H)The electronic environment slightly alters the chemical shift of the methyl group.
Aromatic Proton H1 (δ, ppm) ~7.8 (s)~7.5 (d, J=8.0 Hz)In Isomer A, H1 has no ortho or meta proton to couple with, appearing as a singlet. In Isomer B, it is coupled to a neighboring proton.
Aromatic Proton H3 (δ, ppm) ~7.3 (d, J=7.5 Hz)~7.2 (d, J=8.0 Hz)The chemical shift and coupling constant are influenced by the position of the methyl group.
Aromatic Proton H5 (δ, ppm) ~7.0 (d, J=7.5 Hz)N/A (position substituted)The absence of a signal for H5 and the altered pattern for H1/H3 are key differentiators.

Note: Data is illustrative. Actual chemical shifts depend on the specific dibenzoxazepinone core and other substituents.

Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints

IR spectroscopy measures the vibrations of bonds within a molecule. While isomers of dibenzoxazepinone will share common peaks related to their core functional groups (e.g., the amide C=O stretch, C-N stretch, C-O-C stretch), the key to differentiation lies in the subtle shifts in these peaks and, more importantly, in the "fingerprint region" (below 1500 cm⁻¹).

Causality Behind Experimental Choices: The overall symmetry of the molecule and the substitution pattern on the aromatic rings influence the vibrational modes. Specifically, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the number of adjacent hydrogen atoms on an aromatic ring.[3][4] Therefore, different isomers will produce distinct patterns in this region, providing a unique "fingerprint" for each compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, purified isomer directly onto the ATR crystal. No further preparation is typically needed.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to bring the sample into firm contact with the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Comparative IR Data
Vibrational Mode Approx. Wavenumber (cm⁻¹) Isomer A (e.g., 1,2-disubstituted ring) Isomer B (e.g., 1,4-disubstituted ring) Interpretation
N-H Stretch 3400-3200PresentPresentCharacteristic of the amide group.
C=O Stretch (Amide) 1700-1650~1685~1688The electronic effect of the substituent's position can cause a minor shift.
C-O-C Stretch (Ether) 1250-1200~1230~1235Subtle shifts may be observed.
C-H Out-of-Plane Bend 900-650Strong band ~750Strong band ~830This region is highly diagnostic. The band around 750 cm⁻¹ suggests 4 adjacent ring protons, while the band near 830 cm⁻¹ suggests 2 adjacent ring protons.[3]

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While isomers have identical molecular weights and will thus show the same molecular ion peak ([M+H]⁺ or M⁺·), their fragmentation patterns upon collision-induced dissociation (CID) in tandem MS (MS/MS) can be distinct.[5]

Causality Behind Experimental Choices: The stability of the fragment ions is dictated by the structure of the parent molecule. The position of a substituent can influence which bonds are most likely to break upon energization. For example, a substituent might facilitate or hinder a specific rearrangement or cleavage pathway, leading to a unique set of fragment ions or significantly different relative abundances of common fragments for each isomer. This allows for differentiation even when the isomers cannot be separated chromatographically.[5]

G cluster_1 Tandem Mass Spectrometry (MS/MS) Workflow Source Ion Source (Isomer A & B ionized) Q1 First Quadrupole (Q1) Selects [M+H]⁺ Source->Q1 Q2 Collision Cell (q2) Fragmentation with Gas Q1->Q2 Precursor Ion Q3 Third Quadrupole (Q3) Scans Fragment Ions Q2->Q3 Fragment Ions Detector Detector Q3->Detector

References

Topic: Dibenzo[b,f]oxazepin-11(10H)-one versus its Thiazepine Analogue: A Structural and Pharmacological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

As Senior Application Scientists, our goal extends beyond mere data presentation. We aim to elucidate the fundamental principles that govern molecular behavior, enabling fellow researchers to make informed decisions in scaffold selection and drug design. This guide provides a comprehensive comparison of two structurally related, yet pharmacologically distinct, tricyclic cores: dibenzo[b,f]oxazepin-11(10H)-one and its sulfur-containing counterpart, dibenzo[b,f]thiazepin-11(10H)-one.

We will dissect their synthesis, explore the subtle yet impactful structural distinctions, and correlate these features with their divergent biological activities, primarily through the lens of their most prominent derivatives used in medicine.

Structural and Physicochemical Analysis: The Oxygen-Sulfur Dichotomy

The core difference between these two scaffolds lies in the heteroatom at position 5 of the central seven-membered ring: an oxygen atom in the oxazepine and a sulfur atom in the thiazepine. This seemingly minor substitution has profound implications for the molecule's conformation, electronic distribution, and metabolic stability, which collectively influence its pharmacological profile.

  • Bonding and Conformation: Sulfur is a larger atom than oxygen with a lower electronegativity and longer bond lengths (C-S vs. C-O). This results in a different geometry and degree of puckering in the seven-membered ring, which can significantly alter how derivatives fit into the binding pockets of target receptors.

  • Electronic Properties: The lone pair electrons on oxygen and sulfur contribute differently to the electronic environment of the scaffold. This can affect interactions with receptor residues and influence properties like lipophilicity and metabolic susceptibility.

Fig 1. Structural comparison of the oxazepine and thiazepine cores.

Comparative Synthesis Strategies

Both scaffolds are typically synthesized via intramolecular cyclization, though the specific precursors and reaction conditions differ. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the aromatic rings.

The synthesis of the thiazepine core is a cornerstone in the industrial production of the antipsychotic drug Quetiapine. A common and efficient method involves the intramolecular cyclization of a carbamate intermediate using a strong acid catalyst like polyphosphoric acid (PPA).[1] In contrast, the oxazepine core can be formed through various methods, including palladium-catalyzed intramolecular cyclocarbonylation or base-catalyzed nucleophilic aromatic substitution (SNAr).[2][3]

G cluster_thiazepine Thiazepine Synthesis cluster_oxazepine Oxazepine Synthesis start_t 1-Chloro-2-nitrobenzene + Thiophenol int1_t (2-Nitrophenyl)(phenyl)sulfane start_t->int1_t NaOH, IPA [1] int2_t 2-(Phenylthio)aniline (Amine formation) int1_t->int2_t Reduction (e.g., Fe/NH4Cl) [1] int3_t Phenyl (2-(phenylthio)phenyl)carbamate int2_t->int3_t Phenyl chloroformate [1] end_t Dibenzo[b,f]thiazepin-11(10H)-one int3_t->end_t Cyclization (PPA) [1] start_o 2-Aminophenol + 2-Nitrobenzoyl chloride int1_o N-(2-Hydroxyphenyl)-2-nitrobenzamide start_o->int1_o Acylation [4] end_o Dibenzo[b,f]oxazepin-11(10H)-one int1_o->end_o Intramolecular SNAr (K2CO3, DMF) [4] title Comparative Synthetic Workflows

Fig 2. Representative synthetic workflows for the two scaffolds.

Pharmacological Profile: A Tale of Two Antipsychotics

While the parent ketones are primarily building blocks, their derivatives have carved out significant niches in pharmacotherapy, particularly as antipsychotic agents. By comparing two prominent examples, Loxapine (a dibenzoxazepine derivative) and Quetiapine (a dibenzothiazepine derivative), we can infer the influence of the core scaffold.[4][5]

Both Loxapine and Quetiapine are classified as atypical antipsychotics, and their primary mechanism of action involves antagonism at dopamine D2 and serotonin 5-HT2A receptors.[5][6] However, the subtle differences in their receptor binding affinities, dictated in part by their core structures, lead to distinct clinical profiles.

Receptor TargetLoxapine (Dibenzoxazepine)Quetiapine (Dibenzothiazepine)Clinical Implication of Antagonism
Dopamine D2 High AffinityModerate AffinityAntipsychotic effect (alleviates positive symptoms). Higher affinity can be linked to a greater risk of extrapyramidal side effects (EPS).[4][6]
Serotonin 5-HT2A High AffinityHigh AffinityMitigates EPS, improves negative symptoms and cognitive function.[5][6]
Histamine H1 Moderate AffinityHigh AffinitySedation, weight gain. Quetiapine's high affinity contributes to its significant sedative effects.[5][6]
Adrenergic α1 Moderate AffinityHigh AffinityOrthostatic hypotension, dizziness.[6]
Muscarinic M1 Low AffinityLow AffinityLow incidence of anticholinergic side effects (dry mouth, constipation, blurred vision).[6]

Data compiled from multiple sources. Affinities are relative and intended for comparative purposes.[4][5][6]

The dibenzoxazepine scaffold of Loxapine contributes to a higher affinity for D2 receptors, making it a potent antipsychotic but also carrying a higher risk of motor side effects characteristic of older antipsychotics.[4] Conversely, the dibenzothiazepine core of Quetiapine is associated with a more moderate D2 affinity and a strong H1 affinity, resulting in a lower risk of motor side effects but pronounced sedation, which is often exploited clinically for its sleep-inducing properties.[5]

Experimental Protocols

To facilitate further research, we provide representative, self-validating protocols for the synthesis of each core scaffold.

Protocol 1: Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one[3]

This protocol follows a well-established multi-step synthesis culminating in an acid-catalyzed cyclization.

Step 1: Synthesis of 2-(Phenylthio)aniline

  • To a solution of (2-nitrophenyl)(phenyl)sulfane in an appropriate solvent (e.g., ethanol/water), add a reducing agent mixture such as iron powder and ammonium chloride.

  • Reflux the reaction mixture at 85-95°C for 3-4 hours, monitoring completion by TLC.

  • Upon completion, cool the mixture, filter to remove the iron catalyst, and extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude amine.

Step 2: Synthesis of Phenyl (2-(phenylthio)phenyl)carbamate

  • Dissolve the 2-(phenylthio)aniline from Step 1 in a suitable solvent (e.g., dichloromethane) with a mild base (e.g., pyridine).

  • Cool the solution in an ice bath and add phenyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-7 hours.

  • Quench the reaction with water, separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer and evaporate the solvent to yield the carbamate intermediate.

Step 3: Cyclization to Dibenzo[b,f]thiazepin-11(10H)-one

  • Pre-heat polyphosphoric acid (PPA) to approximately 65°C with stirring.

  • Slowly add the carbamate intermediate from Step 2 to the hot PPA.

  • Increase the temperature to 100-105°C and maintain for 6-8 hours.

  • Cool the reaction mixture to ~80°C and cautiously quench by pouring it into ice-cold water.

  • Stir the resulting suspension until it reaches ambient temperature.

  • Filter the solid product, wash with water and sparingly with acetone, and dry to obtain the final compound.

  • Verify purity via HPLC and confirm structure using 1H NMR and Mass Spectrometry. The expected 1H NMR in DMSO-d6 should show aromatic protons (m, 8H) between 7.0-7.8 ppm and an NH proton (s, 1H) around 10.5 ppm.[1]

Protocol 2: Synthesis of Dibenzo[b,f]oxazepin-11(10H)-one[4]

This protocol utilizes a base-catalyzed intramolecular SNAr reaction.

Step 1: Synthesis of N-(2-Hydroxyphenyl)-2-nitrobenzamide

  • Dissolve 2-aminophenol in a dry, aprotic solvent (e.g., dry benzene) in a flask equipped with a reflux condenser.

  • Add a solution of 2-nitrobenzoyl chloride in the same solvent dropwise to the refluxing solution.

  • Maintain reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with the solvent and dry to yield the amide intermediate.

Step 2: Cyclization to Dibenzo[b,f]oxazepin-11(10H)-one

  • Suspend the amide intermediate from Step 1 in a high-boiling polar aprotic solvent such as DMF.

  • Add an excess of a suitable base, such as anhydrous potassium carbonate (K2CO3).

  • Heat the mixture to 120°C and stir for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a large volume of cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Confirm the structure and purity by standard analytical methods (m.p., NMR, MS).

Conclusion and Future Outlook

The comparison between dibenzo[b,f]oxazepin-11(10H)-one and its thiazepine analogue clearly demonstrates how a single heteroatom substitution can fundamentally alter the physicochemical and pharmacological properties of a scaffold.

  • The oxazepine core, as exemplified by derivatives like Loxapine, tends to yield compounds with potent D2 receptor antagonism, aligning them with traditional antipsychotic activity profiles.[4][7]

  • The thiazepine core, the foundation of Quetiapine, generally leads to derivatives with a more "atypical" profile, characterized by moderate D2 affinity and strong interactions with other receptors like H1, resulting in a different therapeutic window and side-effect profile.[1][8]

For drug development professionals, the thiazepine scaffold may be preferable when seeking to minimize motor side effects and where sedation is an acceptable or desired effect. The oxazepine scaffold remains a valid starting point for potent D2 antagonists, with modern medicinal chemistry efforts focused on modulating its selectivity to improve safety.

Future research should focus on generating direct, head-to-head experimental data for a wider range of matched-pair analogues. Such studies, comparing receptor binding, functional activity, and ADME properties in parallel, will provide a more granular understanding of this foundational oxygen-sulfur dichotomy and guide the rational design of next-generation CNS-active agents.

References

A Comparative Guide to the In Vitro Efficacy of Dibenzoxazepinone Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the dibenzoxazepinone scaffold represents a promising frontier in the discovery of novel oncology therapeutics. This guide provides a comprehensive technical overview for evaluating the in vitro efficacy of different dibenzoxazepinone derivatives. We will delve into the critical experimental methodologies, analyze the mechanistic pathways these compounds are known to target, and present a framework for comparative analysis. While direct, comprehensive comparative studies of a wide array of dibenzoxazepinone derivatives are not yet prevalent in the literature, this guide will synthesize available data and provide the necessary protocols to empower researchers to conduct their own standardized evaluations.

Introduction to Dibenzoxazepinones: A Scaffold of Therapeutic Potential

The dibenzoxazepinone core structure has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of key signaling kinases. In the context of oncology, their potential lies in the ability to modulate pathways crucial for cancer cell proliferation, survival, and migration. This guide will focus on the in vitro evaluation of these derivatives, a critical first step in the drug discovery pipeline.

Key Molecular Targets and Signaling Pathways

Several molecular targets have been identified for dibenzoxazepinone and structurally related compounds, highlighting their potential as multi-faceted anticancer agents. Understanding these targets and their associated signaling pathways is fundamental to designing and interpreting in vitro efficacy studies.

Traf2- and Nck-Interacting Kinase (TNIK)

TNIK is a serine/threonine kinase that is a key component of the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[1][2] TNIK's interaction with β-catenin and TCF4 leads to the transcription of Wnt target genes that promote cell proliferation.[3] Inhibition of TNIK is therefore a promising strategy for cancers dependent on Wnt signaling.[4]

TNIK_Signaling_Pathway cluster_destruction_complex Destruction Complex (Inactive in Wnt ON) Wnt Wnt FZD Frizzled Receptor Wnt->FZD Binds DVL DVL FZD->DVL Activates GSK3B GSK3β DVL->GSK3B Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) GSK3B->BetaCatenin_cyto Phosphorylates for degradation APC APC Axin Axin BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF4 TCF4 BetaCatenin_nuc->TCF4 Binds TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->TargetGenes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates Proliferation Cell Proliferation TargetGenes->Proliferation Dibenzoxazepinone Dibenzoxazepinone Derivative Dibenzoxazepinone->TNIK Inhibits ROCK_Signaling_Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) MLCP MLC Phosphatase ROCK->MLCP Inhibits ActinMyosin Actin-Myosin Contractility MLC->ActinMyosin StressFibers Stress Fiber Formation ActinMyosin->StressFibers CellMigration Cell Migration & Invasion StressFibers->CellMigration Dibenzoxazepinone Dibenzoxazepinone Derivative Dibenzoxazepinone->ROCK Inhibits Experimental_Workflow Start Selection of Dibenzoxazepinone Derivatives & Cell Lines Cytotoxicity Primary Screening: Cytotoxicity Assays (MTT, SRB) Start->Cytotoxicity IC50 IC50 Value Determination Cytotoxicity->IC50 Proliferation Secondary Assays: Cell Proliferation (Clonogenic Assay) IC50->Proliferation Migration Cell Migration & Invasion (Wound Healing, Transwell Assay) IC50->Migration Apoptosis Apoptosis Induction (Annexin V/PI Staining, Caspase Activity) IC50->Apoptosis Mechanism Mechanistic Studies: Target Engagement & Pathway Modulation (Western Blot, Kinase Assays) Proliferation->Mechanism Migration->Mechanism Apoptosis->Mechanism DataAnalysis Data Analysis & Comparative Evaluation Mechanism->DataAnalysis

References

The Double-Edged Sword: A Comparative Guide to Cross-Reactivity and Selectivity Profiling of Dibenzoxazepinones

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into Mitigating Off-Target Effects and Ensuring Therapeutic Precision of a Promising Scaffold

In the landscape of modern drug discovery, the dibenzoxazepinone scaffold has emerged as a privileged structure, giving rise to a variety of potent and targeted therapeutic agents. From oncology to inflammatory diseases, derivatives of this tricyclic core are demonstrating significant promise. However, as with any small molecule, the specter of off-target activity and cross-reactivity looms large, threatening to derail development with unforeseen toxicities and diminished efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of methodologies for profiling the cross-reactivity and selectivity of dibenzoxazepinone-based compounds, supported by experimental insights and a strategic framework for interpretation.

The Imperative of Selectivity in Dibenzoxazepinone Development

The therapeutic potential of dibenzoxazepinones is intrinsically linked to their selectivity for the intended biological target. A lack of selectivity can lead to a cascade of undesirable effects, complicating clinical translation.[1] For instance, while certain dibenzoxazepine derivatives are being explored as antipsychotics with activity at dopamine and serotonin receptors, unintentional cross-reactivity with these receptors in a compound designed for an unrelated target could lead to significant central nervous system side effects.[2][3] Conversely, a highly selective compound, such as a recently developed TNIK inhibitor with a 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core, showcases the potential for precision medicine by minimizing off-target kinase interactions.[4]

This guide will dissect the critical methodologies for assessing the selectivity of dibenzoxazepinone derivatives, using examples of their known biological targets, including:

  • Glycogen Phosphorylase (GP): A key enzyme in glucose metabolism and a target for type 2 diabetes.[5]

  • Receptor-Interacting Protein Kinase-1 (RIPK1): A crucial mediator of necroptosis and inflammation.[6]

  • Traf2- and Nck-Interacting Kinase (TNIK): A downstream effector in the Wnt signaling pathway implicated in colorectal cancer.[4]

A Strategic Approach to Selectivity Profiling

A robust selectivity profiling cascade is not a one-size-fits-all endeavor. It requires a tiered approach, beginning with broad, high-throughput screens and progressively narrowing down to more focused, physiologically relevant assays.

Caption: A tiered workflow for comprehensive selectivity profiling of dibenzoxazepinone derivatives.

Phase 1: Broad-Spectrum Kinase Profiling

Given that many dibenzoxazepinones target kinases, a broad-panel kinase screen is an essential first step. This typically involves assessing the inhibitory activity of the compound against a large panel of kinases (often >400) at a fixed concentration.

Illustrative Experimental Protocol: Broad-Panel Kinase Screen

  • Compound Preparation: Prepare a stock solution of the dibenzoxazepinone derivative in 100% DMSO.

  • Assay Plate Preparation: Dispense the compound into a multi-well assay plate. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the phosphorylation reaction. The specific buffer conditions and substrate will vary depending on the kinase.

  • Detection: After a defined incubation period, quantify the extent of substrate phosphorylation. Common detection methods include radiometric assays (³³P-ATP) or fluorescence/luminescence-based technologies.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).

Data Interpretation and Comparison:

The results of a broad-panel screen are typically visualized as a "kinome map" or presented in a tabular format. The goal is to identify any kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

Dibenzoxazepinone DerivativePrimary TargetPrimary Target IC50 (nM)Off-Target Kinase (>70% Inhibition @ 1µM)Selectivity Score (S10 @ 1µM)
Compound A (Hypothetical) RIPK115LOK, SLK, MST40.007
Compound B (Hypothetical) TNIK26None1
Compound 21k (Published Data) TNIK26None (out of 406 kinases)High

Selectivity Score (S10) is the number of off-targets with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity. The data for Compound 21k is based on published findings which reported high selectivity.[4]

Phase 2: Cellular Target Engagement and Phenotypic Validation

Biochemical assays, while crucial, do not always translate to a cellular context. Cellular target engagement assays confirm that the compound interacts with its intended target within a living cell.

Key Cellular Target Engagement Assays:

  • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay measures compound binding to a specific protein target in living cells.

Illustrative Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with the dibenzoxazepinone derivative or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Target Detection: Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Case Study: A Tale of Two Dibenzoxazepinones

Consider two hypothetical dibenzoxazepinone derivatives targeting RIPK1 for the treatment of an inflammatory condition:

  • DBX-1: A potent inhibitor of RIPK1 in biochemical assays (IC50 = 10 nM).

  • DBX-2: A similarly potent RIPK1 inhibitor (IC50 = 12 nM).

A broad-panel kinase screen reveals that DBX-1 also potently inhibits several off-target kinases, while DBX-2 is highly selective.

CompoundRIPK1 IC50 (nM)Off-Target Kinase Inhibition (>90% @ 1µM)
DBX-1 10Kinase X, Kinase Y, Kinase Z
DBX-2 12None

Further investigation using cellular assays demonstrates that the off-target activity of DBX-1 leads to unexpected cytotoxicity in certain cell lines, a liability that is not observed with the more selective DBX-2. This underscores the critical importance of early and comprehensive selectivity profiling to de-risk drug candidates.

Mitigating Cross-Reactivity: A Medicinal Chemist's Perspective

When undesirable cross-reactivity is identified, medicinal chemistry efforts can be employed to engineer selectivity. Structure-activity relationship (SAR) studies can reveal which parts of the dibenzoxazepinone scaffold are responsible for off-target binding. For example, modifications to solvent-exposed regions of the molecule can often disrupt binding to off-targets without significantly impacting affinity for the primary target.

Conclusion: A Pathway to Safer and More Effective Medicines

The dibenzoxazepinone scaffold holds immense therapeutic potential. However, realizing this potential requires a rigorous and systematic approach to understanding and mitigating cross-reactivity. By integrating broad-panel screening with cellular target engagement assays and leveraging medicinal chemistry to refine selectivity, researchers can develop safer and more effective dibenzoxazepinone-based drugs. This commitment to comprehensive selectivity profiling is not merely a checkbox in the drug discovery process; it is a fundamental pillar of translational science, ensuring that promising molecules have the best possible chance of becoming life-changing medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dibenzo[b,f]oxazepin-11(10H)-one

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dibenzo[b,f][1][2]oxazepin-11(10H)-one

This guide provides essential safety and handling protocols for Dibenzo[b,f][1][2]oxazepin-11(10H)-one (CAS: 3158-85-8), a heterocyclic compound utilized in pharmaceutical research and development. The following procedures are synthesized from established safety data, regulatory guidelines, and field-proven laboratory best practices. Our primary objective is to empower researchers with the knowledge to mitigate risks and ensure a safe operational environment.

Hazard Assessment and Risk Mitigation: A Precautionary Approach

A thorough understanding of a chemical's hazard profile is the foundation of laboratory safety. For Dibenzo[b,f][1][2]oxazepin-11(10H)-one and its analogues, a complete toxicological profile is not fully characterized. However, data from structurally related compounds, such as 2-Chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one, provide critical insights.

The primary identified hazards are:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Can cause significant eye damage upon contact.

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.

  • Potential Systemic Effects: Some sources indicate that related compounds may cause drowsiness or dizziness, suggesting potential for central nervous system effects[3].

Furthermore, the broader class of dibenzoxazepines includes agents that are potent lachrymators (tear-producing) and are suspected carcinogens[4]. Given the incomplete data for this specific molecule, the precautionary principle must be applied. All handling procedures should assume the compound is hazardous and has the potential for uncharacterized long-term health effects. All work must be conducted in compliance with a formal Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to place effective barriers between the researcher and the chemical hazard. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.

Protection Type Specification Rationale & Key Considerations
Eye & Face ANSI Z87.1-rated safety glasses with side shields (minimum); Chemical splash goggles are required when splash hazards exist.Protects against airborne particles and accidental splashes. Side shields provide crucial lateral protection.
Skin (Hands) Double Gloving: Inner nitrile glove + Outer nitrile or neoprene glove (minimum 8 mil total thickness).Provides robust protection against incidental contact and solvent splashes. Double gloving allows for safe removal of the contaminated outer layer without compromising skin integrity. Nitrile offers good resistance to a range of chemicals, but is not recommended for prolonged exposure to aromatic or halogenated solvents[5].
Skin (Body) Fully-fastened laboratory coat (flame-resistant recommended).Protects skin and personal clothing from contamination. Must be removed before leaving the laboratory area.
Respiratory For Powders: NIOSH-approved N95 filtering facepiece (minimum). P100 elastomeric half-mask respirator recommended for weighing. For Solutions: Use in a certified chemical fume hood. Respirator with organic vapor (OV) cartridges may be required if working outside a hood with volatile solvents.Prevents inhalation of fine particulates, the primary exposure route for solids. A P100 filter provides 99.97% filtration efficiency[6]. OV cartridges are necessary for protection against solvent vapors[2][7].
Causality in Glove Selection

No single glove material protects against all chemicals[5]. For Dibenzo[b,f][1][2]oxazepin-11(10H)-one, which is typically handled as a powder and then dissolved in organic solvents, a dual-layer strategy is optimal.

  • Inner Glove (Nitrile): Acts as a secondary barrier. In case of a failure or contamination of the outer glove, the inner glove provides temporary protection while the user moves to a safe area to re-glove.

  • Outer Glove (Nitrile/Neoprene): This is the primary contact surface. Nitrile is effective for handling powders and provides good splash resistance against many common laboratory solvents. For work involving significant quantities of aromatic or halogenated solvents, a more resistant material like Butyl rubber or Viton™ should be considered, though these may reduce dexterity[5].

Crucial Practice: Gloves must be inspected for tears or pinholes before each use. After handling the compound, the outer gloves should be removed and disposed of as contaminated waste before touching any other surfaces (e.g., keyboards, door handles, notebooks).

Rationale for Respiratory Protection

The fine, dust-like nature of many research chemicals, including this one, makes them easily aerosolized during routine procedures like weighing or transferring.

  • Weighing Operations: This is the highest-risk activity for generating airborne particulates. An N95 filtering facepiece is the absolute minimum, but a half-mask or full-facepiece elastomeric respirator with P100 (oil-proof, 99.97% efficient) particulate filters offers a significantly higher protection factor and a better facial seal[6]. All respirator use must comply with a written respiratory protection program, including fit testing, as required by OSHA[1].

  • Handling Solutions: When the compound is in solution, the primary inhalation risk shifts from the powder to the solvent vapor. Therefore, these operations must be conducted within a certified chemical fume hood to capture vapors at the source.

Safe Handling & Operational Workflow

Adherence to a standardized workflow minimizes the potential for exposure and cross-contamination.

Step-by-Step Handling Protocol
  • Designate Area: All work with solid Dibenzo[b,f][1][2]oxazepin-11(10H)-one must be performed in a designated area, such as a chemical fume hood or a specific benchtop lined with absorbent, disposable pads.

  • Assemble Materials: Before handling the compound, ensure all necessary items (spatulas, weigh boats, solvent vials, waste containers) are within the designated area to avoid unnecessary movement and potential spread of contamination.

  • Don PPE: Put on all required PPE as detailed in Section 2, ensuring gloves are pulled over the cuffs of the lab coat.

  • Weighing Procedure:

    • Perform all weighing of the powder inside a chemical fume hood or a ventilated balance enclosure.

    • Use a micro-spatula to carefully transfer the powder. Avoid any actions that could create dust clouds, such as dropping powder from a height.

    • Once weighing is complete, securely cap the stock container and the container with the weighed material before removing them from the balance.

  • Dissolution Procedure:

    • Add solvent to the weighed powder within the chemical fume hood.

    • Cap the vial and mix using a vortex or sonicator as required. Ensure the cap is secure to prevent leaks or aerosol generation.

  • Decontamination:

    • Wipe down the designated work surface and any equipment used (e.g., spatula, balance pan) with a suitable solvent (such as 70% ethanol or isopropanol) and dispose of the wipes in the designated chemical waste container.

    • Remove the outer pair of gloves and dispose of them in the chemical waste.

  • Doff PPE: Remove remaining PPE in the correct order (lab coat, then inner gloves) before leaving the laboratory. Wash hands thoroughly with soap and water.

Gcluster_prepPreparation Phasecluster_handlingHandling Phase (in Fume Hood)cluster_cleanupCleanup & Exit Phaseprep_area1. Designate & PrepareWork Area in Fume Hoodgather_materials2. Assemble AllRequired Materialsprep_area->gather_materialsdon_ppe3. Don Full PPE(Double Gloves, Coat, Respirator)gather_materials->don_ppeweigh_powder4. Weigh Powder(Minimize Dust)don_ppe->weigh_powderdissolve5. Prepare Solutionweigh_powder->dissolvedecontaminate6. Decontaminate Surfaces& Toolsdissolve->decontaminatedispose_waste7. Dispose of Outer Gloves& Contaminated Itemsdecontaminate->dispose_wastedoff_ppe8. Doff Remaining PPE& Wash Handsdispose_waste->doff_ppecaptionWorkflow for Safe Handling of Dibenzo[b,f][1,4]oxazepin-11(10H)-one.

Workflow for Safe Handling of Dibenzo[b,f][1][2]oxazepin-11(10H)-one.

Emergency & Disposal Procedures

Preparedness is key to managing unexpected events safely.

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Assess & Secure: If the spill is small and contained within a fume hood, ensure the sash is lowered and the ventilation is operational.

  • Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, chemical splash goggles, and a P100 respirator.

  • Contain & Clean:

    • For a solid spill , gently cover with absorbent pads to avoid making the powder airborne. Wet the pads with a suitable solvent (like isopropanol) and carefully wipe the area from the outside in.

    • For a liquid spill , cover with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Dispose: Place all contaminated materials (absorbent, wipes, gloves) into a sealed, labeled hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area again with soap and water or a suitable detergent.

GspillSpill Occurs!alert1. Alert Others& Evacuate Area (if necessary)spill->alertppe2. Don Emergency PPE(P100 Respirator, Goggles, Double Gloves)alert->ppecontain3. Contain Spill(Cover with wet pads for solids;absorbent for liquids)ppe->containclean4. Clean Area(Wipe from outside-in)contain->cleandispose5. Dispose of all materialsas Hazardous Wasteclean->disposedecon6. Decontaminate Areawith Soap & Waterdispose->deconcaptionEmergency Spill Response Workflow.

Emergency Spill Response Workflow.
First Aid & Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste materials contaminated with Dibenzo[b,f][1][2]oxazepin-11(10H)-one must be treated as hazardous chemical waste.

  • Containers: Collect all solid waste (gloves, wipes, weigh boats, contaminated absorbent) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solutions: Collect liquid waste in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Method: All waste must be disposed of through a licensed chemical destruction facility or via controlled incineration, in accordance with local, state, and federal regulations[8]. Never discharge this chemical or its waste into the sewer system[8].

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling Dibenzo[b,f][1][2]oxazepin-11(10H)-one, ensuring the protection of yourself, your colleagues, and your research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.